2-Oxoglutaric Acid
Description
Oxogluric acid (α-Ketoglutarate) is not approved for any indication in the world but is an investigational drug in the United States. In the United States a phase I clinical trial is investigating whether oxogluric acid precursors found in nutritional supplements can benefit patients with the metabolic disorder propionic acidemia. Oxogluric acid is sold as a dietary supplement to athletes to improve their performance by helping to remove excess ammonia, but it is not officially approved for this indication and only experimental studies have shown a reduction in ammonia by oxogluric acid in hemodialysis patients. Physiologically, oxogluric acid acts in the Krebs cycle as an intermediate, is involved in transamination reactions during the metabolism of amino acids, forms glutamic acid by combining with ammonia, and reduces nitrogen by combining with it as well. Several experimental studies have also shown that administration of oxogluric acid helped attenuate the decreased synthesis of muscle protein that is often seen post-surgery.
Oxoglutaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Humulus lupulus, Drosophila melanogaster, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
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InChI Key |
KPGXRSRHYNQIFN-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C5H6O5 | |
| Record name | α-Ketoglutaric acid | |
| Source | Wikipedia | |
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Related CAS |
15303-07-8 (di-ammonium salt), 17091-15-5 (hydrochloride salt), 22202-68-2 (mono-hydrochloride salt), 305-72-6 (di-hydrochloride salt), 86248-59-1 (calcium[2:1]salt), 997-43-3 (mono-potassium salt) | |
| Record name | Oxoglurate [INN] | |
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DSSTOX Substance ID |
DTXSID5033179 | |
| Record name | alpha-Ketoglutaric acid | |
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Molecular Weight |
146.10 g/mol | |
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Physical Description |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS], Solid, white to pale yellow crystalline powder | |
| Record name | alpha-Ketoglutaric acid | |
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| Record name | Oxoglutaric acid | |
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| Record name | 2-Oxopentanedioic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
541.5 mg/mL, soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C | |
| Record name | Oxogluric acid | |
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| Record name | 2-Oxopentanedioic acid | |
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CAS No. |
328-50-7, 34410-46-3, 17091-15-5, 108395-15-9 | |
| Record name | 2-Oxoglutaric acid | |
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| Record name | Oxoglurate [INN] | |
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| Record name | Pentanedioic acid, oxo- | |
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| Record name | Oxogluric acid | |
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| Record name | 2-ketoglutaric acid | |
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| Record name | Pentanedioic acid, 2-oxo- | |
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| Record name | alpha-Ketoglutaric acid | |
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| Record name | 2-oxoglutaric acid | |
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| Record name | 2-oxoglutaric acid, sodium salt | |
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| Record name | OXOGLURIC ACID | |
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| Record name | Oxoglutaric acid | |
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Melting Point |
115.5 °C | |
| Record name | Oxogluric acid | |
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| Record name | Oxoglutaric acid | |
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Foundational & Exploratory
The Pivotal Role of 2-Oxoglutaric Acid in the Krebs Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted role of 2-Oxoglutaric Acid, also known as α-ketoglutarate, within the Krebs cycle. As a central intermediate, its significance extends beyond cellular respiration to encompass nitrogen metabolism, amino acid biosynthesis, and intricate signaling pathways, making it a molecule of considerable interest in various fields of biomedical research and therapeutic development.
Core Function in the Tricarboxylic Acid (TCA) Cycle
This compound is a critical five-carbon dicarboxylic acid that serves as a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production in aerobic organisms.[1][2] Its central position in the cycle underscores its importance in the oxidative decarboxylation of carbohydrates, fats, and proteins.
The formation and consumption of this compound represent two crucial steps in the Krebs cycle:
-
Formation from Isocitrate: this compound is synthesized through the oxidative decarboxylation of isocitrate. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH), which exists in both NAD⁺-dependent (IDH3) and NADP⁺-dependent (IDH1 and IDH2) isoforms.[3] This step is a major regulatory point in the TCA cycle and results in the production of the first molecule of NADH and the release of a molecule of carbon dioxide.[4]
-
Conversion to Succinyl-CoA: Subsequently, this compound undergoes another oxidative decarboxylation, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), to form succinyl-CoA.[5] This reaction generates the second molecule of NADH in the cycle and is a critical rate-limiting step.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic reactions involving this compound in the Krebs cycle. These values are essential for kinetic modeling and understanding the metabolic flux through this central pathway.
Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH)
| Enzyme Source | Isoform | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |
| Escherichia coli | IDH1 | Isocitrate | 31 (Mg²⁺) | - | |
| NADP⁺ | 59 (Mg²⁺) | - | |||
| Homo sapiens | IDH1 (wild-type) | Isocitrate | - | 20.0 ± 0.4 (pH 6.2) to 38.3 ± 0.9 (pH 8.0) | |
| Mycobacterium tuberculosis | ICDH-1 | Isocitrate | - | - | |
| NADP⁺ | - | - | |||
| Umbonibacter marinipuiceus | UmIDH | NAD⁺ | 1800.0 ± 64.4 | - | |
| NADP⁺ | 1167.7 ± 113.0 | - |
Note: Comprehensive k_cat values were not consistently available across all studies and conditions.
Table 2: Kinetic Parameters of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)
| Enzyme Source | Substrate | K_m (mM) | Reference |
| Bovine Adrenals | α-Ketoglutarate | 0.190 | |
| CoA | 0.012 | ||
| NAD⁺ | 0.025 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundational framework for researchers investigating the role of this compound.
Isocitrate Dehydrogenase (IDH) Activity Assay
This spectrophotometric assay measures the activity of NADP⁺-dependent isocitrate dehydrogenase by monitoring the reduction of NADP⁺ to NADPH at 340 nm.
Materials:
-
Spectrophotometer with temperature control
-
Cuvettes
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
Substrate Solution: 1 mM Trisodium DL-isocitrate in Assay Buffer
-
Cofactor Solution: 0.5 mM NADP⁺ in Assay Buffer
-
Divalent Cation Solution: 2 mM MnCl₂ or MgCl₂ in Assay Buffer
-
Enzyme Preparation (e.g., purified enzyme or cell lysate)
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, Substrate Solution, Cofactor Solution, and Divalent Cation Solution.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme preparation to the cuvette and mix thoroughly.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute under the specified conditions.
α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay
This colorimetric assay measures the activity of the KGDHC by monitoring the reduction of a probe that is coupled to the production of NADH.
Materials:
-
Microplate reader capable of absorbance measurement at 450 nm
-
96-well clear, flat-bottom plates
-
KGDH Assay Buffer
-
KGDH Substrate Mix (containing α-Ketoglutarate)
-
KGDH Developer
-
NADH Standard
-
Tissue or cell lysate
Procedure:
-
Sample Preparation: Homogenize tissue or cells in ice-cold KGDH Assay Buffer. Centrifuge to remove insoluble debris.
-
NADH Standard Curve: Prepare a dilution series of the NADH standard in KGDH Assay Buffer.
-
Reaction Mix: For each well, prepare a reaction mix containing KGDH Assay Buffer, KGDH Substrate Mix, and KGDH Developer.
-
Initiate Reaction: Add the reaction mix to the wells containing the sample and standards.
-
Measurement: Incubate the plate at 37°C, protected from light, and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.
-
Calculation: Determine the rate of NADH production from the linear portion of the kinetic curve. Calculate the KGDHC activity based on the rate of NADH production determined from the standard curve. One unit of KGDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.
Quantification of this compound
This protocol describes a colorimetric method for the quantification of this compound in biological samples.
Materials:
-
96-well microtiter plate
-
Spectrophotometric multiwell plate reader (540-570 nm)
-
α-Ketoglutarate Standard
-
Reaction Reagent (containing components for a coupled enzymatic reaction that produces a colorimetric product)
-
Negative Control Reaction Reagent (lacking a key enzyme for the specific detection of 2-oxoglutarate)
-
Deproteinized biological samples (e.g., plasma, serum, tissue homogenates, cell lysates)
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the α-Ketoglutarate standard.
-
Assay Setup: Add diluted standards and deproteinized samples to the wells of a 96-well plate. For each sample, prepare a paired well that will receive the Negative Control Reaction Reagent.
-
Reaction Initiation: Add the Reaction Reagent to the standard wells and one of each paired sample well. Add the Negative Control Reaction Reagent to the other paired sample well. Mix thoroughly.
-
Incubation: Incubate the plate for 60-180 minutes at 37°C, protected from light.
-
Measurement: Read the absorbance at 540-570 nm.
-
Data Analysis: Subtract the absorbance of the negative control from the corresponding sample readings. Plot the standard curve and determine the concentration of this compound in the samples.
Signaling Pathways and Logical Relationships
Beyond its metabolic role, this compound functions as a crucial signaling molecule, reflecting the cell's carbon and nitrogen status. Its levels fluctuate in response to nutrient availability and regulate a variety of cellular processes.
Krebs Cycle Pathway
The following diagram illustrates the central position of this compound within the Krebs cycle.
Experimental Workflow for Enzyme Kinetics
The determination of key kinetic parameters such as K_m and V_max is fundamental to understanding enzyme function. The diagram below outlines a typical experimental workflow.
2-Oxoglutarate as a Signaling Hub
This compound sits at the intersection of carbon and nitrogen metabolism, and its intracellular concentration is a key indicator of the cell's metabolic state. It acts as a signaling molecule that influences a wide range of cellular processes, including epigenetic regulation and hypoxia response. For instance, 2-oxoglutarate is a critical cofactor for a large family of dioxygenases, including histone demethylases and the ten-eleven translocation (TET) enzymes involved in DNA demethylation. Furthermore, it plays a role in the regulation of hypoxia-inducible factor (HIF) stability.
Conclusion
This compound is far more than a simple metabolic intermediate. Its central position in the Krebs cycle, its direct link to nitrogen metabolism, and its emerging role as a critical signaling molecule highlight its profound importance in cellular physiology. A thorough understanding of the kinetics of the enzymes that produce and consume this compound, coupled with precise methods for its quantification, is essential for researchers in basic science and for professionals in drug development aiming to modulate these fundamental cellular pathways. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate and vital roles of this key metabolite.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration [mdpi.com]
- 5. [Kinetic and regulatory properties of alpha-ketoglutarate dehydrogenase complex from bovine adrenals] - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Oxoglutaric Acid: A Pivotal Intermediate in Cellular Metabolism and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a pivotal metabolite that sits at the crossroads of major metabolic pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[1][2][3][4][5] Beyond its bioenergetic role, this compound is a critical link between carbon and nitrogen metabolism, serving as a primary nitrogen acceptor and a precursor for the synthesis of several amino acids. Furthermore, emerging evidence has established this compound as a crucial signaling molecule and a co-substrate for a large family of dioxygenases that regulate a wide array of cellular processes, including epigenetic modifications and the response to hypoxia. This guide provides a comprehensive technical overview of the multifaceted roles of this compound in cellular metabolism, offering insights for researchers and professionals in drug development.
Core Metabolic Functions
The Tricarboxylic Acid (TCA) Cycle
This compound is a central intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. It is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, this compound is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex, another key regulatory point in the cycle. This step generates NADH, a crucial reducing equivalent for ATP production through the electron transport chain.
Amino Acid Metabolism and Nitrogen Transport
This compound serves as a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts this compound into the amino acid glutamate. Glutamate can then be used for the synthesis of other amino acids or can be deaminated to release ammonia for excretion, thereby playing a crucial role in nitrogen homeostasis. The reversible nature of these reactions allows this compound to act as a crucial link between amino acid and carbohydrate metabolism.
Quantitative Data
The intracellular concentration of this compound can vary significantly depending on the cell type and metabolic state. These fluctuations are critical for its signaling functions.
Cellular Concentrations of this compound
| Cell Type/Condition | Concentration (mM) | Reference |
| E. coli (glucose medium) | 0.35 - 2.6 | |
| E. coli (glycerol medium) | ~0.5 | |
| E. coli (carbon-free medium) | 0.35 | |
| E. coli (nitrogen starvation) | 1.4 - 12 | |
| Breast Carcinoma Cells | 0.01 - 0.1 | |
| Non-cancerous Cells | ~10⁻⁸ | |
| Glioma (Grade II/III) | 1 - 30 (as 2-hydroxyglutarate) |
Kinetic Parameters of Key Enzymes
The activity of enzymes that produce and consume this compound is tightly regulated. The following table summarizes some of the key kinetic parameters.
| Enzyme | Substrate | Km (mM) | Reference |
| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | 2-Oxoglutarate | 0.220 | |
| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | CoA | 0.025 | |
| 2-Oxoglutarate Dehydrogenase Complex (mammalian) | NAD⁺ | 0.050 | |
| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | 2-Oxoglutarate | 0.15 | |
| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | CoA | 0.014 | |
| 2-Oxoglutarate Dehydrogenase Complex (Azotobacter vinelandii) | NAD⁺ | 0.17 | |
| Isocitrate Dehydrogenase 1 (IDH1) R132H variant | 2-Oxoglutarate | 0.6 | |
| Isocitrate Dehydrogenase (Mycobacterium tuberculosis) | Isocitrate | 0.02 - 0.3 | |
| Aspartate Aminotransferase (chicken liver) | 2-Oxoglutarate | Degree 2:2 kinetics | |
| Alanine Aminotransferase | Alanine | millimolar range | |
| Alanine Aminotransferase | 2-Oxoacid | submillimolar range | |
| Glutamate Dehydrogenase | 2-Oxoglutarate | - | |
| 4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis) | 4-aminobutyrate | 0.33 | |
| 4-aminobutyrate:2-oxoglutarate aminotransferase (Nippostrongylus brasiliensis) | 2-oxoglutarate | 0.57 |
Signaling Roles of this compound
Beyond its metabolic functions, this compound has emerged as a critical signaling molecule, primarily through its role as a co-substrate for a large family of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). These enzymes catalyze a wide range of hydroxylation and demethylation reactions, influencing processes from epigenetic regulation to hypoxia sensing.
Epigenetic Regulation
This compound is an essential co-substrate for two major families of epigenetic-modifying enzymes: the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases.
-
TET Enzymes: TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), initiating the process of active DNA demethylation. The activity of TET enzymes is directly dependent on the cellular concentration of this compound.
-
JmjC Histone Demethylases: This large family of enzymes removes methyl groups from lysine residues on histone tails, a key mechanism for regulating chromatin structure and gene expression. Their catalytic activity is also critically dependent on this compound.
The oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes in certain cancers, is a structural analog of this compound and acts as a competitive inhibitor of 2-OGDDs, leading to widespread epigenetic alterations and contributing to tumorigenesis.
Hypoxia-Inducible Factor (HIF-1α) Regulation
This compound plays a crucial role in the cellular response to changes in oxygen availability through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic (normal oxygen) conditions, prolyl hydroxylases (PHDs), which are 2-OGDDs, hydroxylate specific proline residues on HIF-1α. This hydroxylation targets HIF-1α for ubiquitination and subsequent proteasomal degradation. In hypoxic (low oxygen) conditions, the activity of PHDs is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
- For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).
- For tissue samples, homogenize the tissue in an appropriate extraction buffer on ice.
- Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the metabolites.
- For plasma samples, perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol, followed by centrifugation.
2. Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):
- Dry the metabolite extract under a stream of nitrogen gas.
- Reconstitute the dried sample in a derivatization reagent. A common method involves derivatization with phenylhydrazine to form a stable hydrazone derivative.
- Incubate the reaction mixture under appropriate conditions (e.g., temperature and time).
3. LC-MS/MS Analysis:
- Chromatographic Separation:
- Use a suitable HPLC or UPLC column for separation. Hydrophilic interaction liquid chromatography (HILIC) columns are often used for polar metabolites like this compound.
- Establish a mobile phase gradient. A typical mobile phase system consists of an aqueous component with a weak acid (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile).
- Mass Spectrometry Detection:
- Operate the mass spectrometer in negative ion mode.
- Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.
4. Data Analysis:
- Generate a standard curve using known concentrations of a this compound standard.
- Quantify the concentration of this compound in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.
Enzymatic Assay for 2-Oxoglutarate Dehydrogenase (OGDH) Activity
This protocol describes a spectrophotometric assay to measure the activity of the 2-oxoglutarate dehydrogenase complex. The assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing MgCl₂, thiamine pyrophosphate (TPP), and cysteine-HCl.
- Substrate Solution: Prepare fresh solutions of 2-oxoglutarate, Coenzyme A (CoA), and NAD⁺ in the assay buffer.
2. Sample Preparation:
- Isolate mitochondria from cells or tissues by differential centrifugation.
- Lyse the isolated mitochondria using a suitable buffer containing a mild detergent (e.g., Triton X-100) to release the enzyme complex.
- Determine the protein concentration of the mitochondrial lysate using a standard method (e.g., Bradford assay).
3. Assay Procedure:
- Add the assay buffer to a 96-well plate or a cuvette.
- Add the substrate solution containing 2-oxoglutarate, CoA, and NAD⁺.
- Initiate the reaction by adding a known amount of the mitochondrial lysate (e.g., 10-50 µg of protein).
- Immediately start monitoring the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
4. Data Analysis:
- Calculate the rate of NADH production from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
- Express the enzyme activity as units per milligram of protein (e.g., nmol of NADH formed per minute per mg of protein).
Visualizations
Metabolic Hub: this compound in the TCA Cycle
Caption: this compound as a central intermediate in the TCA cycle and its link to amino acid metabolism.
Signaling Nexus: 2-Oxoglutarate and Epigenetic Regulation
Caption: this compound as a co-substrate for TET enzymes and JmjC histone demethylases in epigenetics.
Oxygen Sensing: Regulation of HIF-1α Stability
References
- 1. Kinetic studies of chicken and turkey liver mitochondrial aspartate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 5. Human 2-Oxoglutarate Dehydrogenase Complex E1 Component Forms a Thiamin-derived Radical by Aerobic Oxidation of the Enamine Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
The function of alpha-ketoglutarate in nitrogen transport and amino acid synthesis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-ketoglutarate (α-KG), a key intermediate of the Krebs cycle, stands at the crossroads of carbon and nitrogen metabolism. Its primary function extends beyond cellular energy production, acting as the principal scavenger of nitrogen and a critical precursor for the synthesis of several amino acids. This technical guide provides an in-depth exploration of the multifaceted role of α-KG in nitrogen transport and amino acid biosynthesis. We will delve into the core biochemical reactions, present quantitative data on its metabolic significance, detail relevant experimental protocols, and visualize the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate these fundamental cellular processes.
Introduction
Alpha-ketoglutarate, also known as 2-oxoglutarate, is a dicarboxylic acid that plays a central role in the metabolic interconnectivity of the cell.[1] Beyond its established role in the tricarboxylic acid (TCA) cycle, α-KG is a critical molecule in the management of cellular nitrogen balance.[2] It functions as the primary acceptor of amino groups from the catabolism of most amino acids, a process that is fundamental for both the detoxification of ammonia and the de novo synthesis of non-essential amino acids.[3][4] This dual functionality makes α-KG a linchpin in maintaining nitrogen homeostasis, with significant implications for cellular health and disease. Dysregulation of α-KG metabolism has been linked to various pathological conditions, including hyperammonemia and certain cancers, making it a molecule of considerable interest for therapeutic intervention.[5]
The Central Role of α-Ketoglutarate in Nitrogen Transport
The transport and detoxification of nitrogen, primarily in the form of ammonia, is a critical physiological process. Ammonia is neurotoxic and its accumulation can lead to severe cellular dysfunction. α-KG plays a crucial role in assimilating and transporting nitrogen in a non-toxic form.
Transamination: The Primary Route of Nitrogen Capture
The most significant reaction involving α-KG in nitrogen metabolism is transamination. This reversible reaction, catalyzed by aminotransferases (also known as transaminases), involves the transfer of an amino group from an amino acid to α-KG. The result is the formation of a new α-keto acid (the carbon skeleton of the original amino acid) and the amino acid glutamate.
General Reaction:
Amino Acid + α-Ketoglutarate ↔ α-Keto Acid + Glutamate
This process effectively funnels the nitrogen from various amino acids into a single, readily metabolizable molecule: glutamate. Glutamate then serves as the primary nitrogen donor for a multitude of biosynthetic pathways and for the excretion of excess nitrogen. The two most clinically significant aminotransferases are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
The Glutamate Dehydrogenase Reaction: A Reversible Link to Ammonia
Glutamate dehydrogenase (GDH) provides a direct and reversible link between α-KG and free ammonia (NH₄⁺). This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to form α-KG and ammonia, or the reductive amination of α-KG to form glutamate.
Reversible Reaction:
Glutamate + NAD(P)⁺ ↔ α-Ketoglutarate + NAD(P)H + NH₄⁺
The direction of the GDH reaction is dependent on the cellular metabolic state. In states of high energy and amino acid surplus, the oxidative deamination of glutamate predominates, releasing ammonia for the urea cycle and providing α-KG to the TCA cycle for energy production. Conversely, when ammonia levels are high, the reductive amination of α-KG serves as a crucial detoxification pathway, incorporating ammonia into glutamate. This makes GDH a key enzyme in maintaining nitrogen balance.
Connection to the Urea Cycle
The ammonia generated from the GDH-catalyzed oxidative deamination of glutamate, as well as from other metabolic sources, is primarily detoxified in the liver through the urea cycle. Glutamate, derived from α-KG via transamination, serves as a key substrate for this process. The nitrogen from glutamate can be released as ammonia by GDH to enter the urea cycle directly, or it can be transferred to oxaloacetate via aspartate aminotransferase to form aspartate, another nitrogen donor for the urea cycle. Thus, α-KG indirectly but critically supports the removal of excess nitrogen from the body.
Alpha-Ketoglutarate in Amino Acid Synthesis
α-KG is not only a nitrogen acceptor but also a precursor for the synthesis of a family of amino acids, often referred to as the glutamate family.
Glutamate and Glutamine Synthesis
As previously described, the direct amination of α-KG by GDH or the transamination of α-KG yields glutamate. Glutamate is a central non-essential amino acid with numerous functions, including its role as a major excitatory neurotransmitter in the central nervous system.
Glutamate can be further amidated to form glutamine in an ATP-dependent reaction catalyzed by glutamine synthetase.
Reaction:
Glutamate + NH₄⁺ + ATP → Glutamine + ADP + Pi
Glutamine is the most abundant free amino acid in the body and serves as a major nitrogen transporter between tissues, a fuel source for rapidly dividing cells, and a precursor for nucleotide synthesis.
Proline and Arginine Synthesis
Glutamate, derived from α-KG, can be converted to proline and arginine through a series of enzymatic reactions. These pathways underscore the importance of α-KG as a foundational molecule for the synthesis of multiple amino acids.
Quantitative Data
The concentration of α-KG and the activity of related enzymes can vary significantly depending on the tissue and metabolic state. The following tables summarize some reported quantitative data.
Table 1: α-Ketoglutarate Levels in Various Rat Tissues
| Tissue | α-Ketoglutarate Concentration (nmol/g wet weight) | Reference |
| Liver | 130 ± 20 | |
| Kidney | 90 ± 10 | |
| Brain | 70 ± 10 | |
| Heart | 40 ± 5 | |
| Skeletal Muscle | 20 ± 3 |
Table 2: Detection Limits of Common α-Ketoglutarate Assay Kits
| Assay Type | Detection Limit | Reference |
| Colorimetric | 4 µM | |
| Fluorometric | 0.2 µM | |
| Colorimetric/Fluorometric | 0.01 nmol/well |
Table 3: Detection Limits of Glutamate Dehydrogenase (GDH) Activity Assay Kits
| Assay Type | Detection Limit | Reference |
| Colorimetric | 0.01 mU | |
| Colorimetric | 0.1 U/L |
Experimental Protocols
Accurate measurement of α-KG and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.
Measurement of α-Ketoglutarate Levels
Method: Colorimetric/Fluorometric Assay
This method is based on an enzymatic reaction that produces a colored or fluorescent product proportional to the α-KG concentration.
-
Sample Preparation:
-
Tissue: Homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer. Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C. Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.
-
Cells: Homogenize approximately 2 x 10⁶ cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
-
Assay Procedure:
-
Prepare a standard curve using the provided α-KG standard.
-
Add 50 µL of deproteinized samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit manufacturer's instructions.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the concentration of α-KG in the samples using the standard curve.
-
Measurement of Aminotransferase (e.g., ALT) Activity
Method: Coupled Enzyme Colorimetric/Fluorometric Assay
This assay measures the activity of ALT by detecting one of the reaction products, pyruvate, through a coupled enzymatic reaction that produces a colored or fluorescent signal.
-
Sample Preparation:
-
Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in 200 µL of ALT Assay Buffer. Centrifuge at 15,000 x g for 10 minutes to remove insoluble material.
-
Serum: Can be added directly to the wells.
-
-
Assay Procedure:
-
Prepare a pyruvate standard curve.
-
Add 1-20 µL of samples and a positive control to a 96-well plate. Bring the final volume to 20 µL with ALT Assay Buffer.
-
Prepare a Master Reaction Mix containing ALT Assay Buffer, ALT Substrate, and ALT Enzyme Mix according to the kit protocol.
-
Add the Master Reaction Mix to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm at multiple time points (e.g., every 5 minutes) to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence over time for each sample.
-
Determine the ALT activity from the pyruvate standard curve, expressed in U/L or mU/mL. One unit of ALT is the amount of enzyme that generates 1.0 µmole of pyruvate per minute at 37°C.
-
Measurement of Glutamate Dehydrogenase (GDH) Activity
Method: Colorimetric Assay
This assay determines GDH activity by measuring the rate of NADH production, which reduces a probe to generate a colored product.
-
Sample Preparation:
-
Tissue/Cells: Homogenize tissue (50 mg) or cells (1 x 10⁶) in ~200 µL of ice-cold GDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes to remove insoluble material.
-
Serum: Can be added directly to the wells (5-50 µL).
-
-
Assay Procedure:
-
Prepare an NADH standard curve.
-
Add samples and a positive control to a 96-well plate, bringing the final volume to 50 µL with GDH Assay Buffer.
-
Prepare a Reaction Mix containing Assay Buffer, GDH Developer, and Glutamate.
-
Add 100 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C. Measure the absorbance at 450 nm at an initial time point (e.g., 3 minutes) and then at a later time point (e.g., 30-120 minutes).
-
-
Data Analysis:
-
Calculate the change in absorbance over time for each sample.
-
Determine the GDH activity from the NADH standard curve. One unit of GDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Conclusion
Alpha-ketoglutarate is an indispensable molecule in cellular metabolism, acting as a critical link between carbon and nitrogen utilization. Its role as a primary nitrogen acceptor through transamination and its reversible conversion to glutamate via glutamate dehydrogenase places it at the heart of nitrogen transport and amino acid synthesis. A thorough understanding of the biochemical pathways involving α-KG, coupled with robust experimental methodologies to quantify its levels and the activity of related enzymes, is essential for researchers and drug development professionals. The intricate regulation of α-KG metabolism presents numerous potential targets for therapeutic intervention in a variety of diseases characterized by metabolic dysregulation. This guide provides a foundational framework for further investigation into the complex and vital functions of this key metabolic intermediate.
References
- 1. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 2. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]
- 3. Transamination - Wikipedia [en.wikipedia.org]
- 4. AMINO ACID METABOLISM : NITROGEN REACTIONS [education.med.nyu.edu]
- 5. Plasma alpha-ketoglutarate in urea cycle enzymopathies and its role as a harbinger of hyperammonemic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Metabolism and Signaling: An In-depth Technical Guide to 2-Oxoglutaric Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the Krebs cycle, positioning it at the heart of cellular energy metabolism. Beyond this canonical role, 2-OG has emerged as a critical signaling molecule, acting as a sensor of the cell's metabolic state to regulate a wide array of cellular processes. Its levels, fluctuating with nutrient availability, directly influence epigenetic modifications, hypoxia sensing, and inflammatory responses. This technical guide provides a comprehensive overview of the signaling pathways governed by 2-OG, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of 2-OG signaling, present quantitative data for key interactions, provide detailed experimental protocols for studying these pathways, and visualize the intricate signaling networks. Understanding these pathways is paramount for developing novel therapeutic strategies targeting metabolic and signaling dysregulation in diseases such as cancer and in the context of aging.
Core Signaling Mechanisms of this compound
2-OG exerts its signaling functions through several distinct mechanisms, reflecting its central role in cellular metabolism.
1.1. Co-substrate for 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs)
The largest and most well-characterized family of 2-OG-regulated enzymes are the 2-OGDDs. These non-heme iron-containing enzymes utilize 2-OG as a co-substrate to catalyze a variety of oxidative reactions, including hydroxylation and demethylation. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, leading to the formation of a highly reactive ferryl intermediate that hydroxylates the prime substrate.
This mechanism directly links cellular metabolism to epigenetic regulation and signal transduction. The activity of 2-OGDDs is sensitive to the intracellular concentrations of 2-OG, as well as oxygen and iron, making them critical sensors of the cell's metabolic and physiological state.
1.2. Receptor-Mediated Signaling
Extracellular 2-OG can act as a signaling molecule by binding to specific cell surface receptors. The G protein-coupled receptor 99 (GPR99), also known as OXGR1, has been identified as a receptor for 2-OG.[1][2] Binding of 2-OG to GPR99 can initiate downstream signaling cascades, although the affinity of 2-OG for GPR99 is relatively low, suggesting its physiological relevance may be context-dependent.[3]
1.3. Allosteric Regulation and Direct Binding
2-OG can directly bind to and allosterically regulate the activity of various proteins. This mode of action allows for rapid and direct modulation of protein function in response to changes in metabolic flux. A notable example is the regulation of the NF-κB signaling pathway, where 2-OG has been suggested to directly bind to and activate IKKβ, a key kinase in this inflammatory pathway.
Key Signaling Pathways Involving this compound
2.1. Hypoxia-Inducible Factor (HIF) Pathway and Oxygen Sensing
The stability and activity of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) are tightly regulated by a class of 2-OGDDs known as prolyl hydroxylases (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When oxygen levels are low (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. As a co-substrate for PHDs, 2-OG is essential for this process, linking cellular metabolism to the hypoxia response.
2.2. Epigenetic Regulation: DNA and Histone Demethylation
2-OG is a crucial co-substrate for 2-OGDDs that control epigenetic modifications, thereby linking the metabolic state of the cell to gene expression.
2.2.1. DNA Demethylation by TET Enzymes
The Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3) are 2-OGDDs that catalyze the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[4] These oxidized methylcytosines are intermediates in the process of active DNA demethylation. The abundance of 2-OG can therefore directly influence the DNA methylation landscape and regulate gene expression.[5]
2.2.2. Histone Demethylation by Jumonji C Domain-Containing Demethylases
A large family of histone demethylases containing the Jumonji C (JmjC) domain are 2-OGDDs. These enzymes remove methyl groups from lysine residues on histones, thereby altering chromatin structure and gene transcription. For example, the KDM4 family of demethylases removes methyl groups from H3K9 and H3K36, which are associated with both transcriptional repression and activation. The activity of these enzymes is dependent on the availability of 2-OG, providing a direct link between metabolic status and chromatin modification.
2.3. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Emerging evidence suggests that 2-OG can influence NF-κB signaling. Under certain conditions, such as glucose deficiency, a localized pool of 2-OG produced by glutamate dehydrogenase 1 (GDH1) has been shown to directly bind to and activate IκB kinase β (IKKβ). This activation leads to the phosphorylation and degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of target genes. This pathway highlights a direct link between metabolic stress and inflammatory signaling.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative data related to 2-OG signaling, providing a reference for researchers in the field.
Table 1: Intracellular Concentrations of this compound
| Cell Type/Organism | Condition | Intracellular Concentration (mM) | Reference(s) |
| Escherichia coli | Carbon-free medium | 0.35 | |
| Escherichia coli | Glucose-supplemented medium | 2.6 | |
| Escherichia coli | Nitrogen starvation | ~1.4 - 12 | |
| Escherichia coli | Ammonium supplementation | ~0.3 - 0.6 | |
| Human Mesenchymal Stem Cells | Aged | Significantly decreased vs. young |
Table 2: Kinetic and Binding Parameters for this compound and Target Proteins
| Target Protein | Parameter | Value | Organism/System | Reference(s) |
| HamA | Kd for 2-OG | 208 ± 1.42 µM | Burkholderia ambifaria | |
| FIH | Kmapp for 2-OG | ~0.5 - 3.1 µM | Human | |
| AspH | Kmapp for 2-OG | (Varies with derivative) | Human | |
| GPR99/OXGR1 | Affinity for 2-OG | Low (hundreds of micromolar) | Human |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate 2-OG signaling pathways.
4.1. Quantification of Intracellular this compound by HPLC with Fluorescence Detection
This protocol is adapted from methods described for analyzing α-keto acids in biological samples.
Objective: To accurately measure the concentration of 2-OG in cell extracts.
Principle: α-keto acids, including 2-OG, are derivatized with a fluorescent reagent, 1,2-diamino-4,5-methylenedioxybenzene (DMB), to form fluorescent quinoxalinone derivatives. These derivatives are then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol/Water (80:20, v/v), pre-chilled to -80°C
-
1,2-diamino-4,5-methylenedioxybenzene (DMB) derivatization reagent
-
Perchloric acid
-
Sodium hydroxide
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
This compound standard
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, rapidly wash with ice-cold PBS and then add the pre-chilled methanol/water solution to quench metabolism and extract metabolites. Scrape the cells and collect the extract. For suspension cells, pellet the cells by centrifugation at a low speed, rapidly wash with ice-cold PBS, and then add the pre-chilled methanol/water solution.
-
Metabolite Extraction: Vortex the cell extracts vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant containing the metabolites.
-
Derivatization: Mix a known volume of the supernatant with the DMB derivatization reagent. The reaction is typically carried out at 60°C for 30-60 minutes in the dark.
-
pH Adjustment: After derivatization, adjust the pH of the sample with sodium hydroxide to ensure optimal separation on the HPLC column.
-
HPLC Analysis: Inject the derivatized sample onto the C18 column. Use an appropriate mobile phase gradient (e.g., acetonitrile and water with a buffer) to separate the DMB-2-OG derivative.
-
Detection and Quantification: Detect the fluorescent derivative using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm. Quantify the amount of 2-OG by comparing the peak area to a standard curve generated with known concentrations of 2-OG.
4.2. Fluorescence Polarization Assay for 2-OG-Dependent Dioxygenase Activity
This protocol provides a general framework for a fluorescence polarization (FP) assay to measure the activity of 2-OGDDs and to screen for inhibitors.
Objective: To measure the enzymatic activity of a 2-OGDD by detecting the binding of a fluorescently labeled substrate or the displacement of a fluorescently labeled probe.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. In this context, a small fluorescently labeled peptide substrate will have a low FP value. When the 2-OGDD hydroxylates the substrate, it may alter its binding to a specific antibody or binding protein, leading to a change in FP. Alternatively, a competitive assay can be designed where the enzymatic product displaces a fluorescently labeled tracer from a binding partner.
Materials:
-
Purified 2-OGDD enzyme
-
Fluorescently labeled peptide substrate or fluorescently labeled tracer
-
This compound
-
Fe(II) sulfate
-
Ascorbate
-
Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
384-well black microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, 2-OG, Fe(II), and ascorbate.
-
Enzyme Addition: Add the purified 2-OGDD enzyme to the wells.
-
Initiation of Reaction: Start the reaction by adding the fluorescently labeled substrate. For competitive assays, the enzyme and substrate are pre-incubated before the addition of the fluorescent tracer and binding partner.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time period.
-
FP Measurement: Measure the fluorescence polarization using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used.
-
Data Analysis: Calculate the change in FP over time or as a function of enzyme or inhibitor concentration. For inhibitor screening, calculate the IC50 values.
This compound Signaling in Disease and as a Therapeutic Target
5.1. Cancer
The role of 2-OG signaling in cancer is complex and context-dependent. Dysregulation of 2-OG levels is a hallmark of certain cancers. For instance, mutations in isocitrate dehydrogenase (IDH) 1 and 2 lead to the neomorphic production of 2-hydroxyglutarate (2-HG), an oncometabolite that competitively inhibits 2-OGDDs, leading to widespread epigenetic alterations and promoting tumorigenesis. Conversely, in other contexts, targeting 2-OG metabolism, such as through the inhibition of glutaminase, which converts glutamine to glutamate (a precursor of 2-OG), is a promising anti-cancer strategy. Furthermore, the reliance of hypoxic tumors on HIF-1α signaling makes the 2-OG-dependent PHDs attractive therapeutic targets.
5.2. Aging and Cellular Senescence
Recent studies have implicated declining 2-OG levels as a hallmark of aging. Supplementation with 2-OG has been shown to extend lifespan and healthspan in model organisms. The mechanisms are thought to involve the maintenance of epigenetic stability through the support of 2-OGDD function and the modulation of nutrient-sensing pathways like mTOR. 2-OG has also been shown to delay cellular senescence by preserving mitochondrial function and reducing oxidative stress. These findings position 2-OG as a promising molecule for interventions aimed at promoting healthy aging.
Conclusion and Future Directions
This compound stands at a critical nexus of cellular metabolism and signaling. Its ability to sense and translate the metabolic state of the cell into profound changes in gene expression and cellular function underscores its importance in health and disease. The signaling pathways it governs, particularly those involving 2-OG-dependent dioxygenases, represent a rich landscape for therapeutic intervention. For researchers and drug development professionals, a deep understanding of these pathways is essential for identifying novel targets and developing innovative strategies to combat a range of diseases, from cancer to age-related disorders. Future research will likely focus on further elucidating the tissue- and context-specific roles of 2-OG signaling, identifying new 2-OG-binding proteins and receptors, and developing selective modulators of these pathways for therapeutic benefit. The continued exploration of this multifaceted molecule promises to unlock new avenues for improving human health.
References
- 1. Dual functions of Tet1 in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OXGR1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Reactome | TET1,2,3 and TDG demethylate DNA [reactome.org]
- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Oxoglutaric Acid in Epigenetic Regulation and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the critical role of 2-oxoglutaric acid (α-ketoglutarate) as a key metabolic intermediate that directly influences epigenetic regulation and gene expression. We delve into its function as an essential cofactor for the Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs), including the Ten-Eleven Translocation (TET) enzymes and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs). This document details the intricate connection between cellular metabolism, particularly the Krebs cycle, and the epigenetic machinery. Furthermore, we present quantitative data on enzyme kinetics, detailed experimental protocols for studying these processes, and visual diagrams of key pathways and workflows to provide a comprehensive resource for researchers in epigenetics and drug development.
Introduction: The Intersection of Metabolism and Epigenetics
The cellular metabolome and the epigenome are intricately linked, with metabolic intermediates often serving as essential substrates or cofactors for chromatin-modifying enzymes.[1][2] This connection allows a cell to modulate its gene expression patterns in response to its metabolic state. This compound (2-OG), a key intermediate of the tricarboxylic acid (TCA) or Krebs cycle, has emerged as a master regulator in this interplay.[3] It is a crucial cofactor for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDDs), which play pivotal roles in shaping the epigenetic landscape.[4][5]
The two major families of epigenetic-modifying 2-OGDDs are:
-
Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidative demethylation of DNA. They iteratively oxidize 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms are intermediates in the process of active DNA demethylation, which is crucial for gene activation and cellular differentiation.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs): This family of enzymes removes methyl groups from lysine residues on histone tails. Histone methylation is a key post-translational modification that can either activate or repress gene transcription depending on the specific lysine residue and the degree of methylation. JmjC KDMs, by removing these marks, dynamically regulate chromatin structure and gene accessibility.
The activity of both TET enzymes and JmjC KDMs is directly dependent on the intracellular concentration of 2-OG. Consequently, fluctuations in 2-OG levels, driven by changes in cellular metabolism, can have profound effects on the epigenetic state and, ultimately, on gene expression. This guide will explore the biochemical basis of this regulation, provide quantitative data on these interactions, and detail the experimental methodologies used to investigate them.
The Central Role of this compound in Dioxygenase-Mediated Demethylation
The catalytic activity of 2-OGDDs, including TETs and JmjC KDMs, requires 2-OG, molecular oxygen (O₂), and Fe(II) as co-substrates and a cofactor, respectively. The general mechanism involves the oxidative decarboxylation of 2-OG to succinate and CO₂, which is coupled to the hydroxylation of the primary substrate (e.g., a methylated cytosine or lysine).
Catalytic Mechanism of 2-Oxoglutarate-Dependent Dioxygenases
The catalytic cycle of 2-OGDDs proceeds through a series of well-defined steps. The binding of 2-OG and the primary substrate to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate, which is responsible for the hydroxylation of the substrate.
The Krebs Cycle Connection
This compound is a central hub in cellular metabolism, linking amino acid and glucose metabolism through the Krebs cycle. The availability of 2-OG is influenced by the metabolic flux through the cycle, which in turn is responsive to the nutrient status of the cell. For instance, glutamine can be converted to glutamate and then to 2-OG, providing an anaplerotic source for the Krebs cycle and for epigenetic modifications.
Other Krebs cycle intermediates can also impact the activity of 2-OGDDs. Succinate and fumarate, which are structurally similar to 2-OG, act as competitive inhibitors of these enzymes. Pathological accumulation of succinate and fumarate, as seen in certain cancers with mutations in succinate dehydrogenase (SDH) and fumarate hydratase (FH) respectively, leads to hypermethylation of DNA and histones due to the inhibition of TET and JmjC enzymes. Similarly, the oncometabolite 2-hydroxyglutarate (2-HG), produced by mutant isocitrate dehydrogenase (IDH) enzymes, is also a potent competitive inhibitor of 2-OGDDs.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 3. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 5. m.youtube.com [m.youtube.com]
The Lynchpin of Metabolism: A Technical Guide to 2-Oxoglutaric Acid
An In-depth Exploration of the Discovery, History, and Biochemical Significance of 2-Oxoglutaric Acid for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, also known as α-ketoglutarate, stands as a cornerstone of cellular metabolism. First identified as a key intermediate in the groundbreaking discovery of the citric acid cycle, its significance has since expanded to encompass a multitude of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biochemical roles of this compound. We delve into the seminal experiments that elucidated its function in the Krebs cycle, present key quantitative data regarding its enzymatic regulation and cellular concentrations, and detail modern experimental protocols for its study. Furthermore, this guide explores the critical role of this compound as a signaling molecule, particularly its function as a co-substrate for 2-oxoglutarate-dependent dioxygenases, with a focus on the hypoxia-inducible factor (HIF) signaling pathway. Detailed experimental workflows, chemical synthesis protocols, and advanced analytical techniques are provided to equip researchers with the necessary knowledge for in-depth investigation of this vital metabolite.
Discovery and Historical Context: The Heart of the Krebs Cycle
The story of this compound is intrinsically linked to one of the most fundamental discoveries in biochemistry: the citric acid cycle. Sir Hans Adolf Krebs, in the 1930s, meticulously unraveled this central metabolic pathway, a feat for which he was awarded the Nobel Prize in Physiology or Medicine in 1953.[1][2] His experiments, primarily using minced pigeon breast muscle, laid the foundation for our understanding of cellular respiration.[3][4]
Krebs's ingenious use of a manometer allowed him to measure oxygen consumption in the muscle tissue preparations.[5] He observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate, succinate, fumarate, and malate, catalytically stimulated oxygen uptake far beyond what would be expected from their direct oxidation. This led him to hypothesize a cyclic pathway.
A crucial piece of the puzzle was the identification of the intermediates that form the links in this cycle. Through a series of elegant experiments involving metabolic inhibitors, the role of this compound was established. One key experiment involved the use of malonate, a competitive inhibitor of the enzyme succinate dehydrogenase. When malonate was added to the pigeon muscle preparations, succinate accumulated, indicating it was the substrate for the inhibited enzyme. By adding other cycle intermediates and observing which substances accumulated "upstream" of the block, Krebs and his colleagues were able to piece together the sequence of reactions. They demonstrated that citrate was converted to α-ketoglutarate, which was then further metabolized.
Key Historical Experiments
The elucidation of the Krebs cycle was a triumph of experimental biochemistry. The following summarizes the foundational experimental approaches used by Krebs and his contemporaries.
Experimental Organism: Pigeon breast muscle was chosen for its high respiratory rate and the stability of its metabolic activity in minced preparations.
Primary Measurement: Oxygen consumption was quantified using the Warburg manometer, a device that measures changes in gas volume at constant temperature and pressure.
Key Findings Leading to the Discovery of the Cycle:
-
Catalytic Effect: The addition of small amounts of citrate, succinate, or fumarate to the muscle preparations led to a large and sustained increase in oxygen consumption.
-
Inhibitor Studies: The use of specific inhibitors was critical. For instance, malonate, which structurally resembles succinate, was found to competitively inhibit succinate dehydrogenase, leading to the accumulation of succinate. This allowed for the ordering of the metabolic steps.
-
Formation of Citrate: A pivotal discovery was the demonstration that citrate could be formed from oxaloacetate and pyruvate, linking glycolysis to the cycle.
The Central Role of this compound in the Krebs Cycle
This compound occupies a central position in the citric acid cycle, acting as a key intermediate in the oxidative decarboxylation of carbohydrates, fats, and proteins. It is formed from isocitrate via the action of isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex.
Enzymatic Production and Consumption
Isocitrate Dehydrogenase (IDH): This enzyme catalyzes the oxidative decarboxylation of isocitrate to 2-oxoglutarate, producing NADH and CO2 in the process. There are three isoforms of IDH in humans. IDH3 is the primary enzyme in the mitochondrial Krebs cycle and uses NAD+ as a cofactor. IDH1 and IDH2 are found in the cytoplasm and mitochondria, respectively, and use NADP+ as a cofactor.
α-Ketoglutarate Dehydrogenase Complex (OGDC): This multi-enzyme complex catalyzes the conversion of 2-oxoglutarate to succinyl-CoA, another critical step in the Krebs cycle that also generates NADH. The OGDC is a key regulatory point in the cycle and is sensitive to the energy state of the cell.
Quantitative Data
The following tables summarize key quantitative data related to this compound metabolism.
Table 1: Kinetic Parameters of Key Krebs Cycle Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |
| Isocitrate Dehydrogenase | Shewanella putrefaciens | Isocitrate | 0.334 | 0.0046 | |
| Isocitrate Dehydrogenase | Micrarchaeon | DL-Isocitrate | 0.053 | - | |
| Isocitrate Dehydrogenase | Bovine Adrenal | D,L-Isocitrate | 0.0023 & 0.063 | - | |
| α-Ketoglutarate Dehydrogenase Complex | Bovine Adrenal | 2-Oxoglutarate | 0.190 | - | |
| α-Ketoglutarate Dehydrogenase Complex | Pigeon Breast Muscle | 2-Oxoglutarate | Complex kinetics | - |
Table 2: Intracellular Concentrations of this compound
| Cell Type/Tissue | Condition | Concentration (mM) | Reference(s) |
| Various Cell Types | Normoxia (Basal) | 0.4 - 2.0 | |
| Various Cell Types | Hypoxia | 1.5 - 2.5 fold increase | |
| Rat Liver (Cytosol) | Basal | - |
This compound as a Signaling Molecule
Beyond its central role in energy metabolism, this compound has emerged as a crucial signaling molecule, primarily by acting as a co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). These enzymes utilize 2-oxoglutarate and molecular oxygen to hydroxylate a wide variety of substrates, including proteins and nucleic acids, thereby regulating their function.
The HIF-1α Signaling Pathway: A Paradigm of 2-OG-Dependent Regulation
A prime example of 2-oxoglutarate's signaling role is its involvement in the cellular response to hypoxia, mediated by the Hypoxia-Inducible Factor (HIF). HIF is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-α) and a stable β-subunit (HIF-β).
Under normoxic (normal oxygen) conditions, specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are 2-ODDs. This hydroxylation event requires molecular oxygen and 2-oxoglutarate as co-substrates. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This complex targets HIF-1α for ubiquitination and subsequent degradation by the proteasome.
Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the limited availability of their co-substrate, oxygen. Consequently, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.
Experimental Protocols
Hans Krebs' Pigeon Breast Muscle Experiment (Reconstructed Protocol)
This protocol is a reconstruction of the key experiments performed by Hans Krebs to elucidate the citric acid cycle.
Objective: To measure the effect of adding tricarboxylic and dicarboxylic acids on the oxygen consumption of minced pigeon breast muscle.
Materials:
-
Freshly excised pigeon breast muscle
-
Ringer's solution (phosphate-buffered saline)
-
Warburg manometer
-
Substrates: Citrate, Succinate, Fumarate, Malate, Pyruvate, Oxaloacetate (typically as sodium salts)
-
Inhibitor: Sodium malonate
-
Potassium hydroxide solution (for CO2 absorption in the manometer)
Procedure:
-
Tissue Preparation: Mince fresh pigeon breast muscle finely with scissors. Suspend the minced tissue in cold Ringer's solution.
-
Manometry Setup: Add a known volume of the muscle suspension to the main compartment of a Warburg flask. Place a small piece of filter paper soaked in potassium hydroxide solution in the center well to absorb CO2 produced during respiration.
-
Substrate/Inhibitor Addition: Add the substrate(s) and/or inhibitor to the side arm of the Warburg flask. The final concentrations should be in the millimolar range. A control flask with only the muscle suspension and buffer should be included.
-
Equilibration: Place the flasks in a constant temperature water bath (e.g., 37°C) and allow them to equilibrate for a set period.
-
Initiation of Reaction: Tip the contents of the side arm into the main compartment to initiate the reaction.
-
Measurement of Oxygen Consumption: At regular intervals, read the change in pressure on the manometer. This change is directly proportional to the volume of oxygen consumed by the tissue.
-
Data Analysis: Plot the cumulative oxygen consumption over time for each condition (control, plus substrate, plus substrate and inhibitor). The rate of oxygen consumption is determined from the slope of the linear portion of the curve.
Expected Results:
-
The addition of catalytic amounts of citrate, succinate, or other cycle intermediates will significantly increase the rate of oxygen consumption compared to the control.
-
In the presence of malonate, the addition of intermediates that are "upstream" of succinate dehydrogenase (e.g., citrate, isocitrate, 2-oxoglutarate) will lead to the accumulation of succinate.
Chemical Synthesis of this compound
A common laboratory synthesis of this compound involves the condensation of diethyl oxalate and diethyl succinate.
Reaction Scheme:
Diethyl Oxalate + Diethyl Succinate --(Sodium Ethoxide)--> Triethyl Oxalylsuccinate --(HCl, H2O, Heat)--> this compound + Ethanol + CO2
Procedure:
-
Preparation of Sodium Ethoxide: Prepare sodium ethoxide in absolute ethanol.
-
Condensation: To the sodium ethoxide slurry, add diethyl oxalate followed by diethyl succinate. Allow the mixture to stand.
-
Hydrolysis and Decarboxylation: The resulting triethyl oxalylsuccinate is hydrolyzed and decarboxylated by refluxing with hydrochloric acid.
-
Isolation and Purification: The this compound is isolated by evaporation and purified by recrystallization.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.
General Protocol:
-
Sample Preparation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) are typically deproteinized, often using a cold organic solvent like methanol or acetonitrile. An internal standard (e.g., a stable isotope-labeled version of this compound) is added for accurate quantification.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. A variety of column chemistries can be used, with hydrophilic interaction liquid chromatography (HILIC) being common for polar metabolites like this compound.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented, and a specific product ion is detected. This provides high selectivity.
-
Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined by comparison to a standard curve.
Conclusion
From its humble beginnings as an identified intermediate in a then-nascent metabolic cycle, this compound has proven to be a molecule of profound and diverse importance in biochemistry. Its central role in the Krebs cycle places it at the heart of cellular energy production. Moreover, its function as a co-substrate for a vast array of dioxygenases has unveiled its critical role as a signaling molecule, linking cellular metabolism to gene expression and other vital cellular processes. The continued development of advanced analytical techniques will undoubtedly uncover further intricacies of its regulation and function, offering new avenues for therapeutic intervention in a variety of diseases. This guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating world of this essential metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sir Hans Krebs (1900 - 1981) [ypsyork.org]
- 4. Hans Krebs (biochemist) - Wikipedia [en.wikipedia.org]
- 5. In 1937 Hans Krebs deduced the operation of the citric acid cycle (Figure.. [askfilo.com]
Alpha-ketoglutarate's role as a co-substrate for dioxygenase enzymes.
An In-depth Technical Guide to the Role of Alpha-Ketoglutarate as a Co-substrate for Dioxygenase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-ketoglutarate (αKG), also known as 2-oxoglutarate (2OG), is a pivotal metabolic intermediate of the tricarboxylic acid (TCA) cycle. Beyond its canonical role in cellular energy production, αKG serves as an essential co-substrate for a large and diverse superfamily of non-heme Fe(II)-dependent dioxygenases, often abbreviated as αKG-DDs or 2-OGDDs.[1][2] These enzymes are critical regulators of a vast array of biological processes, including epigenetic modifications, oxygen sensing, collagen biosynthesis, DNA and RNA repair, and lipid metabolism.[1][3][4]
The activity of these enzymes is exquisitely sensitive to the intracellular concentrations of αKG and other metabolites, such as succinate and fumarate, positioning them as key sensors that link cellular metabolic status to downstream signaling and gene expression programs. This guide provides a comprehensive technical overview of the core catalytic mechanism, key enzyme families, quantitative kinetics, and regulatory principles governing αKG-dependent dioxygenases, supplemented with detailed experimental protocols and pathway visualizations.
The Core Catalytic Mechanism
Alpha-ketoglutarate-dependent dioxygenases catalyze a variety of oxidative reactions, including hydroxylations, demethylations, ring closures, and desaturations. Despite the diversity of their substrates and products, they share a consensus catalytic mechanism. The overall stoichiometry of the reaction involves the incorporation of one atom of molecular oxygen (O₂) into the primary substrate and the other into the co-substrate αKG, which undergoes oxidative decarboxylation to yield succinate and carbon dioxide.
R₃CH + O₂ + α-ketoglutarate → R₃COH + Succinate + CO₂
The catalytic cycle proceeds through several key steps:
-
Binding of Co-factors: The reaction is initiated by the binding of Fe(II) and then αKG to the enzyme's active site. The αKG coordinates to the Fe(II) ion in a bidentate fashion through its C1 carboxylate and C2 keto groups. The active site features a highly conserved structural motif, typically a double-stranded β-helix (DSBH) or "jelly-roll" fold, which supports a conserved facial triad of amino acid residues (commonly HxD/E...H) that ligate the Fe(II) ion.
-
Substrate Binding: The primary substrate then binds to the active site, which can induce conformational changes. This binding displaces a water molecule from the Fe(II) center, making it available for oxygen binding.
-
Oxygen Activation: Molecular oxygen (O₂) binds to the vacant coordination site on the Fe(II) ion.
-
Formation of Ferryl Intermediate: A subsequent oxidative decarboxylation of the bound αKG leads to the formation of CO₂, succinate, and a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This species is the primary oxidizing agent in the reaction.
-
Substrate Oxidation: The Fe(IV)=O intermediate abstracts a hydrogen atom from the substrate, followed by a "rebound" of the hydroxyl group to the substrate radical, completing the hydroxylation.
-
Product Release: Finally, the products—hydroxylated substrate, succinate, and CO₂—are released, regenerating the enzyme for the next catalytic cycle.
Key Families of αKG-Dependent Dioxygenases
The αKG-DD superfamily comprises over 60 enzymes in humans, which can be grouped into several key families based on their primary substrates and biological functions.
-
Hypoxia-Inducible Factor (HIF) Hydroxylases: This family includes prolyl hydroxylases (PHDs) and Factor-Inhibiting HIF (FIH). Under normoxic (normal oxygen) conditions, PHDs use αKG and O₂ to hydroxylate specific proline residues on the HIF-1α subunit, targeting it for proteasomal degradation. FIH hydroxylates an asparagine residue, blocking its transcriptional activity. In hypoxia, the lack of the O₂ co-substrate inactivates these enzymes, stabilizing HIF-1α and enabling the cellular response to low oxygen.
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are crucial epigenetic regulators that remove methyl groups from lysine residues on histone tails. By catalyzing the hydroxylation of the methyl group, which leads to its release as formaldehyde, JmjC demethylases modulate chromatin structure and gene expression.
-
Ten-Eleven Translocation (TET) Enzymes: TET proteins are central to active DNA demethylation. They iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized bases can be subsequently excised and replaced with unmethylated cytosine by the base excision repair machinery.
-
Collagen Prolyl and Lysyl Hydroxylases: These enzymes are essential for the post-translational modification of collagen. They hydroxylate proline and lysine residues within procollagen chains, a critical step for the formation of stable, triple-helical collagen molecules.
-
AlkB Homologs (ALKBH): This family of enzymes is involved in the repair of alkylated DNA and RNA bases, removing damaging methyl or ethyl groups through oxidative demethylation.
Quantitative Data Summary
The enzymatic activity of αKG-dependent dioxygenases is characterized by their kinetic parameters, which can vary significantly between different enzyme families and substrates.
Table 1: Kinetic Parameters of Selected αKG-Dependent Dioxygenases
| Enzyme Family | Enzyme Example | Substrate | Km (αKG) | Km (O₂) | Inhibitor | Ki / IC₅₀ (Inhibitor) | Reference |
| HIF Hydroxylase | FIH-1 | HIF-1α CTAD | ~40-60 µM | - | Succinate | IC₅₀ ~200 µM | |
| HIF Hydroxylase | PHD2 | HIF-1α ODD | ~60 µM | ~250 µM | Succinate | Ki ~17 µM | |
| HIF Hydroxylase | PHD2 | HIF-1α ODD | ~60 µM | ~250 µM | Fumarate | Ki ~56 µM | |
| HIF Hydroxylase | PHD2 | HIF-1α ODD | ~60 µM | ~250 µM | 2-Hydroxyglutarate | Ki ~1.5 mM | |
| Histone Demethylase | JMJD2C | H3K9me3 peptide | ~30-50 µM | >200 µM | 2-Hydroxyglutarate | IC₅₀ ~5-10 mM | |
| DNA Demethylase | TET2 | 5mC-DNA | ~100 µM | - | 2-Hydroxyglutarate | IC₅₀ ~100 µM | |
| Taurine Dioxygenase | TauD | Taurine | ~20 µM | - | - | - |
Note: Kinetic values can vary based on assay conditions. The Km for αKG is generally in the low micromolar range, suggesting that many of these enzymes may be sensitive to physiological fluctuations in αKG concentrations.
Regulation of Dioxygenase Activity
The activity of αKG-dependent dioxygenases is tightly regulated by the availability of their substrates and co-factors and by the presence of competitive inhibitors.
-
Substrate Availability: Enzyme activity is directly dependent on the concentrations of αKG, O₂, and the prime substrate. Hypoxia, for instance, limits O₂ availability and thus inhibits the activity of HIF hydroxylases. Similarly, fluctuations in the TCA cycle that alter the intracellular αKG pool can directly impact the activity of TET and JmjC enzymes, linking cellular metabolism to the epigenome.
-
Competitive Inhibition: The reaction products, succinate and CO₂, and structurally related TCA cycle intermediates can act as inhibitors. Succinate and fumarate are known to be competitive inhibitors with respect to αKG, as they can bind to the active site but do not support catalysis.
-
Oncometabolites: In certain cancers with mutations in isocitrate dehydrogenase (IDH) 1 or 2, the oncometabolite 2-hydroxyglutarate (2-HG) is produced from αKG. 2-HG is a potent competitive inhibitor of numerous αKG-dependent dioxygenases, leading to widespread epigenetic dysregulation (hypermethylation) and a block in cellular differentiation.
-
Cofactors: Ascorbate (Vitamin C) is known to enhance the activity of many αKG-dependent dioxygenases. It is thought to act by reducing the Fe(III) ion back to its catalytically active Fe(II) state, should the enzyme undergo an uncoupled turnover event.
References
- 1. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. 2-Oxoglutarate-dependent dioxygenases are sensors of energy metabolism, oxygen availability, and iron homeostasis: potential role in the regulation of aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 4. Introduction: Metals in Biology: α-Ketoglutarate/Iron-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxoglutaric Acid: A Technical Guide to Natural Sources and Endogenous Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoglutaric acid, also known as alpha-ketoglutarate (AKG), is a pivotal metabolite that sits at the crossroads of carbon and nitrogen metabolism.[1] It is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[2][3] Beyond its bioenergetic role, AKG functions as a crucial signaling molecule, influencing a wide array of cellular processes including epigenetic regulation and signal transduction.[4] This technical guide provides an in-depth exploration of the natural dietary sources of AKG and the intricate pathways of its endogenous production. The document summarizes quantitative data on AKG concentrations in various biological tissues, details experimental protocols for its quantification, and presents visual diagrams of its key signaling pathways to serve as a comprehensive resource for the scientific community.
Natural Sources of this compound
While the body endogenously produces this compound, dietary sources can also contribute to the body's pool of this important metabolite. AKG is found in a variety of foods, although quantitative data on its precise concentrations are not extensively documented in publicly available literature. The primary food groups known to contain this compound are:
-
Animal-Derived Foods: Meats such as beef and pork, as well as poultry and fish, are considered sources of AKG.[5] Dairy products and eggs also contribute to dietary AKG intake.
-
Plant-Derived Foods: Various plant-based foods are known to contain this compound, though specific amounts are generally not quantified in readily available sources.
It is important to note that the bioavailability and subsequent metabolic fate of dietary AKG are areas of ongoing research.
Endogenous Production of this compound
The primary source of this compound in the body is its synthesis through central metabolic pathways. The intracellular concentration of AKG is tightly regulated and reflects the cell's nutritional and energetic state.
The Krebs Cycle
The most significant production of AKG occurs within the mitochondrial matrix as a key step in the Krebs (or tricarboxylic acid, TCA) cycle.
-
Isocitrate to 2-Oxoglutarate: The enzyme isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to yield 2-oxoglutarate, producing NADH and releasing carbon dioxide in the process.
Amino Acid Metabolism
This compound is central to the metabolism of amino acids, acting as a primary nitrogen acceptor.
-
Transamination Reactions: Aminotransferases catalyze the transfer of an amino group from an amino acid to AKG. This reaction forms a new keto acid and glutamate. This process is fundamental for both the synthesis of non-essential amino acids and for the catabolism of most amino acids.
-
Glutamate Dehydrogenase: The enzyme glutamate dehydrogenase reversibly converts glutamate to AKG and ammonia. This reaction is a key link between amino acid metabolism and the Krebs cycle, and it also plays a role in ammonia detoxification.
The following diagram illustrates the central role of this compound in endogenous production pathways.
References
- 1. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR: dissecting regulation and mechanism of action to understand human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sxrebecca.com [sxrebecca.com]
2-Oxoglutaric Acid: A Technical Guide to its Chemical Biology and Therapeutic Potential
Abstract
2-Oxoglutaric acid, also known as α-ketoglutaric acid (α-KG), is a pivotal intermediate in cellular metabolism, most notably in the Krebs cycle. Beyond its bioenergetic role, it has emerged as a critical signaling molecule and a cofactor for a large family of dioxygenase enzymes that regulate a wide array of cellular processes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological roles of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting pathways modulated by this key metabolite. This document details its involvement in epigenetic regulation, hypoxia sensing, and amino acid metabolism, and provides detailed protocols for key experimental assays.
Chemical Structure and Physicochemical Properties
This compound is a dicarboxylic acid with a ketone functional group at the alpha-carbon position relative to one of the carboxyl groups. Its systematic IUPAC name is 2-oxopentanedioic acid.[1][2][3]
Molecular Formula: C₅H₆O₅[1][4]
Molecular Weight: 146.10 g/mol
Synonyms: α-Ketoglutaric acid, alpha-Ketoglutaric acid, 2-Ketoglutaric acid, Oxoglutaric acid.
The chemical structure of this compound is as follows:
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation.
| Property | Value | References |
| Melting Point | 113-116 °C | |
| Solubility in Water | Highly soluble; 100 g/L at 20 °C | |
| pKa₁ (first carboxyl group) | 2.47 | |
| pKa₂ (second carboxyl group) | 4.68 | |
| Appearance | White to off-white crystalline powder |
Metabolic and Signaling Pathways
This compound is a central node in cellular metabolism, linking the Krebs cycle, amino acid metabolism, and various signaling pathways.
The Krebs Cycle
This compound is a key intermediate in the Krebs (or tricarboxylic acid, TCA) cycle, a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. It is formed from isocitrate and is subsequently converted to succinyl-CoA.
Figure 1. 2-Oxoglutarate in the Krebs Cycle.
Amino Acid Metabolism
This compound serves as a primary nitrogen acceptor in the cell, playing a crucial role in the synthesis and degradation of amino acids through transamination reactions. It can be converted to the amino acid glutamate, a precursor for other amino acids and the major excitatory neurotransmitter in the central nervous system.
References
- 1. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenase 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 3. Quantitative monitoring of 2-oxoglutarate in Escherichia coli cells by a fluorescence resonance energy transfer-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary investigation into the therapeutic potential of 2-Oxoglutaric Acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoglutaric acid, also known as Alpha-Ketoglutarate (AKG), is a pivotal intermediate in the Krebs cycle with emerging therapeutic potential across a spectrum of age-related and metabolic diseases. Beyond its established role in cellular energy metabolism, AKG functions as a crucial signaling molecule, modulating key cellular pathways including mTOR, AMPK, and HIF-1α. Furthermore, it plays a significant role in epigenetic regulation by acting as a cofactor for enzymes involved in DNA and histone demethylation. This technical guide provides an in-depth analysis of the therapeutic promise of this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways and experimental workflows.
Introduction
This compound (AKG) is a dicarboxylic acid that plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production.[1][2] It is a precursor for the synthesis of several amino acids, including glutamate and glutamine, and acts as a nitrogen scavenger in the body.[1][2] Recent research has illuminated the broader biological roles of AKG, revealing its capacity to influence longevity, bone metabolism, muscle physiology, and epigenetic landscapes.[1] This has positioned AKG as a compelling molecule for therapeutic development, particularly in the context of age-associated decline and metabolic disorders.
Core Signaling Pathways Modulated by this compound
AKG exerts its pleiotropic effects by modulating several key signaling cascades that are central to cellular growth, metabolism, and stress resistance.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to inhibit the mTOR pathway. This inhibition is thought to be mediated, at least in part, through the inhibition of ATP synthase, which leads to a decrease in cellular ATP levels and subsequent activation of AMPK, a negative regulator of mTOR. In some contexts, particularly in relation to protein synthesis, AKG has been reported to activate the Akt/mTOR signaling pathway, suggesting a context-dependent role.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to low cellular energy levels (high AMP:ATP ratio). Activation of AMPK triggers catabolic pathways to generate ATP while inhibiting anabolic processes. Studies in Drosophila have demonstrated that AKG supplementation leads to an increase in AMPKα mRNA expression, suggesting that AKG can activate the AMPK signaling cascade. This activation is linked to the observed extension of lifespan in model organisms.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), which requires oxygen and AKG as co-substrates. This hydroxylation targets HIF-1α for degradation. By acting as a substrate for PHDs, AKG can influence the stability and activity of HIF-1α.
Epigenetic Regulation
AKG is a critical cofactor for a family of enzymes known as α-ketoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation. JmjC domain-containing enzymes catalyze the removal of methyl groups from histone proteins. By influencing the activity of these enzymes, AKG can modulate the epigenetic landscape of the cell, thereby affecting gene expression.
Quantitative Data from Preclinical and Clinical Studies
The therapeutic potential of AKG is supported by a growing body of quantitative data from various experimental models and human clinical trials.
Table 1: Effects of this compound on Lifespan in Model Organisms
| Organism | AKG Concentration | Lifespan Extension | Reference |
| Caenorhabditis elegans | 8 mM | ~50% | |
| Drosophila melanogaster | 5 µM | Up to 8.54% (median) | |
| Mus musculus (female) | 2% in diet (as Ca-AKG) | 16.6% (median), 19.7% (maximal) | |
| Mus musculus (male) | 2% in diet (as Ca-AKG) | 9.6% (median), 12.8% (maximal) (not statistically significant) |
Table 2: Effects of this compound on Bone Metabolism
| Study Population | Intervention | Duration | Key Findings | Reference |
| Postmenopausal women with osteopenia | 6 g/day AKG-Ca | 6 months | 37.0% decrease in serum CTX (bone resorption marker); 1.6% increase in lumbar spine BMD | |
| Piglets | 1% AKG in diet | - | 10% greater femur bone density; 11% greater femur bone weight |
Table 3: Effects of this compound on Muscle Metabolism
| Model | Intervention | Key Findings | Reference |
| Mice | 2% AKG in drinking water | Increased gastrocnemius muscle weight and fiber diameter | |
| C2C12 myotubes | 0.5 - 2 mM AKG | Dose-dependent increase in protein synthesis | |
| Mice (chow-fed) | 2% AKG in water | Significantly increased body weight gain (both sexes) due to increased lean mass | |
| Humans | - | Plasma AKG level negatively correlated with BMI (R = -0.58) |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the therapeutic potential of this compound.
Assessment of mTOR Pathway Activation
Objective: To determine the effect of AKG on the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology: Western Blotting
-
Cell Culture and Treatment: Culture cells (e.g., C2C12 myotubes) to the desired confluency. Treat cells with varying concentrations of AKG for a specified duration.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of mTOR, Akt, S6K, and 4E-BP1.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Analysis of DNA Methylation
Objective: To quantify changes in global or gene-specific DNA methylation following AKG treatment.
Methodology: Bisulfite Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with AKG or a control.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.
-
PCR Amplification: Amplify the target genomic regions using primers specific to the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.
-
Data Analysis: Align the sequencing reads to a reference genome and quantify the methylation level at each CpG site by comparing the number of cytosine reads to the total number of cytosine and thymine reads.
Conclusion
This compound is a multifaceted metabolic intermediate with significant therapeutic potential. Its ability to modulate fundamental cellular processes, including key signaling pathways and epigenetic regulation, underscores its promise in addressing a range of conditions associated with aging and metabolic dysfunction. The quantitative data from preclinical and clinical studies provide a strong rationale for its further development as a therapeutic agent. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the mechanisms of action and clinical utility of this intriguing molecule. Continued research into the precise molecular targets and long-term effects of AKG will be crucial in translating its therapeutic potential into clinical applications.
References
Methodological & Application
Measuring 2-Oxoglutaric Acid in Tissue: An Application and Protocol Guide
Introduction
2-Oxoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the Krebs cycle (or tricarboxylic acid cycle, TCA cycle) and plays a central role in cellular energy metabolism, nitrogen transport, and as a signaling molecule.[1][2][3][4][5] Its functions extend to being a precursor for amino acid synthesis and a crucial co-substrate for a variety of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia response. Given its multifaceted roles, the accurate quantification of this compound in tissue samples is essential for researchers in metabolism, oncology, and drug development.
This document provides detailed application notes and experimental protocols for the accurate measurement of this compound levels in tissue samples. It is intended for researchers, scientists, and drug development professionals. The methodologies covered include commercially available colorimetric and fluorometric assays, as well as highly sensitive and specific mass spectrometry-based techniques (LC-MS/MS and GC-MS).
Data Presentation: this compound Levels in Various Tissues
The concentration of this compound can vary significantly between different tissue types, reflecting their distinct metabolic activities. The following table summarizes reported concentrations of this compound in various rat tissues to provide a baseline for comparative analysis.
| Tissue | This compound Concentration (nmol/g wet weight) | Species |
| Liver | 130 ± 20 | Rat |
| Kidney | 90 ± 10 | Rat |
| Brain | 70 ± 10 | Rat |
| Heart | 40 ± 5 | Rat |
| Skeletal Muscle | 20 ± 3 | Rat |
Note: These values are approximate and can vary based on the specific experimental conditions, animal model, and analytical method used.
Experimental Protocols
General Tissue Sample Preparation
Proper and rapid harvesting and processing of tissue samples are critical to prevent the degradation of this compound and to obtain accurate measurements.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer
-
Ice-cold extraction buffer (e.g., 80% methanol or a specific assay buffer)
-
Refrigerated centrifuge
-
Protein quantification assay (e.g., BCA assay)
Protocol:
-
Tissue Excision: Rapidly excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Flash Freezing: Blot the tissue dry, weigh it, and immediately flash-freeze it in liquid nitrogen. This step is crucial to halt metabolic activity. Samples can be stored at -80°C until further processing.
-
Homogenization:
-
For manual homogenization, place the frozen tissue in a pre-chilled mortar, add liquid nitrogen to keep it frozen, and grind it into a fine powder using a pestle.
-
For mechanical homogenization, place the frozen tissue in a tube with homogenization beads and ice-cold extraction buffer.
-
-
Extraction: Add 4-10 volumes of ice-cold extraction buffer to the powdered tissue or tissue in the homogenization tube. Homogenize thoroughly on ice.
-
Centrifugation: Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the this compound.
-
Protein Quantification: Use an aliquot of the homogenate to determine the protein concentration for normalization of the this compound levels.
-
Deproteinization (for Mass Spectrometry and some colorimetric/fluorometric assays): For methods sensitive to protein interference, deproteinization is necessary. This can be achieved by:
-
Spin Filters: Using a 10 kDa molecular weight cutoff (MWCO) spin filter.
-
Solvent Precipitation: Adding a cold solvent like methanol or acetonitrile.
-
Acid Precipitation: Adding perchloric acid (PCA) followed by neutralization with potassium hydroxide (KOH).
-
Experimental workflow for tissue sample analysis.
Colorimetric and Fluorometric Assays
Commercially available kits offer a convenient and high-throughput method for quantifying this compound. The general principle involves an enzymatic reaction that leads to the formation of a colored or fluorescent product, which is proportional to the amount of this compound in the sample.
Materials:
-
Commercial this compound Assay Kit (e.g., from Abcam, Cayman Chemical, or similar suppliers)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Protocol (General):
-
Standard Curve Preparation: Prepare a series of this compound standards by diluting the provided stock solution in the assay buffer. A typical range for the standard curve is 0 to 10 nmol/well.
-
Sample Preparation: Add 1-50 µL of the prepared tissue supernatant to the wells of the microplate. Adjust the final volume to 50 µL with assay buffer.
-
Reaction Mix Preparation: Prepare a reaction mix according to the kit's instructions. This typically involves mixing the assay buffer, an enzyme mix, and a probe.
-
Reaction Initiation: Add the reaction mix to each well containing the standards and samples.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement:
-
Colorimetric: Measure the absorbance at approximately 570 nm.
-
Fluorometric: Measure the fluorescence at an excitation/emission of approximately 535/587 nm.
-
-
Calculation: Subtract the blank reading from all standard and sample readings. Plot the standard curve and determine the this compound concentration in the samples from the curve.
Data Comparison for Commercial Kits:
| Feature | Colorimetric Method | Fluorometric Method |
| Detection Limit | ~13 µM | ~1 µM |
| Quantification Range | 50-1,000 µM | 10-200 µM |
| Advantages | Simple, rapid, does not require specialized equipment beyond a plate reader. | Higher sensitivity than colorimetric methods. |
| Disadvantages | Lower sensitivity, potential for interference from other compounds in the sample. | Potential for fluorescence quenching from sample components. |
Note: The exact detection limits and ranges can vary between different commercial kits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. This method separates this compound from other metabolites in the sample using liquid chromatography, followed by detection and quantification using a mass spectrometer.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 or HILIC chromatography column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
Internal standard (e.g., 13C-labeled this compound)
Protocol:
-
Sample Preparation: Prepare the tissue supernatant as described in the general protocol, including the deproteinization step.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for variations in sample processing and instrument response.
-
LC Separation:
-
Inject the sample onto the LC column.
-
Use a gradient elution to separate this compound from other compounds. A typical gradient might start with a high aqueous mobile phase concentration and gradually increase the organic mobile phase concentration.
-
-
MS/MS Detection:
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for both this compound and the internal standard are monitored. For example, a transition for this compound could be m/z 145 -> 101.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of this compound with the internal standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of this compound. This method requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.
Materials:
-
GC-MS system
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine followed by N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
-
Internal standard (e.g., 13C-labeled this compound)
Protocol:
-
Sample Preparation: Prepare the tissue supernatant as described in the general protocol, including the deproteinization step. The sample must be completely dry before derivatization.
-
Internal Standard Spiking: Add a known amount of the internal standard to each dried sample.
-
Derivatization:
-
Oximation: Add methoxyamine hydrochloride in pyridine to the dried sample and incubate to protect the keto group.
-
Silylation: Add MSTFA and incubate to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
-
-
GC Separation:
-
Inject the derivatized sample into the GC.
-
Use a temperature gradient program to separate the derivatized this compound from other derivatized compounds.
-
-
MS Detection:
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode.
-
Monitor specific ions that are characteristic of the derivatized this compound and the internal standard.
-
-
Quantification:
-
Create a standard curve by analyzing known concentrations of derivatized this compound with the derivatized internal standard.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Logical Relationships
This compound is a central hub in cellular metabolism, linking the TCA cycle with amino acid metabolism and other biosynthetic pathways. Its concentration is a key indicator of the cell's metabolic state.
Central role of this compound in metabolism.
Conclusion
The accurate measurement of this compound in tissue samples is crucial for understanding its role in various physiological and pathological processes. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation. Colorimetric and fluorometric assays are suitable for high-throughput screening and when high sensitivity is not paramount. For more accurate and sensitive quantification, especially when analyzing small amounts of tissue or when specificity is critical, LC-MS/MS and GC-MS are the methods of choice. Proper tissue handling and sample preparation are fundamental to obtaining reliable and reproducible results with any of these techniques.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 4. 2-Oxoglutaric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. This compound - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
Protocol for using a 2-Oxoglutaric Acid colorimetric assay kit.
Introduction
2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the intersection of carbon and nitrogen metabolism.[1][2][3] It is a key component of the Tricarboxylic Acid (TCA) or Krebs cycle, playing a crucial role in cellular energy production.[1][4] Beyond its role in the TCA cycle, α-KG functions as a major nitrogen transporter in metabolic pathways, contributes to amino acid synthesis, and acts as a co-substrate for a variety of dioxygenases involved in processes like collagen synthesis and epigenetic regulation. Given its central role in cell metabolism, the quantification of α-KG in biological samples such as plasma, serum, tissue homogenates, and cell lysates is essential for researchers studying metabolic disorders, cancer metabolism, and age-related diseases.
The this compound Colorimetric Assay Kit provides a simple and sensitive method for measuring α-KG levels. The assay is based on a coupled enzyme reaction that results in a colorimetric product, the absorbance of which is directly proportional to the amount of α-KG in the sample.
Assay Principle
The assay determines α-KG concentration through a coupled enzymatic reaction. In the presence of a specific enzyme mix, 2-oxoglutarate is converted, producing an intermediate product such as pyruvate or hydrogen peroxide (H₂O₂). This intermediate then reacts with a colorimetric probe to generate a colored product. The absorbance of this product, typically measured between 540-570 nm, is proportional to the concentration of α-KG in the sample.
References
Application Note: Quantification of Alpha-Ketoglutarate in Cell Lysates Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Alpha-ketoglutarate (α-KG) is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, serving as a critical link between carbon and nitrogen metabolism.[1][2] It is a precursor for the synthesis of several amino acids and plays a significant role in cellular energy, signaling, and biosynthesis.[2] Accurate quantification of intracellular α-KG is essential for studying metabolic diseases, cancer, and aging. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for metabolomics, offering high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.[3][4] Because α-KG is not inherently volatile, a chemical derivatization step is required to facilitate its analysis by GC-MS. This application note provides a detailed protocol for the reliable quantification of α-KG in mammalian cell lysates.
Principle The method involves three primary stages: (1) quenching of metabolic activity and extraction of intracellular metabolites from cell lysates; (2) chemical derivatization of α-KG to increase its volatility; and (3) separation, detection, and quantification using GC-MS. To make α-KG amenable to GC analysis, a two-step derivatization is employed: methoximation of the keto group, followed by silylation of the carboxyl groups. Methoximation stabilizes the α-keto acid, while silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens, increasing volatility. Quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve.
Data Presentation: α-Ketoglutarate Concentrations in Cell Lines
The intracellular concentration of α-KG can vary depending on the cell type, growth conditions, and metabolic state. The following table summarizes reported concentration ranges for α-KG in different biological samples, providing a reference for expected values.
| Sample Type | Organism/Cell Line | Reported Concentration Range | Method |
| Cell Lysates | General | 50 - 1,000 µM | Colorimetric Assay |
| C2C12 Myoblasts | Mouse | Dependent on culture conditions (e.g., 2 mM supplementation) | NMR |
| HOS Osteosarcoma | Human | IC50 ≈ 35 mM (for proliferation inhibition) | BrdU Assay |
| Hybridoma Cells | Not Specified | Enhanced growth with α-KG supplementation | Not Specified |
Table 1: Reported concentrations and effective ranges of α-ketoglutarate in various cell culture studies.
Experimental Protocols
This section provides a detailed methodology for the quantification of α-KG from sample preparation to data analysis.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., C2C12, HEK293, etc.), complete culture medium, phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Quenching Solution: 80% Methanol (HPLC grade) in water, pre-chilled to -80°C.
-
Extraction Solvent: Methanol:Chloroform:Water (1:1:1, v/v/v).
-
Cell scrapers.
-
-
Derivatization:
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine.
-
-
Standards:
-
Alpha-ketoglutaric acid standard.
-
Stable isotope-labeled internal standard (e.g., [U-13C5]alpha-ketoglutarate).
-
-
Equipment:
-
Centrifuge, rotational vacuum concentrator (or nitrogen evaporator), thermal shaker/incubator, GC-MS system, GC vials with inserts.
-
Sample Preparation: Metabolite Extraction
Proper sample preparation is critical to quench metabolic activity and preserve the in vivo concentration of α-KG.
-
Cell Culture: Grow adherent cells in multi-well plates (e.g., 6-well or 12-well) to the desired confluency (typically 80-90%).
-
Quenching Metabolism:
-
Aspirate the cell culture medium completely.
-
Quickly wash the cells once with 1 mL of ice-cold PBS. Aspirate the PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate). This step rapidly arrests metabolic activity.
-
-
Cell Harvesting:
-
Place the plate on ice for 5 minutes.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell lysate/methanol suspension to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Add equal volumes of chloroform and water to the methanolic cell extract to achieve a final ratio of Methanol:Chloroform:Water of 1:1:1 (v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the polar (upper aqueous/methanol phase), non-polar (lower chloroform phase), and protein pellet phases.
-
-
Sample Collection:
-
Carefully collect the upper polar phase, which contains α-KG, and transfer it to a new tube.
-
Spike the sample with the internal standard ([U-13C5]alpha-ketoglutarate) at a known concentration.
-
Evaporate the solvent to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. The dried extract can be stored at -80°C until derivatization.
-
Derivatization Protocol
This two-step protocol ensures the stability and volatility of α-KG for GC-MS analysis.
-
Methoximation:
-
To the dried metabolite extract, add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
Vortex thoroughly to ensure the pellet is fully dissolved.
-
Incubate the mixture at 30-37°C for 90 minutes with shaking. This reaction converts the keto group to a methoxime.
-
-
Silylation (TMS Derivatization):
-
Add 50 µL of MSTFA + 1% TMCS to the sample.
-
Vortex briefly.
-
Incubate at 37-60°C for 30-60 minutes with shaking. This step replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups.
-
-
Final Preparation:
-
After cooling to room temperature, centrifuge the sample at high speed for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to a GC vial with an insert for analysis. The sample is now ready for injection into the GC-MS.
-
GC-MS Analysis and Quantification
-
GC-MS Parameters: The following are typical starting parameters that may require optimization for your specific instrument.
-
GC System: Agilent GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS System: Agilent MS or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
Ions to Monitor (for di-TMS derivative):
-
α-KG: m/z 73, 147, 233 (Quantifier), 246.
-
[U-13C5]α-KG: Adjust m/z values based on the 13C incorporation.
-
-
-
Quantification:
-
Prepare a calibration curve by derivatizing a series of α-KG standards of known concentrations (e.g., 0.1 µM to 100 µM) with a fixed amount of the internal standard.
-
Integrate the peak areas for the quantifier ion of α-KG and the internal standard in both the standards and the cell lysate samples.
-
Calculate the peak area ratio (α-KG / Internal Standard).
-
Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.
-
Use the equation from the standard curve to calculate the concentration of α-KG in the unknown samples.
-
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from cell culture to final data analysis for α-KG quantification.
Caption: Workflow for GC-MS quantification of alpha-ketoglutarate.
Derivatization Reaction Pathway
This diagram shows the two-step chemical reaction to derivatize α-KG for GC-MS analysis.
Caption: Two-step derivatization of α-KG for GC-MS analysis.
References
Application Note & Protocol: Sensitive Detection of 2-Oxoglutaric Acid in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the sensitive quantification of 2-oxoglutaric acid (α-Ketoglutaric acid, α-KG), a key intermediate in the Krebs cycle, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] this compound is a critical metabolite in cellular energy production and amino acid synthesis.[2][3] Its levels can be indicative of metabolic dysregulation in various diseases, including cancer and mitochondrial disorders, making its accurate measurement in plasma essential for clinical and research applications.[2][4] This guide outlines two distinct methodologies: a direct injection approach for the analysis of the underivatized molecule and a derivatization-based method to enhance sensitivity and chromatographic retention. Both protocols are designed to deliver high sensitivity, specificity, and robustness for reliable biomarker analysis.
Introduction
This compound is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a crucial role in cellular energy metabolism, nitrogen balance, and as a precursor for the synthesis of several amino acids. Dysregulation of this compound levels has been implicated in a variety of pathological conditions. For instance, mutations in the isocitrate dehydrogenase (IDH) enzyme, common in certain cancers like gliomas, lead to the abnormal production of 2-hydroxyglutarate (2-HG) from this compound, highlighting the importance of monitoring these metabolites.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. This application note details two validated LC-MS/MS workflows for the analysis of this compound in plasma:
-
Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC): This method allows for the direct measurement of underivatized this compound, offering a simpler and faster sample preparation process.
-
Derivatization-Based Analysis: This approach utilizes a chemical derivatization step to improve the chromatographic properties and ionization efficiency of this compound, thereby increasing the sensitivity of the assay. A common derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH).
Experimental Workflows
Direct (Underivatized) Analysis Workflow
Derivatization-Based Analysis Workflow
Detailed Protocols
Protocol 1: Direct Analysis of Underivatized this compound
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
¹³C₅-labeled this compound internal standard (Cambridge Isotope Laboratories)
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
-
Formic acid (Thermo Fisher Scientific)
-
Human plasma (BioIVT)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 5 µL of internal standard solution (¹³C₅-labeled this compound in water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | ZIC-HILIC (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 min, hold at 50% B for 2 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | ESI Negative |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Underivatized this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 145.0 | 101.0 | 10 |
| ¹³C₅-2-Oxoglutaric Acid | 150.0 | 105.0 | 10 |
Protocol 2: Analysis of this compound via DNPH Derivatization
1. Materials and Reagents
-
All reagents from Protocol 1
-
2,4-Dinitrophenylhydrazine (DNPH) (Sigma-Aldrich)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
2. Sample Preparation and Derivatization
-
Follow steps 1-5 from the direct analysis sample preparation protocol.
-
To the supernatant, add 50 µL of 0.5% DNPH in 2M HCl.
-
Incubate at room temperature for 30 minutes.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
-
Transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, then re-equilibrate |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | ESI Negative |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for DNPH-derivatized this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound-DNPH | 325.0 | 163.0 | 20 |
| ¹³C₅-2-Oxoglutaric Acid-DNPH | 330.0 | 168.0 | 20 |
Method Validation Summary
The described methods have been validated for linearity, sensitivity, accuracy, and precision.
Table 3: Quantitative Performance Data
| Parameter | Direct Analysis (Underivatized) | Derivatization-Based Analysis |
| Linearity (R²) | >0.995 | >0.998 |
| Limit of Detection (LOD) | 10 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 25 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | <10% | <8% |
| Inter-day Precision (%CV) | <12% | <10% |
| Accuracy (% Recovery) | 90-110% | 92-108% |
Signaling Pathway Context
The accurate measurement of this compound is crucial for understanding its role in central carbon metabolism and its impact on various signaling pathways.
Conclusion
The LC-MS/MS methods detailed in this application note provide sensitive, specific, and reliable quantification of this compound in plasma. The direct analysis method offers a high-throughput option with minimal sample preparation, while the derivatization-based method provides enhanced sensitivity for applications requiring the detection of very low concentrations of the analyte. The choice of method will depend on the specific requirements of the research or clinical question being addressed. These protocols are valuable tools for researchers and clinicians investigating metabolic disorders, cancer metabolism, and other areas where this compound plays a significant role.
References
Application Notes and Protocols for 2-Oxoglutaric Acid Supplementation in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in the Krebs (TCA) cycle, placing it at the crossroads of cellular carbon and nitrogen metabolism.[1] Beyond its role in energy production, α-KG functions as a crucial signaling molecule and a cofactor for a variety of enzymes, including dioxygenases that are involved in epigenetic modifications.[2][3] Supplementing cell culture media with this compound can significantly influence cell fate, including proliferation, differentiation, and metabolic activity.[4][5] Its effects are highly context-dependent, varying with cell type and pluripotent state. These application notes provide best practices and detailed protocols for the effective use of this compound in cell culture.
Biological Roles and Mechanisms of Action
This compound is a master regulator metabolite with diverse biological functions:
-
Energy Metabolism: As a key component of the TCA cycle, it is central to the production of ATP, the cell's primary energy currency.
-
Amino Acid and Nitrogen Metabolism: It serves as a primary carbon skeleton for the assimilation of nitrogen and the synthesis of amino acids, such as glutamate and glutamine.
-
Epigenetic Regulation: α-KG is an essential cofactor for α-KG-dependent dioxygenases, which include the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) and the Ten-eleven translocation (TET) family of DNA hydroxylases. By influencing histone and DNA demethylation, α-KG can modulate gene expression and impact cell differentiation and self-renewal.
-
Signaling Molecule: It can act as an intracellular signaling molecule, reflecting the metabolic state of the cell.
-
Antioxidant Properties: α-KG has been shown to possess antioxidant properties, protecting cells from oxidative stress.
-
Reduction of Ammonia Toxicity: In cell culture, ammonia accumulation can be toxic. α-KG can act as a scavenger for ammonia, converting it into glutamate and glutamine, thereby enhancing cell proliferation and viability in long-term cultures.
Data Presentation: Recommended Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. It is crucial to perform a dose-response experiment for each specific experimental system. The following tables summarize effective concentrations from various in vitro studies.
Table 1: Recommended Starting Concentrations for this compound Supplementation
| Cell Type | Application | Effective Concentration Range | Observed Effect | Reference |
| C2C12 myoblasts | Cell Growth | 0.1 mM - 1.0 mM | Increased cell growth and colony-forming efficiency. | |
| C2C12 myoblasts | Cell Growth | ≥ 20 mM | Impaired cell growth. | |
| Primed Human Pluripotent Stem Cells (hPSCs) | Differentiation | Not specified, but increased intracellular levels | Accelerates initial differentiation. | |
| Naive Mouse Embryonic Stem Cells (mESCs) | Self-Renewal | Not specified, but increased intracellular levels | Favors self-renewal. | |
| Saos-2 Osteosarcoma | Proliferation | IC50 ≈ 35 mM | Inhibition of cell proliferation. | |
| HOS Osteosarcoma | Proliferation | IC50 ≈ 35 mM | Inhibition of cell proliferation. | |
| Hepatocytes (aluminum-exposed) | Viability | 0.5 mM - 5 mM | Improved cell viability. | |
| General Cell Lines | General Use | 0.1 mM - 10 mM | General starting range for dose-response studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100X concentrated stock solution that can be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder (e.g., CAS 328-50-7)
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated pH meter
-
Sterile 1 M NaOH solution
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 146.1 mg of this compound powder to prepare 10 mL of a 100 mM stock solution.
-
Dissolving: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water or PBS. Vortex thoroughly until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or PBS.
-
pH Measurement and Adjustment: Aseptically measure the pH of the stock solution. The initial pH will be acidic (around 1.5 for a 50 g/L solution). Adjust the pH to the desired range (typically 7.2-7.4) by adding small increments of sterile 1 M NaOH. Mix well and re-check the pH after each addition.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
Protocol 2: Supplementation of Cell Culture Media
Materials:
-
Prepared sterile 100 mM this compound stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: If using a frozen aliquot of the stock solution, thaw it at room temperature or in a 37°C water bath.
-
Dilution: In a sterile environment, add the appropriate volume of the 100 mM stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 1 mM, add 100 µL of the 100 mM stock solution.
-
Mixing: Gently mix the medium by swirling or pipetting up and down to ensure uniform distribution.
-
pH Verification (Recommended): After adding this compound, especially at higher concentrations, it is advisable to verify that the pH of the final culture medium is within the optimal range for your specific cell line (typically 7.2-7.4). If necessary, adjust the pH using sterile, dilute HCl or NaOH.
-
Application: The supplemented medium is now ready for use in your cell culture experiments.
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol provides a general guideline for assessing cell viability and proliferation in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. A variety of other cell viability assays can also be employed.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viable cells relative to the control.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Central role of this compound in metabolism and signaling.
Experimental Workflow for this compound Supplementation
Caption: Workflow for cell culture supplementation with this compound.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Ketoglutarate Influences the Self-Renewal and Differentiation of Pluripotent Stem Cells [escholarship.org]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. Effect of Alpha-Ketoglutarate on Growth and Metabolism of Cells Cultured on Three-Dimensional Cryogel Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | α-Ketoglutarate stimulates cell growth through the improvement of glucose and glutamine metabolism in C2C12 cell culture [frontiersin.org]
Application Notes and Protocols for Metabolic Flux Analysis Using Stable Isotope-Labeled 2-Oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing stable isotope-labeled substrates, researchers can trace the path of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. 2-Oxoglutaric acid, also known as α-ketoglutarate (α-KG), is a critical intermediate in the tricarboxylic acid (TCA) cycle, linking carbon and nitrogen metabolism.[1] The use of stable isotope-labeled this compound as a tracer can provide unique insights into the activity of the TCA cycle, reductive carboxylation, and amino acid metabolism.
A significant challenge in using this compound as an external tracer is its low permeability across the cell membrane. To overcome this, cell-permeating esters of 2-oxoglutarate, such as mono- and diester derivatives, have been developed.[2][3] These compounds can be synthesized to be cell-permeable and are then hydrolyzed intracellularly to release the labeled 2-oxoglutarate.
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis using stable isotope-labeled this compound, with a focus on the use of cell-permeable esters.
Key Applications
-
TCA Cycle Flux Analysis: Directly probe the entry and metabolism of 2-oxoglutarate in the TCA cycle.
-
Reductive Carboxylation Measurement: Quantify the flux of 2-oxoglutarate to citrate, a pathway often upregulated in cancer cells and under hypoxic conditions.[4]
-
Amino Acid Metabolism: Trace the conversion of 2-oxoglutarate to glutamate and other amino acids.
-
Drug Discovery and Development: Evaluate the effect of therapeutic compounds on central carbon metabolism.
Experimental Workflow
The general workflow for a stable isotope-labeled this compound tracing experiment involves several key steps, from cell culture to data analysis.
Signaling Pathways and Metabolic Reactions
The primary pathway of interest for 2-oxoglutarate tracing is the Tricarboxylic Acid (TCA) cycle. Labeled 2-oxoglutarate will be metabolized through the oxidative or reductive pathways of the TCA cycle, leading to the labeling of downstream metabolites.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Stable isotope-labeled this compound ester (e.g., [U-13C5]-2-oxoglutarate dimethyl ester)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the stable isotope-labeled 2-oxoglutarate ester at the desired final concentration. The optimal concentration should be determined empirically for each cell line and experimental condition.
-
Initiation of Labeling: Aspirate the existing medium from the cells and wash once with pre-warmed PBS.
-
Addition of Labeling Medium: Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathway of interest, but for the TCA cycle, it is typically in the range of 2-8 hours.[5] A time-course experiment is recommended to determine the optimal labeling time.
-
Metabolic Quenching: Proceed immediately to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Metabolite Quenching and Extraction
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
80% Methanol (-80°C)
-
Cell scraper
-
Centrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Flash Freezing: Place the culture plate on a bed of dry ice or in a liquid nitrogen bath to rapidly quench metabolic activity.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the frozen cell monolayer.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)
-
Mobile phases (e.g., acetonitrile, water with appropriate additives)
-
Metabolite standards (including unlabeled this compound)
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to remove any precipitates.
-
LC Separation: Inject the samples onto the LC system. The chromatographic method should be optimized to achieve good separation of 2-oxoglutarate and other TCA cycle intermediates.
-
MS/MS Detection: Analyze the eluting metabolites using a mass spectrometer operating in a suitable mode (e.g., negative ion mode for organic acids). Set the instrument to perform targeted analysis of the expected mass-to-charge ratios (m/z) for the unlabeled and labeled isotopologues of 2-oxoglutarate and other relevant metabolites.
-
Data Acquisition: Acquire data in full scan mode or using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for higher sensitivity and specificity.
Data Presentation
The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after Labeling with [U-13C5]-2-Oxoglutarate Ester
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| 2-Oxoglutarate | 0.05 | 0.01 | 0.02 | 0.02 | 0.05 | 0.85 |
| Succinate | 0.10 | 0.02 | 0.03 | 0.05 | 0.80 | 0.00 |
| Fumarate | 0.12 | 0.03 | 0.04 | 0.06 | 0.75 | 0.00 |
| Malate | 0.15 | 0.04 | 0.05 | 0.08 | 0.68 | 0.00 |
| Citrate | 0.20 | 0.05 | 0.10 | 0.15 | 0.10 | 0.40 |
| Glutamate | 0.08 | 0.02 | 0.03 | 0.04 | 0.03 | 0.80 |
Note: The data in this table is hypothetical and for illustrative purposes only. The M+5 enrichment in 2-oxoglutarate and glutamate indicates direct incorporation of the tracer. The M+4 isotopologues of succinate, fumarate, and malate are expected from the oxidative TCA cycle. The presence of M+5 citrate indicates reductive carboxylation, while M+3 citrate can arise from the condensation of labeled oxaloacetate (M+3) with unlabeled acetyl-CoA.
Table 2: Calculated Metabolic Fluxes (Relative to 2-Oxoglutarate Uptake)
| Flux | Control | Treatment X |
| OGDH (2-OG -> Succinyl-CoA) | 100 | 75 |
| IDH (Reductive, 2-OG -> Isocitrate) | 15 | 45 |
| Transaminase (2-OG -> Glutamate) | 25 | 20 |
| Succinate Dehydrogenase | 95 | 70 |
| Fumarase | 90 | 68 |
| Malate Dehydrogenase | 85 | 65 |
Note: This table presents hypothetical flux data derived from the MIDs in Table 1, calculated using metabolic flux analysis software. Fluxes are normalized to the rate of 2-oxoglutarate uptake.
Data Analysis and Interpretation
The analysis of mass isotopomer distributions to calculate metabolic fluxes requires specialized software packages (e.g., INCA, Metran, WUFlux). These tools use the measured MIDs and a stoichiometric model of the metabolic network to estimate the intracellular fluxes that best fit the experimental data.
Logical Flow of Data Analysis:
Conclusion
The use of stable isotope-labeled this compound, particularly in the form of cell-permeable esters, provides a powerful tool for dissecting the complexities of central carbon metabolism. By following the detailed protocols and data analysis workflows outlined in these application notes, researchers can gain valuable quantitative insights into the metabolic state of their biological systems, with significant applications in basic research, disease understanding, and drug development.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Cell-Permeating 2-Ketoglutarate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modular synthesis of cell-permeating 2-ketoglutarate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining α-Ketoglutarate Dehydrogenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-ketoglutarate dehydrogenase complex (AKGDH or KGDHC) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[1][2] This reaction is a key regulatory point in cellular metabolism, linking amino acid and carbohydrate metabolism to energy production.[3][4] AKGDH activity is a crucial indicator of mitochondrial function, and its dysregulation has been implicated in various pathologies, including neurodegenerative diseases and cancer.[2] Accurate and reliable measurement of AKGDH activity is therefore essential for research in these areas.
These application notes provide detailed protocols for a colorimetric enzymatic assay to determine AKGDH activity in various biological samples. The principle of this widely used assay is based on the reduction of NAD+ to NADH during the oxidative decarboxylation of α-ketoglutarate. The resulting NADH can then be measured, often through a coupled reaction that produces a colored product, allowing for spectrophotometric quantification at a specific wavelength (commonly 450 nm).
Signaling and Metabolic Pathways
The α-ketoglutarate dehydrogenase complex is a central hub in cellular metabolism. Its primary role is within the TCA cycle, but its substrate, α-ketoglutarate, and its product, succinyl-CoA, are involved in numerous other metabolic and signaling pathways.
Caption: Metabolic pathways intersecting at α-ketoglutarate.
Experimental Workflow
The general workflow for the AKGDH activity assay involves sample preparation, the enzymatic reaction, and subsequent data analysis.
Caption: General experimental workflow for the AKGDH activity assay.
Experimental Protocols
I. Reagent Preparation
-
AKGDH Assay Buffer: Typically provided in commercial kits. Store at 4°C or -20°C. Allow to warm to room temperature before use.
-
AKGDH Substrate: Reconstitute lyophilized substrate (containing α-ketoglutarate) with ultrapure water. Aliquot and store at -20°C.
-
AKGDH Developer: Reconstitute lyophilized developer with ultrapure water. This component often contains the chromogenic probe. Aliquot and store at -20°C.
-
NADH Standard: Reconstitute lyophilized NADH with ultrapure water to create a stock solution (e.g., 1.25 mM). Aliquot and store at -20°C.
II. Sample Preparation
-
Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold AKGDH Assay Buffer.
-
Cell Samples: Resuspend 1 x 10^6 cells in 100 µL of ice-cold AKGDH Assay Buffer.
-
Mitochondria: Isolate mitochondria from fresh tissue or cells using a suitable mitochondrial isolation kit.
-
Lysis: Keep the homogenate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the BCA assay. This is crucial for normalizing the enzyme activity.
III. Assay Procedure
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in a 96-well plate. For example, use a 1.25 mM NADH stock to create standards ranging from 0 to 12.5 nmol/well.
-
Adjust the final volume of each standard to 50 µL with AKGDH Assay Buffer.
-
-
Sample and Control Preparation:
-
Add 5-50 µL of your sample (supernatant) to duplicate wells of the 96-well plate.
-
Adjust the final volume to 50 µL with AKGDH Assay Buffer.
-
Sample Blank: For each sample, prepare a blank by adding the same volume of sample to a well but using a reaction mix without the AKGDH substrate. This will account for background absorbance.
-
Positive Control: A positive control (often provided in kits) can be used to validate the assay performance.
-
-
Reaction Mix Preparation:
-
Prepare a master mix of the reaction components according to the kit's instructions. A typical reaction mix includes the AKGDH Assay Buffer, AKGDH Substrate, and AKGDH Developer.
-
The volume of each component will depend on the number of reactions to be performed.
-
-
Enzymatic Reaction and Measurement:
-
Add 50 µL of the Reaction Mix to each well containing the standards, samples, and controls.
-
For sample blanks, add 50 µL of the background control mix (without substrate).
-
Mix the contents of the wells thoroughly.
-
Immediately place the plate in a microplate reader and measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes. It is recommended to take readings every minute.
-
IV. Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the 0 nmol NADH standard (blank) from all other standard readings.
-
Plot the corrected absorbance values against the corresponding amounts of NADH (nmol) to generate a standard curve.
-
Determine the equation of the line (y = mx + c) from the linear regression of the standard curve.
-
-
Enzyme Activity Calculation:
-
For each sample, subtract the background reading (sample blank) from the sample reading.
-
Calculate the change in absorbance (ΔA450) over a specific time interval (Δt) within the linear phase of the reaction.
-
Use the standard curve to convert the ΔA450 to the amount of NADH produced (B) in nmol.
-
The AKGDH activity can be calculated using the following formula:
Activity (nmol/min/mL or mU/mL) = (B / (Δt * V))
Where:
-
B = Amount of NADH generated from the standard curve (nmol)
-
Δt = Reaction time (min)
-
V = Volume of the sample added to the well (mL)
-
-
Specific Activity:
-
To determine the specific activity, normalize the calculated activity to the protein concentration of the sample:
Specific Activity (nmol/min/mg or mU/mg) = (Activity / [Protein])
Where:
-
[Protein] = Protein concentration of the sample (mg/mL)
-
Quantitative Data
The following tables summarize typical quantitative data for the AKGDH activity assay. These values may vary depending on the specific kit, sample type, and experimental conditions.
Table 1: NADH Standard Curve Preparation
| Standard | Volume of 1.25 mM NADH (µL) | Volume of Assay Buffer (µL) | Final Amount of NADH (nmol/well) |
| Blank | 0 | 50 | 0 |
| 1 | 2 | 48 | 2.5 |
| 2 | 4 | 46 | 5.0 |
| 3 | 6 | 44 | 7.5 |
| 4 | 8 | 42 | 10.0 |
| 5 | 10 | 40 | 12.5 |
Table 2: Reaction Mix Components (per reaction)
| Component | Volume (µL) |
| AKGDH Assay Buffer | 46 |
| AKGDH Substrate | 2 |
| AKGDH Developer | 2 |
| Total | 50 |
Note: The volumes provided are examples and should be adjusted based on the manufacturer's protocol.
Table 3: Assay Parameters and Expected Values
| Parameter | Value |
| Wavelength | 450 nm |
| Incubation Temperature | 37°C |
| Incubation Time | 10 - 60 minutes (kinetic) |
| Assay Sensitivity | Can detect < 0.1 mU |
| Intra-Assay Precision (%CV) | < 1.5% |
| Inter-Assay Precision (%CV) | < 8.5% |
| Standard Curve Range | 8.3 - 42.3 U/L |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no activity | Inactive enzyme | Ensure proper sample handling and storage. Use fresh samples. |
| Insufficient sample | Increase the amount of sample used in the assay. | |
| Incorrect reagent preparation | Prepare fresh reagents according to the protocol. | |
| High background | Endogenous NADH in the sample | Run a sample blank without the substrate to correct for background. |
| Contaminated reagents | Use fresh, high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a shorter time interval for calculation or dilute the sample. |
| Enzyme instability | Ensure optimal assay conditions (pH, temperature). |
Conclusion
This document provides a comprehensive guide to performing an enzymatic assay for α-ketoglutarate dehydrogenase activity. By following these detailed protocols and utilizing the provided quantitative data and troubleshooting tips, researchers can obtain accurate and reproducible results for their studies in metabolism, neurodegeneration, and drug development.
References
Techniques for Assessing the Cellular Uptake of 2-Oxoglutaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a key metabolic intermediate at the crossroads of carbon and nitrogen metabolism.[1] It plays a central role in the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and as a signaling molecule.[1][2] The cellular uptake of 2-OG is a critical process, mediated by various transporters, and its dysregulation is implicated in numerous diseases, including cancer. Accurate assessment of 2-OG cellular uptake is therefore essential for understanding its physiological roles and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for the primary methods used to assess the cellular uptake of 2-OG, including radiolabeled tracer assays, fluorescent analog-based methods, and stable isotope tracing with mass spectrometry.
I. Radiolabeled this compound Uptake Assay
This is the most direct and widely used method for quantifying the transport of 2-OG across the cell membrane. It relies on the use of radioactively labeled 2-OG (e.g., [14C]-2-OG or [3H]-2-OG) and measuring its accumulation inside the cells over time.
Quantitative Data Summary
| Parameter | Cell Type | Km (µM) | Vmax (pmol/mg protein/min) | Transporter(s) Implicated |
| 2-OG Uptake | Rat brain mitochondria | 90 ± 10 | 8840 ± 290 | OGC (SLC25A11)[3][4] |
| 2-OG Uptake | Protoplasts | 130 ± 15 | 6290 ± 310 | Not specified |
| PHD2 activity | Recombinant Human | 0.9 | Not Applicable | Not a transport assay |
Note: The data presented are representative values from the literature and may vary depending on the specific experimental conditions, cell line, and transporter expression levels.
Experimental Protocol: Radiolabeled 2-OG Uptake in Adherent Cells
Materials:
-
Adherent cells of interest
-
24- or 96-well cell culture plates
-
Radiolabeled this compound (e.g., [14C]-2-OG)
-
Unlabeled this compound (for competition experiments)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or Solvable®)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate and grow to near confluence (70-95%).
-
Preparation: On the day of the assay, aspirate the growth medium.
-
Washing: Gently wash the cells twice with pre-warmed Assay Buffer.
-
Pre-incubation: Add 150 µL of fresh Assay Buffer to each well. For competition or inhibition studies, add 50 µL of the test compound or inhibitor at the desired concentration and incubate for 30 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake by adding 50 µL of radiolabeled 2-OG in Assay Buffer to each well. The final concentration of radiolabeled 2-OG should be optimized for the specific cell type but is typically in the low micromolar range.
-
Incubation: Incubate the plate for a predetermined time interval (e.g., 1, 5, 10, 15 minutes) at 37°C with gentle agitation. A time-course experiment should be performed to determine the linear range of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS. This step is critical to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 50-100 µL of Cell Lysis Buffer to each well and incubating for at least 30 minutes (or overnight for NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
To determine non-specific uptake, perform a parallel experiment in the presence of a high concentration of unlabeled 2-OG (e.g., 100-fold excess).
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
Normalize the specific uptake to the protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).
-
Express the results as pmol of 2-OG per mg of protein per minute.
-
II. Fluorescent this compound Analog Uptake Assay
This method utilizes fluorescently labeled analogs of 2-OG to visualize and quantify its cellular uptake. This technique is amenable to high-throughput screening and real-time imaging using fluorescence microscopy or flow cytometry.
Quantitative Data Summary
| Parameter | Cell Type | Analog Used | Detection Method | Key Findings |
| Glucose Uptake | MCF-7, HepG2 | 2-NBDG | Fluorescence Microscopy | Uptake is rapid, saturable, and competed by D-glucose. |
| Glucose Uptake | Various Cell Lines | 2-NBDG | Flow Cytometry | A sensitive method for direct and rapid measurement of glucose uptake. |
Note: Data for specific fluorescent 2-OG analogs is limited in the public domain. The data presented here for the glucose analog 2-NBDG illustrates the principles of this assay type.
Experimental Protocol: Fluorescent 2-OG Analog Uptake
Materials:
-
Cells of interest
-
96-well black, clear-bottom plates (for fluorescence microscopy or plate reader) or appropriate plates for flow cytometry
-
Fluorescent 2-OG analog
-
Assay Buffer (e.g., HBSS with HEPES, pH 7.4)
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in an appropriate plate and allow them to adhere and grow.
-
Preparation: On the day of the assay, remove the growth medium and wash the cells with Assay Buffer.
-
Incubation with Analog: Add the fluorescent 2-OG analog diluted in Assay Buffer to the cells at a predetermined optimal concentration. Incubate for a specific time at 37°C.
-
Termination and Washing: Stop the uptake by removing the fluorescent solution and washing the cells multiple times with ice-cold Assay Buffer or PBS to remove extracellular fluorescence.
-
Staining (Optional): For microscopy, you can add a nuclear counterstain like Hoechst or DAPI.
-
Detection and Analysis:
-
Fluorescence Microscopy: Capture images to visualize the intracellular localization of the fluorescent analog.
-
Fluorescence Plate Reader: Measure the fluorescence intensity per well to quantify total uptake.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence on a single-cell basis.
-
-
Data Normalization: Normalize the fluorescence signal to cell number or protein concentration.
III. Stable Isotope-Labeled this compound Uptake with Mass Spectrometry
This powerful technique involves incubating cells with a stable isotope-labeled form of 2-OG (e.g., [13C5]-2-OG). The intracellular metabolites are then extracted and analyzed by mass spectrometry (MS) to quantify the amount of labeled 2-OG and its downstream metabolites. This method provides detailed information about the kinetics of uptake and subsequent metabolic fate of 2-OG.
Quantitative Data Summary
Quantitative data for stable isotope-labeled 2-OG uptake is highly specific to the experimental setup (cell type, incubation time, analytical platform) and is typically presented as fractional enrichment or absolute concentration determined against a standard curve.
Experimental Protocol: Stable Isotope Tracing of 2-OG Uptake
Materials:
-
Cells of interest
-
Culture plates
-
Stable isotope-labeled this compound (e.g., [13C5]-2-OG)
-
Ice-cold saline or PBS
-
Metabolite Extraction Solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Medium Change: Replace the standard culture medium with a medium containing the stable isotope-labeled 2-OG at a known concentration.
-
Incubation: Incubate the cells for a defined period (a time-course experiment is recommended).
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove extracellular label.
-
Add a specific volume of pre-chilled extraction solvent to the plate on dry ice to quench metabolic activity and extract metabolites.
-
-
Cell Harvesting: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Centrifuge the samples at high speed at 4°C to pellet the protein and cell debris.
-
Sample Preparation for MS: Collect the supernatant containing the metabolites and prepare it for LC-MS analysis (e.g., by drying and resuspending in an appropriate solvent).
-
LC-MS Analysis: Analyze the samples using an LC-MS method optimized for the detection and quantification of 2-OG and its isotopologues.
-
Data Analysis:
-
Determine the amount of labeled 2-OG that has entered the cells.
-
Calculate the fractional enrichment of labeled 2-OG in the intracellular pool.
-
Trace the labeled carbons into downstream metabolites to understand the metabolic fate of the uptaken 2-OG.
-
IV. Signaling Pathways and Transporters
The cellular uptake of 2-OG is primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters. Key transporters include the mitochondrial 2-oxoglutarate/malate carrier (OGC, encoded by SLC25A11) and various plasma membrane transporters. Once inside the cell, 2-OG enters central metabolic pathways and acts as a substrate for numerous enzymes, influencing a wide range of cellular processes.
Conclusion
The choice of method for assessing the cellular uptake of this compound depends on the specific research question, available equipment, and desired throughput. Radiolabeled assays provide a direct and sensitive measure of transport rates. Fluorescent analog-based methods are well-suited for high-throughput screening and cellular imaging. Stable isotope tracing coupled with mass spectrometry offers the most detailed insights into the uptake and subsequent metabolic fate of 2-OG. By selecting the appropriate technique and following a robust experimental protocol, researchers can accurately quantify 2-OG uptake and further elucidate its critical roles in health and disease.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Oxoglutaric Acid Using Fluorometric Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Oxoglutaric acid (2-OG), also known as α-ketoglutarate, is a pivotal intermediate metabolite in the Krebs tricarboxylic acid (TCA) cycle, placing it at the crossroads of carbon and nitrogen metabolism.[1][2] Beyond its role in cellular energy production, 2-OG serves as an essential co-substrate for a large family of non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs).[3][4] These enzymes are crucial in a variety of physiological processes, including collagen biosynthesis, hypoxic sensing, and epigenetic regulation through histone and DNA demethylation.[4] Given their involvement in diseases such as cancer and anemia, 2-OGDDs have emerged as significant therapeutic targets.
High-throughput screening (HTS) of compound libraries to identify modulators of 2-OGDDs is a key strategy in drug discovery. Fluorometric assays are particularly well-suited for HTS due to their high sensitivity, adaptability to microplate formats, and potential for automation. These assays typically function by measuring the consumption of 2-OG during an enzymatic reaction. This document provides detailed protocols and application notes for two primary types of fluorometric assays for HTS of 2-OG: a chemical derivatization-based assay and an enzyme-coupled assay.
Principle of Assays
Two robust fluorometric methods for quantifying 2-OG in HTS settings are:
-
Post-Reaction Derivatization with o-Phenylenediamine (OPD): This method relies on the enzymatic consumption of 2-OG by a 2-OGDD. After the enzymatic reaction is stopped, any remaining 2-OG is chemically derivatized with o-phenylenediamine (OPD). This reaction, under acidic conditions, forms a stable and highly fluorescent quinoxalinone derivative. The fluorescence intensity is inversely proportional to the activity of the 2-OGDD enzyme. This assay is a discontinuous, endpoint measurement suitable for screening for inhibitors, where higher fluorescence indicates greater inhibition of 2-OG consumption.
-
Enzyme-Coupled Continuous Assay: This approach uses a series of coupled enzymatic reactions to generate a fluorescent signal that is directly proportional to the amount of 2-OG present. In a common format, 2-OG is first transaminated, and the product is then processed through a cascade of enzymatic reactions that ultimately lead to the reduction of a non-fluorescent probe (like resazurin) to a highly fluorescent product (like resorufin) by NADH. The rate of fluorescence increase is proportional to the 2-OG concentration. For inhibitor screening, the reaction is set up with the target 2-OGDD, and the amount of 2-OG remaining at the end of the primary reaction is then quantified using the coupled enzyme system.
Signaling Pathway and Experimental Workflow
Here, we present diagrams illustrating the central role of this compound in cellular metabolism and the general workflow for a high-throughput screening campaign targeting 2-OG-dependent dioxygenases.
Experimental Protocols
Protocol 1: o-Phenylenediamine (OPD) Derivatization Assay (Endpoint)
This protocol is adapted for screening inhibitors of a generic 2-OG-dependent dioxygenase (e.g., a histone demethylase or a prolyl hydroxylase) in a 384-well plate format.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Enzyme: Purified 2-OGDD of interest
-
Co-factors: Ferrous sulfate (FeSO₄), L-Ascorbic acid
-
Substrate: this compound (disodium salt)
-
Test Compounds: Compound library dissolved in DMSO
-
Stopping Solution: 1 M HCl
-
Derivatization Reagent: 20 mM o-phenylenediamine (OPD) in 1 M HCl (prepare fresh and protect from light)
-
Stabilizing Solution: 2.5 M NaOH
-
Plates: Black, flat-bottom 384-well assay plates
-
Plate Reader: Fluorometer capable of excitation at ~340 nm and emission at ~420 nm.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme Mix Preparation: Prepare an enzyme mix in Assay Buffer containing the 2-OGDD, 50 µM FeSO₄, and 2 mM Ascorbic acid.
-
Enzyme Addition: Add 10 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a substrate solution of 2-OG in Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the 2-OG solution to each well. The final concentration of 2-OG should be at or near its Kₘ for the enzyme (e.g., 20 µM).
-
Enzymatic Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stopping Solution (1 M HCl).
-
Derivatization: Add 10 µL of the freshly prepared Derivatization Reagent (OPD in HCl) to each well.
-
Derivatization Incubation: Incubate the plate at 60°C for 20 minutes, protected from light, to allow the formation of the fluorescent product.
-
Stabilization & Signal Reading: Cool the plate to room temperature. Add 10 µL of Stabilizing Solution (2.5 M NaOH) to each well to enhance and stabilize the fluorescent signal. Read the fluorescence on a plate reader (Ex: 340 nm, Em: 420 nm).
Protocol 2: Enzyme-Coupled Fluorometric Assay
This protocol describes a coupled-enzyme system to quantify the remaining 2-OG after the primary dioxygenase reaction.
Materials and Reagents:
-
Primary Reaction Components: As listed in Protocol 1.
-
Detection Reagent Mix:
-
100 mM Tris-HCl, pH 8.0
-
Glutamate dehydrogenase (GDH)
-
NADH
-
Resazurin
-
Diaphorase
-
-
Stopping Solution: A specific inhibitor of the primary 2-OGDD, if needed, or heat inactivation.
-
Plates: Black, flat-bottom 384-well assay plates.
-
Plate Reader: Fluorometer capable of excitation at ~540 nm and emission at ~590 nm.
Procedure:
-
Primary Enzymatic Reaction: Perform steps 1-5 as described in Protocol 1 (Compound Plating through Enzymatic Incubation).
-
Stop Primary Reaction: Terminate the 2-OGDD reaction. This can be done by adding a specific, potent inhibitor that does not interfere with the detection enzymes, or by a brief heat inactivation step if the enzyme is heat-labile.
-
Prepare Detection Reagent: Prepare a fresh Detection Reagent Mix containing GDH, NADH, resazurin, and diaphorase in Tris-HCl buffer. The concentrations should be optimized based on the kit manufacturer's instructions or literature.
-
Initiate Detection Reaction: Add 20 µL of the Detection Reagent Mix to each well.
-
Detection Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light. During this time, the remaining 2-OG will be converted by GDH, consuming NADH. The diaphorase will then use the remaining NADH to reduce resazurin to the fluorescent resorufin. The final fluorescence is inversely proportional to the amount of 2-OG consumed.
-
Signal Reading: Read the fluorescence on a plate reader (Ex: 540 nm, Em: 590 nm).
Data Presentation and Quality Control
For HTS, it is crucial to assess the quality and robustness of the assay. The Z'-factor is a standard statistical parameter used for this purpose.
Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (pc, e.g., a known inhibitor) and negative (nc, e.g., DMSO vehicle) controls:
Z' = 1 - [ (3σpc + 3σnc) / |μpc - μnc| ]
| Assay Quality | Z'-Factor Value |
| Excellent | 0.5 to 1.0 |
| Marginal | 0 to 0.5 |
| Unsuitable for HTS | < 0 |
| An assay with a Z'-factor greater than 0.5 is generally considered excellent for high-throughput screening. |
Summary of Quantitative Data
The following table provides representative IC₅₀ values for known inhibitors of various 2-OG-dependent dioxygenases, determined using fluorescence-based assays. This data is useful for selecting positive controls and validating assay performance.
| Enzyme Target | Inhibitor | IC₅₀ (µM) | Assay Type |
| Histone Demethylase (KDM4E) | 5-carboxy-8-hydroxyquinoline (IOX1) | 0.2 | Fluorescence-based (generic) |
| Histone Demethylase (JMJD2E) | 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | ~2-5 | Fluorescence-based (generic) |
| Prolyl Hydroxylase (PHD2) | Vadadustat | ~10-15 | OPD Derivatization |
| Prolyl Hydroxylase (PHD2) | N-Oxalylglycine (NOG) | ~300 | OPD Derivatization |
| Factor Inhibiting HIF (FIH) | 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | ~5-10 | OPD Derivatization |
| Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration). The values presented are illustrative. |
Conclusion
Fluorometric assays are a sensitive, reliable, and scalable method for the high-throughput screening of compounds targeting this compound-dependent pathways. The o-phenylenediamine derivatization and enzyme-coupled methods offer robust platforms for identifying and characterizing inhibitors of the diverse 2-OGDD enzyme family. Careful assay optimization and rigorous quality control, including the consistent monitoring of the Z'-factor, are essential for the success of any HTS campaign. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to implement these powerful screening technologies in their drug discovery efforts.
References
- 1. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]
- 3. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbate as a Co-Factor for Fe- and 2-Oxoglutarate Dependent Dioxygenases: Physiological Activity in Tumor Growth and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Influence of 2-Oxoglutaric Acid on Gene Expression
Introduction
2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (α-KG), is a crucial intermediate metabolite in the tricarboxylic acid (TCA) cycle.[1][2][3] Beyond its central role in cellular energy metabolism, 2-OG functions as a master regulator of gene expression by acting as a key cofactor for a large family of Fe(II)/2-OG-dependent dioxygenases.[4][5] These enzymes play critical roles in various cellular processes, including epigenetic modifications, hypoxia sensing, and collagen biosynthesis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to study the effects of 2-OG on gene expression.
The primary mechanism by which 2-OG influences gene expression is through its role as a substrate for enzymes that modify chromatin, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. TET enzymes catalyze the oxidation of 5-methylcytosine (5mC), initiating a DNA demethylation pathway, while JmjC enzymes demethylate histones. Both processes are fundamental in altering chromatin structure and regulating transcriptional activity. Consequently, fluctuations in intracellular 2-OG levels can directly impact the epigenetic landscape and lead to widespread changes in gene expression.
Key Signaling Pathways Involving this compound
2-OG is a central node in cellular signaling, influencing gene expression through several interconnected pathways.
-
Epigenetic Regulation via Dioxygenases: 2-OG is an essential cofactor for TET enzymes and JmjC histone demethylases. TET enzymes convert 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a key step in active DNA demethylation that is often associated with increased gene expression. JmjC-domain-containing enzymes remove methyl groups from histone proteins, which can either activate or repress gene transcription depending on the specific histone residue.
-
HIF-1α Signaling: Under normal oxygen levels (normoxia), prolyl hydroxylases (PHDs), which are also 2-OG-dependent dioxygenases, hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for degradation. During hypoxia, the lack of oxygen limits PHD activity, stabilizing HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses.
-
mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism. 2-OG has been shown to modulate mTOR signaling. Some studies suggest that 2-OG can inhibit the mTOR pathway, mimicking a state of dietary restriction and activating processes like autophagy. Conversely, other evidence indicates that glutamine-derived 2-OG can activate mTORC1, promoting protein synthesis.
References
- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H6O5 | CID 51 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The role of α-ketoglutarate–dependent proteins in pluripotency acquisition and maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TET proteins and the control of cytosine demethylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting high background noise in 2-Oxoglutaric Acid fluorometric assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise and other issues with 2-Oxoglutaric Acid (α-Ketoglutarate) fluorometric assays.
Troubleshooting Guide: High Background Noise
High background fluorescence can obscure the true signal from your experimental samples, leading to inaccurate and unreliable results.[1] This guide addresses the most common causes of high background and provides systematic solutions to resolve them.
Issue 1: Contaminated Reagents or Buffers
Contamination with fluorescent substances is a primary cause of elevated background signals.[1][2]
Question: My blank wells (containing all reagents except the sample) show very high fluorescence. What could be the cause?
Answer: This strongly suggests contamination in one or more of your assay reagents.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all components, especially water and buffer salts, are of high purity and free from fluorescent contaminants.[1]
-
Prepare Fresh Buffers: Always prepare fresh assay buffers and filter them through a 0.2 µm filter if you suspect contamination.[1]
-
Test Individual Components: To pinpoint the source of contamination, test each reagent individually in a microplate well and measure its fluorescence at the assay's excitation and emission wavelengths.
Issue 2: Sample-Related Interference
The intrinsic properties of biological samples can often interfere with fluorometric assays.
Question: The background in my sample wells is significantly higher than in my blank wells. How can I address this?
Answer: This indicates that components within your sample are contributing to the background signal. This can be due to autofluorescence or the presence of interfering substances.
Troubleshooting Steps:
-
Sample Autofluorescence: Many biological molecules naturally fluoresce. To correct for this, prepare a "no-enzyme" or "no-probe" control for each sample. This control should contain the sample and all other reagents except the enzyme or fluorescent probe. Subtract the average fluorescence of this control from your sample readings.
-
Perform Serial Dilutions: Test serial dilutions of your sample to see if the high background is concentration-dependent. This can help find a sample concentration that minimizes background while keeping the signal within the assay's linear range.
-
Deproteinize Samples: For samples with high protein content, consider deproteinization using a 10 kDa molecular weight cutoff (MWCO) spin filter, as proteins can be a source of autofluorescence and may interfere with the assay chemistry.
-
Avoid Interfering Substances: Be aware of common substances that can interfere with the assay chemistry. For instance, samples with high levels of NADH (>10 µM) or glutathione (>50 µM) can oxidize the fluorescent probe. Similarly, reducing agents like DTT or β-mercaptoethanol (>10 µM) can destabilize the probe.
Table 1: Common Interfering Substances and Recommended Limits
| Interfering Substance | Recommended Maximum Concentration |
| NADH | < 10 µM |
| Glutathione | < 50 µM |
| DTT | < 10 µM |
| β-mercaptoethanol | < 10 µM |
| Ascorbic acid | < 0.2% |
| SDS | < 0.2% |
| Sodium Azide | < 0.2% |
| Tween-20 / NP-40 | < 1% |
Data compiled from various assay kit manuals.
Issue 3: Incorrect Assay Conditions or Instrument Settings
Suboptimal assay conditions or incorrect instrument settings can significantly increase background noise and reduce the signal-to-noise ratio.
Question: My signal-to-noise ratio is very low, even though my standards seem to work. What should I optimize?
Answer: Optimizing assay conditions and instrument settings is crucial for maximizing sensitivity.
Troubleshooting Steps:
-
Optimize pH and Temperature: Most enzymatic reactions are highly sensitive to pH and temperature. The optimal pH for many NADPH-dependent reactions (often used in these assays) is around 7.5. Test a pH range (e.g., 7.0-8.0) to find the best condition for your specific enzyme. While enzyme activity is often optimal between 25°C and 37°C, ensure the chosen temperature does not destabilize the fluorescent probe.
-
Check Wavelength Settings: Ensure your plate reader's excitation and emission wavelengths match the specifications of the fluorescent probe used in your assay kit (e.g., Ex/Em = 535/587 nm).
-
Adjust Instrument Gain: Increasing the photomultiplier tube (PMT) gain can amplify your signal, but be aware that it will also amplify the background noise. Find the optimal gain setting that provides a robust signal for your highest standard without saturating the detector.
-
Use Appropriate Microplates: For fluorescence assays, always use black-walled, clear-bottom microplates to minimize light scatter and well-to-well crosstalk.
Experimental Workflow & Methodologies
General Experimental Workflow
The following diagram outlines a typical workflow for a this compound fluorometric assay, from sample preparation to data analysis.
Caption: Standard workflow for a this compound fluorometric assay.
Protocol: Preparation of α-Ketoglutarate Standards
Accurate standards are essential for quantifying your samples. Always prepare fresh standards for each experiment.
-
Prepare 1 mM Stock: Dilute the provided 100 mM α-KG standard 1:100 with distilled water (e.g., add 10 µL of 100 mM standard to 990 µL of dH₂O).
-
Prepare 0.1 nmol/µL Standard (for fluorometric assay): Dilute the 1 mM stock solution 1:10 with assay buffer (e.g., add 10 µL of 1 mM standard to 90 µL of assay buffer).
-
Generate Standard Curve: Add 0, 2, 4, 6, 8, and 10 µL of the 0.1 nmol/µL standard into separate wells of a 96-well black plate.
-
Adjust Volume: Add assay buffer to each well to bring the final volume to 50 µL. This creates standards of 0 (blank), 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.
Table 2: Example Standard Curve Preparation
| Well | Volume of 0.1 nmol/µL Standard (µL) | Volume of Assay Buffer (µL) | Final Amount of α-KG (nmol/well) |
| 1 (Blank) | 0 | 50 | 0 |
| 2 | 2 | 48 | 0.2 |
| 3 | 4 | 46 | 0.4 |
| 4 | 6 | 44 | 0.6 |
| 5 | 8 | 42 | 0.8 |
| 6 | 10 | 40 | 1.0 |
Frequently Asked Questions (FAQs)
Q1: Why is it important to protect the fluorescent probe and reaction mix from light? A1: Many fluorescent probes are light-sensitive and can degrade or become activated upon prolonged exposure to light, leading to high background or loss of signal. It is crucial to store reagents accordingly and protect the plate from light during incubation.
Q2: My sample readings are higher than my highest standard. What should I do? A2: If your sample readings fall outside the linear range of the standard curve, you will need to dilute your sample and re-run the assay. Ensure you account for this dilution factor when calculating the final concentration.
Q3: Can I use samples prepared in a different buffer? A3: It is highly recommended to use the assay buffer provided in the kit for all dilutions and sample preparations to ensure optimal enzyme activity and pH. If you must use a different buffer, verify that its components do not interfere with the assay. Avoid buffers containing high concentrations of phosphates or substances listed in Table 1.
Q4: How many times can I freeze-thaw my samples and reagents? A4: To maintain reagent integrity, avoid repeated freeze-thaw cycles. It is best to aliquot reagents and samples into single-use volumes upon first use to preserve their stability.
Q5: What is the role of this compound in cellular metabolism? A5: this compound, or α-Ketoglutarate, is a crucial intermediate in the Krebs (TCA) cycle, a central pathway for cellular energy production. It also acts as a key nitrogen transporter in the body, linking amino acid metabolism with energy metabolism.
Signaling Pathway Context
The diagram below illustrates the central role of this compound in the Tricarboxylic Acid (TCA) Cycle and its connection to amino acid metabolism.
Caption: Role of this compound in the TCA cycle.
References
How to prevent the degradation of 2-Oxoglutaric Acid in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 2-Oxoglutaric Acid (also known as α-Ketoglutaric Acid or AKG) in aqueous solutions to prevent its degradation and ensure experimental reproducibility.
Troubleshooting Guides
Problem: Inconsistent or Unexpected Experimental Results
If you are observing variability in your experiments involving this compound solutions, consider the following potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting/Optimization Steps |
| Degradation of this compound Stock Solution | Aqueous solutions of this compound are not recommended for storage for more than one day.[1] It is best practice to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, it should be stored at 2-8°C and used as soon as possible. For longer-term storage, consider preparing aliquots of a concentrated stock solution in a suitable solvent (e.g., DMSO) and storing them at -80°C for up to six months or -20°C for up to one month.[2] Before use, thaw the aliquot and dilute it to the final working concentration in your aqueous buffer. |
| Incorrect pH of the Solution | This compound is an acidic compound, and dissolving it in water will lower the pH.[3] The stability and structure of this compound in solution are pH-dependent. At neutral pH, it exists predominantly in the keto form, with a smaller percentage in hydrated (gem-diol) and cyclic forms.[4] Ensure your final solution is buffered to the desired pH for your experiment. Use a calibrated pH meter to verify the pH after dissolution. |
| Presence of Contaminants | Contamination with strong oxidizing agents, reducing agents, or strong alkalis can lead to the degradation of this compound.[5] Use high-purity water (e.g., ultrapure, HPLC-grade) and reagents for preparing your solutions. Ensure all glassware is thoroughly cleaned and rinsed. |
| Exposure to Light | While specific data on the photostability of this compound is limited, it is good laboratory practice to protect solutions from prolonged exposure to light, especially UV light. Store solutions in amber vials or wrap containers in aluminum foil. |
Diagram: Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry place at a temperature between 2°C and 8°C.
Q2: How long can I store an aqueous solution of this compound?
A2: It is strongly recommended to prepare aqueous solutions of this compound fresh on the day of use. Storage of aqueous solutions for more than one day is not advised due to the potential for degradation.
Q3: What is the best way to prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve solid this compound in a high-purity aqueous buffer (e.g., phosphate buffer) and adjust to the desired pH. For longer-term storage of a concentrated stock, consider using a solvent like DMSO and storing at -80°C. When diluting a stock solution, ensure the final concentration of the solvent is not inhibitory to your experimental system.
Q4: Does the pH of the solution affect the stability of this compound?
A4: Yes, the pH of the solution is important. At neutral pH, this compound exists mainly in its keto form. While specific degradation kinetics at different pH values are not well-documented in the literature, it is crucial to maintain a consistent and appropriate pH for your experiments to ensure reproducibility.
Q5: Should I be concerned about exposure of this compound solutions to light?
A5: While there is limited specific data on the photodegradation of this compound, it is a general best practice in a laboratory setting to protect chemical solutions from prolonged exposure to light, particularly UV light, to minimize the risk of degradation. Storing solutions in amber-colored containers or wrapping them in foil is a good precautionary measure.
Experimental Protocols
Protocol: Preparation of a Fresh Aqueous Solution of this compound
This protocol describes the preparation of a 100 mM aqueous solution of this compound.
Materials:
-
This compound (solid, high purity)
-
Ultrapure water
-
Calibrated pH meter
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood. For 10 mL of a 100 mM solution, you will need 146.1 mg.
-
Dissolution: Add the powder to a sterile conical tube or flask containing approximately 8 mL of ultrapure water.
-
Mixing: Place a sterile magnetic stir bar in the container and place it on a magnetic stirrer. Stir until the powder is completely dissolved.
-
pH Adjustment: Carefully monitor the pH of the solution using a calibrated pH meter. The initial pH will be acidic. Adjust the pH to your desired experimental value using a suitable buffer system (e.g., phosphate buffer).
-
Final Volume Adjustment: Once the desired pH is reached, add ultrapure water to bring the final volume to 10 mL.
-
Sterilization (Optional): If required for your application, sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Usage: Use the freshly prepared solution immediately for your experiments. Do not store for more than 24 hours at 2-8°C.
Protocol: Stability Assessment of this compound in Aqueous Solution via HPLC
This protocol provides a general framework for assessing the stability of a this compound solution under specific conditions (e.g., temperature, pH, light exposure).
Materials:
-
Freshly prepared this compound solution in the desired buffer.
-
HPLC system with a suitable detector (e.g., UV-Vis or MS).
-
A suitable HPLC column (e.g., C18 reverse-phase).
-
Mobile phase (e.g., a mixture of acetonitrile and a buffer like phosphoric acid or formic acid in water).
-
This compound reference standard.
-
Controlled environment chambers (for temperature and humidity control).
-
Light source for photostability testing (optional).
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the this compound solution, perform an initial analysis by HPLC to determine the initial concentration. This will serve as your baseline.
-
Storage Conditions: Aliquot the solution into several appropriate containers and store them under the desired experimental conditions (e.g., 4°C in the dark, room temperature with light exposure, etc.).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each storage condition and analyze it by HPLC.
-
HPLC Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Separate the components using an appropriate mobile phase and gradient.
-
Detect this compound at a suitable wavelength (e.g., 205-220 nm).
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area (T=0).
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the percentage of remaining this compound versus time to determine the degradation rate under each storage condition.
-
Diagram: Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound solutions.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Conditions | Duration | Reference |
| Solid | 2°C to 8°C | Dry, tightly sealed container | Long-term | |
| Aqueous Solution | 2°C to 8°C | Protected from light | Not recommended for more than 1 day | |
| Stock Solution in DMSO | -20°C | Tightly sealed, protected from light | Up to 1 month | |
| Stock Solution in DMSO | -80°C | Tightly sealed, protected from light | Up to 6 months |
Diagram: Degradation Pathway of this compound
Note: A specific, universally agreed-upon degradation pathway in simple aqueous solution under typical laboratory conditions is not well-documented. The following diagram illustrates a potential, simplified breakdown based on general chemical principles.
Caption: A simplified potential degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cooperation of Ca2+ and pH in regulation of the activity of the 2-oxoglutarate dehydrogenase complex and its components from bovine kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha-Ketoglutaric acid: solution structure and the active form for reductive amination by bovine liver glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
Common sources of interference in enzymatic assays for alpha-ketoglutarate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays for alpha-ketoglutarate (α-KG).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in α-KG enzymatic assays?
Common sources of interference in enzymatic assays for α-KG can be broadly categorized as endogenous substances from the sample, and exogenous contaminants. Pyruvate is a significant endogenous interferent as it can be a substrate for some of the coupling enzymes used in the assay, leading to a background signal.[1] Other potential interferents include substances that can affect the stability of the detection probe, such as thiols (e.g., DTT, β-mercaptoethanol above 10 μM) and reducing agents (e.g., NADH above 10 μM, glutathione above 50 μM).[2] Additionally, general enzyme inhibitors or assay-disrupting compounds like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), and sodium azide (>0.2%) should be avoided in sample preparations.[3]
Q2: How can I minimize interference from endogenous enzymes in my samples?
To minimize interference from endogenous enzymes, it is crucial to deproteinize your samples.[4] High protein concentrations can interfere with the assay.[1] Common and effective methods for deproteinization include using a 10 kDa molecular weight cut-off (MWCO) spin filter or perchloric acid (PCA) precipitation followed by neutralization. These methods remove larger proteins, including enzymes that could consume α-KG or interfere with the coupled enzymatic reactions.
Q3: My assay has high background. What are the likely causes and how can I troubleshoot this?
High background in an α-KG assay can stem from several factors. One common cause is the presence of pyruvate in the sample, which can generate a background signal. To address this, you can perform a background control measurement for each sample by omitting the α-KG converting enzyme from the reaction mix. The signal from this control can then be subtracted from the signal of the complete reaction. For fluorescence assays, a concentrated fluorescent probe can also lead to high background; in such cases, diluting the probe 5- to 10-fold may be necessary. Contamination of reagents or samples, as well as incorrect incubation conditions (temperature and time), can also contribute to high background.
Q4: What is the role of α-Ketoglutarate in key signaling pathways relevant to drug development?
Alpha-ketoglutarate is a central metabolic intermediate that plays a crucial role in cellular signaling, making it a key molecule in drug development research. It is a critical component of the tricarboxylic acid (TCA) cycle, linking metabolism to cellular energy status. Furthermore, α-KG is an essential cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications (e.g., histone and DNA demethylases) and hypoxia signaling (e.g., prolyl hydroxylases that regulate HIF-1α stability). It also influences the mTOR signaling pathway, a central regulator of cell growth and proliferation, often in a context-dependent manner.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during α-KG enzymatic assays.
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal | Inactive or degraded reagents | Check the expiration dates and storage conditions of all kit components. Prepare fresh reagents and standards for each experiment. |
| Incorrect assay conditions | Ensure the assay buffer is at the optimal pH and the incubation is carried out at the correct temperature for the specified time. | |
| Incorrect filter settings on the plate reader | Verify that the correct excitation and emission wavelengths (for fluorescent assays) or the correct absorbance wavelength (for colorimetric assays) are being used. | |
| Improper sample preparation | Ensure that samples have been properly deproteinized to remove interfering enzymes and proteins. | |
| Inconsistent Results/High Variability | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of all solutions. Prepare a master mix for reagents to be added to multiple wells to minimize pipetting variability. |
| Bubbles in wells | Be careful to avoid introducing bubbles when pipetting. Centrifuge the plate briefly if bubbles are present. | |
| Temperature fluctuations | Ensure the plate is incubated at a stable and uniform temperature. | |
| Non-linear Standard Curve | Incorrect standard dilutions | Prepare fresh serial dilutions of the standard for each assay. Ensure accurate pipetting when preparing the standard curve. |
| Signal saturation | If the higher concentrations of the standard curve are plateauing, the signal may be saturated. Reduce the concentration of the standards or the assay incubation time. | |
| Sub-optimal assay conditions | Optimize incubation time and temperature. Ensure the pH of the assay buffer is correct. |
Summary of Common Interfering Substances
| Substance | Potential Effect | Mitigation Strategy |
| Pyruvate | Generates background signal in coupled assays. | Perform a background control reaction for each sample without the α-KG converting enzyme and subtract this value. |
| Thiols (DTT, β-mercaptoethanol > 10 μM) | Can destabilize the detection probe. | Avoid using samples containing high concentrations of these reagents. If their presence is unavoidable, their effect should be validated. |
| Reducing Agents (NADH > 10 μM, Glutathione > 50 μM) | Can oxidize the fluorescent probe, leading to erroneous readings. | Dilute samples to bring the concentration of these agents below the inhibitory threshold. |
| EDTA (>0.5 mM) | Can chelate divalent cations that may be required for enzyme activity. | Avoid using EDTA in sample preparation buffers. If necessary, use at a concentration below 0.5 mM. |
| Ascorbic Acid (>0.2%) | Can interfere with the assay chemistry. | Avoid high concentrations in the final sample. |
| SDS (>0.2%) | Can denature enzymes in the assay. | Avoid using SDS in sample preparation. |
| Sodium Azide (>0.2%) | Can inhibit horseradish peroxidase (HRP) if it is part of the coupled enzyme system. | Avoid using sodium azide as a preservative in buffers used for the assay. |
| Succinyl-CoA | Can inhibit upstream enzymes in the TCA cycle (e.g., isocitrate dehydrogenase), potentially affecting α-KG levels in cellular extracts. | While not a direct assay interferent, be aware of its potential to alter endogenous α-KG levels during sample preparation. Rapid sample processing and quenching of metabolic activity are recommended. |
Experimental Protocols
Protocol 1: Sample Deproteinization using 10 kDa MWCO Spin Filters
-
Homogenization: Homogenize tissue samples (10-20 mg) or cell pellets (1-2 million cells) in 100-200 µL of ice-cold assay buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Filtration: Transfer the supernatant to a 10 kDa MWCO spin filter.
-
Centrifugation: Centrifuge the spin filter according to the manufacturer's instructions (e.g., 14,000 x g for 10-20 minutes at 4°C).
-
Collection: Collect the filtrate, which contains the deproteinized sample with α-KG. The filtrate is now ready for use in the enzymatic assay.
Protocol 2: General Procedure for a Fluorometric α-KG Enzymatic Assay
This protocol is a generalized procedure and should be adapted based on the specific instructions of the assay kit being used.
-
Reagent Preparation: Prepare all reagents (assay buffer, enzyme mix, probe, standards) as described in the kit manual. Ensure all components are at the recommended temperature before use.
-
Standard Curve Preparation: Prepare a series of α-KG standards by serially diluting the stock solution in assay buffer. A typical range might be 0 to 10 nmol/well.
-
Sample Preparation: Add 1-50 µL of deproteinized sample to the wells of a black, clear-bottom 96-well plate. Adjust the volume in all wells to 50 µL with assay buffer.
-
Background Control: For each sample, prepare a parallel well containing the same amount of sample, but plan to add a reaction mix without the α-KG converting enzyme.
-
Reaction Initiation: Prepare a master reaction mix containing the assay buffer, enzyme mix, and fluorescent probe. Add 50 µL of the master mix to each well (including standards and samples). For the background control wells, add 50 µL of a reaction mix that omits the α-KG converting enzyme.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.
-
Calculation:
-
Subtract the blank (0 standard) reading from all standard and sample readings.
-
For each sample, subtract the reading from its corresponding background control well.
-
Plot the standard curve and determine the concentration of α-KG in the samples based on the corrected fluorescence values.
-
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in α-KG enzymatic assays.
Caption: The central role of α-ketoglutarate in metabolism and cellular signaling pathways.
References
Addressing the issue of 2-Oxoglutaric Acid cytotoxicity in primary cell cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-Oxoglutaric Acid (2-OGA), also known as alpha-ketoglutarate (α-KG), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in cell culture?
A1: this compound is a key intermediate in the Krebs cycle, playing a central role in cellular energy metabolism. It links the metabolism of carbohydrates and amino acids and is involved in nitrogen transport. In cell culture, it is often used as a supplement to support cell growth, differentiation, and function, particularly in metabolically demanding primary cells.
Q2: Is this compound cytotoxic to primary cells?
A2: The cytotoxicity of 2-OGA is highly dependent on its concentration and the specific primary cell type. While generally considered beneficial at physiological concentrations, high concentrations can be cytotoxic. For example, in C2C12 myoblasts, concentrations of 100 mM resulted in rapid cell death, with reduced cell viability also observed at 20 mM and 30 mM. Conversely, at lower concentrations (e.g., 0.1 mM and 1.0 mM), it can promote cell growth and protect against certain types of cellular stress.
Q3: What are the typical working concentrations of this compound in primary cell culture?
A3: The optimal concentration of 2-OGA varies by cell type and experimental goals. A typical starting range for supplementation is between 0.1 mM and 5 mM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell culture.
Q4: Can this compound affect signaling pathways in primary cells?
A4: Yes, 2-OGA is a signaling molecule that can influence various cellular pathways. For instance, in some cancer cells, it can induce pyroptosis, a form of programmed cell death, through a caspase-8-mediated pathway. In endothelial cells, it has been shown to have protective effects through the activation of the Erk-Nrf2 signaling pathway. In neuronal cells, it can modulate the mTOR pathway and protect against oxidative stress-induced senescence.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Reduced Viability | High Concentration of 2-OGA: Concentrations above the optimal range for your specific cell type can induce cytotoxicity. | Perform a dose-response curve to determine the optimal concentration. Start with a range from 0.1 mM to 10 mM and assess viability using an MTT or LDH assay. |
| Contamination: Bacterial or fungal contamination can cause widespread cell death. | Visually inspect the culture for signs of contamination (e.g., turbidity, color change). Perform a sterility test. If contaminated, discard the culture and use fresh reagents. | |
| pH Shift in Culture Medium: The addition of acidic 2-OGA can lower the pH of the medium, affecting cell health. | Ensure the 2-OGA solution is pH-adjusted to physiological levels (pH 7.2-7.4) before adding it to the culture medium. Monitor the pH of the culture medium regularly. | |
| Altered Cell Morphology | Sub-lethal Cytotoxicity: Even at non-lethal concentrations, 2-OGA might induce stress, leading to morphological changes. | Correlate morphological changes with viability assays. Consider lowering the 2-OGA concentration even if widespread cell death is not observed. |
| Differentiation Induction: 2-OGA can influence cell differentiation, which may be accompanied by morphological changes. | Assess markers of differentiation for your specific cell type to determine if the observed changes are related to a desired or undesired differentiation event. | |
| Inconsistent Experimental Results | Instability of 2-OGA in Solution: 2-OGA solutions may degrade over time, especially if not stored properly. | Prepare fresh 2-OGA solutions for each experiment. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Variability in Primary Cell Lots: Primary cells from different donors or lots can exhibit different sensitivities to 2-OGA. | Test each new lot of primary cells with a standard 2-OGA concentration to ensure consistency. If variability is high, consider pooling cells from multiple donors. |
Quantitative Data Summary
Table 1: Reported Cytotoxic and Protective Concentrations of this compound (α-KG) in a Cell Line Model
| Cell Type | Concentration | Effect | Reference |
| C2C12 Myoblasts | 100 mM | Rapid cell death | [1] |
| 20 mM and 30 mM | Decreased colony-forming efficiency | [1] | |
| 0.1 mM and 1.0 mM | Increased colony-forming efficiency | [1] |
Note: Data on specific cytotoxic concentrations for primary neurons and endothelial cells is limited. It is strongly recommended to perform a dose-response study for each primary cell type.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells in a 96-well plate
-
This compound (α-KG) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 2-OGA in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-OGA. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Primary cells in a 96-well plate
-
This compound (α-KG) stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of 2-OGA as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Protocol 3: Annexin V Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Primary cells cultured in appropriate vessels
-
This compound (α-KG) stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat primary cells with 2-OGA for the desired time.
-
Harvest the cells, including any floating cells, and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing 2-OGA cytotoxicity.
Caption: 2-OGA induced pyroptosis signaling.
Caption: 2-OGA protective signaling in endothelium.
References
Minimizing pyruvate interference in 2-Oxoglutaric Acid quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing pyruvate interference during the quantification of 2-oxoglutaric acid (α-ketoglutarate).
Frequently Asked Questions (FAQs)
Q1: Why is pyruvate a common interference in this compound enzymatic assays?
Q2: How can I determine if pyruvate is interfering with my this compound measurement?
Q3: What are the primary methods to minimize pyruvate interference?
There are three main approaches to address pyruvate interference:
-
Background Subtraction: This is the most common and straightforward method, where the signal from a parallel background control reaction is subtracted from the signal of the main sample reaction.
-
Enzymatic Removal of Pyruvate: This involves pre-treating the sample with an enzyme that specifically degrades pyruvate before performing the this compound assay.
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can physically separate this compound from pyruvate before detection, offering higher specificity.[2]
Q4: Can sample preparation affect the levels of pyruvate and this compound?
Yes, sample handling and preparation are critical. For instance, in whole blood samples, immediate deproteinization is recommended as delayed processing can lead to changes in pyruvate concentration. Storing whole blood samples on ice before deproteinization can significantly reduce pyruvate levels. It is crucial to follow a consistent and validated sample preparation protocol.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | High endogenous pyruvate levels in the sample. | Implement the background subtraction protocol outlined in the Experimental Protocols section. For samples with extremely high pyruvate, consider enzymatic removal or switching to a chromatographic method. |
| Contaminated reagents. | Prepare fresh reagents and use high-purity water. | |
| Inconsistent or Non-Reproducible Results | Variable pyruvate interference between samples. | Ensure consistent sample handling and preparation for all samples. Always run a background control for each sample. |
| Incomplete deproteinization. | Use an effective deproteinization method, such as perchloric acid (PCA) precipitation followed by neutralization, or a 10 kDa spin filter. | |
| Low or No Signal for this compound | Degradation of this compound during sample preparation. | Keep samples on ice and process them quickly. This compound is unstable, especially at neutral or alkaline pH. |
| Inactive enzymes in the assay kit. | Check the expiration date of the kit and ensure proper storage conditions. Run a positive control with a known amount of this compound. |
Experimental Protocols
Protocol 1: Background Subtraction for Pyruvate Interference
This protocol describes how to perform a parallel background control to correct for endogenous pyruvate in your samples when using an enzymatic assay for this compound.
Materials:
-
This compound Assay Kit (Colorimetric or Fluorometric)
-
Biological samples, deproteinized and cleared of precipitates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare your samples as recommended by your specific protocol (e.g., homogenization of tissues, deproteinization of plasma).
-
Reaction Setup: For each sample and standard, prepare two separate wells on the microplate:
-
Sample Well (S): Add the sample and all the reaction components as instructed in the assay kit manual.
-
Background Control Well (B): Add the sample and all reaction components except the this compound-to-pyruvate converting enzyme. Replace the enzyme volume with an equal volume of assay buffer.
-
-
Standard Curve: Prepare a standard curve for this compound as per the kit instructions.
-
Incubation: Incubate the plate according to the kit's protocol.
-
Measurement: Read the absorbance or fluorescence at the recommended wavelength.
-
Calculation:
-
For each sample, subtract the reading from the Background Control Well (B) from the reading of the Sample Well (S) to get the corrected reading.
-
Corrected Reading = Reading (S) - Reading (B)
-
Use the corrected reading to determine the concentration of this compound from the standard curve.
-
Protocol 2: Enzymatic Removal of Pyruvate (Conceptual)
This protocol provides a conceptual framework for the enzymatic removal of pyruvate. Note: This method may require optimization for your specific sample type and assay.
Principle: Pyruvate can be enzymatically converted to a non-interfering substance, such as lactate or alanine, before the addition of the this compound assay reagents.
Potential Enzymes:
-
Lactate Dehydrogenase (LDH): Converts pyruvate to lactate in the presence of NADH.
-
Alanine Transaminase (ALT): Converts pyruvate and glutamate to alanine and 2-oxoglutarate. (Caution: This produces 2-oxoglutarate, so it's generally not suitable).
Conceptual Steps:
-
Sample Preparation: Prepare deproteinized samples as usual.
-
Pyruvate Removal Reaction:
-
To your sample, add lactate dehydrogenase and NADH.
-
Incubate for a sufficient time to allow for the complete conversion of pyruvate to lactate. The exact time and enzyme concentration will need to be optimized.
-
-
Enzyme Inactivation: Heat-inactivate the lactate dehydrogenase (e.g., at 65°C for 10 minutes). This is crucial to prevent it from interfering with the subsequent assay.
-
This compound Assay: Proceed with the this compound quantification using your assay kit.
Data Presentation
Table 1: Comparison of Methods to Minimize Pyruvate Interference
| Method | Principle | Pros | Cons | Best Suited For |
| Background Subtraction | Measurement of pyruvate-specific signal in a parallel reaction and subtraction from the total signal. | Simple to implement with existing enzymatic assay kits. Cost-effective. | Doubles the number of wells required per sample. Assumes the background reaction is truly representative. | Routine analysis where moderate pyruvate levels are expected. |
| Enzymatic Pyruvate Removal | Pre-treatment of the sample to enzymatically degrade pyruvate. | Can be highly specific for pyruvate removal. May improve the accuracy of the this compound measurement. | Requires careful optimization of enzyme concentration and incubation time. Risk of incomplete pyruvate removal or interference from the added enzyme/cofactors. | Samples with very high pyruvate concentrations where background subtraction may be insufficient. |
| HPLC/GC-MS | Chromatographic separation of 2-oxoglutarate and pyruvate before detection. | High specificity and sensitivity. Can quantify both analytes simultaneously. | Requires specialized and expensive equipment. More complex sample preparation and longer analysis time. | Confirmatory analysis and research applications requiring high accuracy and the ability to measure multiple metabolites. |
Visualizations
Caption: Workflow for minimizing pyruvate interference using the background subtraction method.
Caption: The central roles of pyruvate and 2-oxoglutarate in the Tricarboxylic Acid (TCA) Cycle.
References
A researcher's guide to troubleshooting inconsistent 2-Oxoglutaric Acid measurements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address inconsistencies in 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutaric acid (α-KG), measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors causing inconsistent 2-OG measurements?
The most significant sources of variability in 2-OG measurements arise from pre-analytical procedures.[1][2] These include patient-related variables (diet, exercise), sample collection techniques, and especially sample handling and storage conditions.[1][3] 2-OG is a metabolically active intermediate that can degrade or fluctuate rapidly if not handled properly.[3]
Q2: How should I properly store my solid 2-OG standard and biological samples?
Proper storage is crucial for stability. Solid this compound and its salts are often hygroscopic, meaning they readily absorb moisture, which can lead to degradation.
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Solid Compound: Store in a tightly sealed, airtight container in a cool, dry, and dark place. Recommended temperatures are typically 2-8°C for short-term and -20°C for long-term storage.
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Aqueous Solutions: 2-OG solutions are not stable and should be prepared fresh for each experiment. Storing aqueous solutions for more than a day is not recommended.
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Biological Samples: Samples (plasma, serum, tissues) should be processed immediately, kept on ice, and then snap-frozen. For long-term storage, -80°C is required to minimize enzymatic activity and degradation.
Q3: What are the primary differences between LC-MS, GC-MS, and colorimetric assays for 2-OG quantification?
These methods differ in specificity, sensitivity, and throughput.
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LC-MS/MS (Liquid Chromatography-Mass Spectrometry): Offers high sensitivity and specificity, allowing for the quantification of 2-OG even in complex biological matrices. It can also be adapted to measure related metabolites simultaneously.
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GC-MS (Gas Chromatography-Mass Spectrometry): Also provides high sensitivity and specificity but typically requires a chemical derivatization step to make the non-volatile 2-OG suitable for gas chromatography.
-
Colorimetric/Fluorometric Assays: These are generally higher-throughput and are based on enzymatic reactions that produce a colored or fluorescent product. While convenient, they can be prone to interference from other molecules in the sample, such as NADH, glutathione, or pyruvate.
Q4: My colorimetric assay shows high background noise. What are the likely causes?
High background in colorimetric assays can be caused by several factors:
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Interfering Substances: High levels of NADH, glutathione, or pyruvate in the sample can generate a background signal.
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Sample Quality: Hemolyzed or lipemic samples can interfere with spectrophotometric readings.
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Reagent Instability: Assay reagents, particularly enzyme mixes, can degrade if not stored properly (e.g., on ice). It is recommended to prepare them fresh.
-
Incorrect Plate Type: For fluorescent assays, use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk. For colorimetric assays, standard clear plates are suitable.
Troubleshooting Inconsistent Measurements
This guide addresses common problems encountered during 2-OG quantification.
| Problem | Potential Cause (Category) | Recommended Solution |
| Unexpectedly High 2-OG Readings | Biological/Pre-analytical | Ensure subjects are in a standardized state (e.g., fasting), as diet and exercise can alter metabolite levels. High levels can also suggest deficiencies in enzymatic cofactors like B vitamins (B1, B2, B3, B5), magnesium, or zinc. |
| Analytical (Colorimetric) | Run a sample blank (without the converting enzyme) to check for background from interfering substances like pyruvate. Verify the accuracy of your standard curve and ensure standards were prepared correctly. | |
| Analytical (MS-based) | Check for co-eluting isobaric compounds that may be interfering with the signal. Review chromatography and mass transition specificity. | |
| Unexpectedly Low 2-OG Readings | Pre-analytical | Review sample handling and storage protocols. 2-OG can degrade quickly if samples are left at room temperature or undergo multiple freeze-thaw cycles. |
| Analytical (All Methods) | Confirm the efficiency of your metabolite extraction protocol. Inefficient extraction will lead to lower recovery. Ensure all assay reagents and enzymes are active and have not expired or degraded. | |
| High Variability Between Replicates | Pre-analytical | For tissue samples, ensure complete and consistent homogenization, as 2-OG levels can vary within the tissue. For all samples, ensure consistent and rapid processing from collection to storage. |
| Analytical (All Methods) | Review pipetting techniques for accuracy and consistency. Ensure consistent incubation times and temperatures, as enzymatic reactions are sensitive to these parameters. For MS-based methods, inconsistent derivatization can be a major source of variability. |
Key Experimental Protocols
Protocol 1: Plasma Sample Collection and Handling
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Patient Preparation: For human studies, collect samples after an overnight fast to minimize dietary influence.
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Blood Collection: Draw blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Avoid prolonged tourniquet use or excessive fist clenching, which can alter analyte concentrations.
-
Initial Processing: Immediately place the collected blood on ice to slow metabolic activity.
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Plasma Separation: Within 30 minutes of collection, centrifuge the blood at 1000-2000 x g for 10-15 minutes at 4°C.
-
Aliquoting and Storage: Carefully transfer the supernatant (plasma) to new, pre-labeled cryovials, avoiding disturbance of the buffy coat. Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Long-Term Storage: Store frozen plasma aliquots at -80°C until analysis. Avoid freeze-thaw cycles.
Protocol 2: Metabolite Extraction from Plasma (Methanol Precipitation)
-
Preparation: Pre-chill extraction solvent (e.g., 80% methanol in water) and samples to -20°C or below.
-
Extraction: Add 4 volumes of cold 80% methanol to 1 volume of plasma (e.g., 400 µL methanol to 100 µL plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for at least 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitution: Reconstitute the dried metabolite pellet in the appropriate assay buffer or solvent for LC-MS/GC-MS analysis.
Protocol 3: General Workflow for a Colorimetric 2-OG Assay
This protocol is a generalized guide. Always refer to the specific manufacturer's manual for your assay kit.
-
Reagent Preparation: Prepare all buffers, enzyme mixes, probes, and standards according to the kit instructions. Equilibrate components to the recommended temperature (e.g., room temperature for buffers, on ice for enzymes).
-
Standard Curve Preparation: Create a fresh serial dilution of the 2-OG standard for every assay run to generate a standard curve.
-
Sample Preparation: Thaw frozen samples on ice. If required by the kit, deproteinize samples (e.g., using a 10 kDa spin filter) to remove interfering enzymes.
-
Assay Reaction: Add the prepared standards and samples to the wells of a microplate (e.g., a clear 96-well plate).
-
Reaction Initiation: Prepare a master mix of the reaction reagents and add it to each well to start the reaction.
-
Incubation: Incubate the plate for the time and temperature specified in the protocol, protected from light if the probe is light-sensitive.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Subtract the value of a reagent blank from all readings. Plot the standard curve (absorbance vs. concentration). Determine the 2-OG concentration in the samples by interpolating their absorbance values from the standard curve.
Visualized Pathways and Workflows
Caption: 2-Oxoglutarate as a central intermediate in the TCA cycle.
Caption: A logical workflow for troubleshooting inconsistent 2-OG data.
References
Technical Support Center: Optimizing Sample Deproteinization for Accurate Alpha-Ketoglutarate Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sample deproteinization for the accurate analysis of alpha-ketoglutarate (α-KG). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate common challenges and ensure reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample deproteinization for α-KG analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low α-KG Recovery | Inefficient protein precipitation. | - Ensure the correct precipitant-to-sample ratio is used. - Perform precipitation on ice to enhance protein removal. - For solvent precipitation, use ice-cold solvent. |
| α-KG degradation. | - Process samples as quickly as possible, keeping them on ice at all times to prevent enzymatic degradation of α-KG.[1] - Snap-freeze tissue samples in liquid nitrogen immediately after collection.[2] | |
| Adsorption of α-KG to precipitated protein. | - Vortex the sample and precipitant mixture thoroughly. - Allow for the recommended incubation time on ice to ensure complete protein precipitation. | |
| High Variability Between Replicates | Incomplete mixing of sample and precipitant. | - Vortex samples vigorously after adding the deproteinization agent. |
| Inconsistent sample handling. | - Ensure uniform timing for all steps, including incubation and centrifugation, across all samples. | |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes. | |
| Enzyme Interference in Assay | Incomplete removal of proteins. | - For colorimetric and fluorometric assays where high protein content is a concern, the use of a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended to minimize enzyme interference.[1] - Consider using a more stringent deproteinization method, such as perchloric acid (PCA) precipitation, which is essential for sensitive downstream analyses like LC-MS.[1] |
| Sample pH Out of Range for Downstream Assay | Acidic or basic conditions from the deproteinization agent. | - After acid precipitation (e.g., with PCA or TCA), it is crucial to neutralize the sample. Add ice-cold potassium hydroxide (KOH) to adjust the pH to between 6.5 and 8.0.[3] - Verify the final pH of the sample with pH paper before proceeding with the assay. |
| Precipitate Formation After Neutralization | Precipitation of excess deproteinizing agent. | - After neutralization of PCA with KOH, centrifuge the sample to pellet the precipitated potassium perchlorate. - Carefully collect the supernatant without disturbing the pellet. |
Frequently Asked Questions (FAQs)
Q1: Why is deproteinization necessary for α-KG analysis?
A1: Deproteinization is a critical step to remove proteins and enzymes from biological samples. These macromolecules can interfere with the analytical methods used to quantify α-KG, leading to inaccurate results. For instance, enzymes present in the sample can degrade α-KG, while high protein concentrations can affect the performance of colorimetric, fluorometric, and LC-MS assays.
Q2: Which deproteinization method is best for my sample type?
A2: The choice of deproteinization method depends on the sample matrix, the downstream analytical platform, and the specific requirements of your experiment.
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Perchloric Acid (PCA) and Trichloroacetic Acid (TCA): These are strong acids that effectively precipitate proteins and are often recommended for LC-MS analysis. However, they require a subsequent neutralization step.
-
Organic Solvents (e.g., Acetonitrile, Methanol): These are commonly used for metabolomics studies and offer good protein removal with a simple protocol. Acetonitrile is often considered more efficient than methanol for protein precipitation.
-
Ultrafiltration (Spin Filters): This method uses a membrane to separate proteins from the sample based on molecular weight. It is a non-chemical method that is useful for concentrating samples and is recommended for assays where high protein content might cause enzyme interference.
Q3: Can I store my samples after deproteinization?
A3: It is generally recommended to proceed with the analysis immediately after deproteinization. If storage is necessary, deproteinized samples should be stored at -80°C to minimize the degradation of α-KG.
Q4: How can I be sure that the deproteinization process itself is not affecting my α-KG levels?
A4: To validate your deproteinization method, you can perform a spike-and-recovery experiment. This involves adding a known amount of α-KG standard to your sample before and after deproteinization and then measuring the concentration. The recovery rate will help you assess the efficiency and potential loss of α-KG during the process.
Q5: What is the purpose of neutralizing the sample after acid precipitation?
A5: The strong acidic environment created by PCA or TCA can interfere with downstream enzymatic assays and chromatographic separations. Neutralization, typically with potassium hydroxide (KOH), adjusts the pH to a physiological range (6.5-8.0), ensuring the optimal performance of subsequent analytical steps.
Comparison of Deproteinization Methods
The following table summarizes the performance of common deproteinization methods.
| Method | Principle | Protein Removal Efficiency (%) | Analyte Recovery | Pros | Cons |
| Perchloric Acid (PCA) Precipitation | pH shift causing protein denaturation and precipitation. | High (Specific % not stated, but widely used for complete protein removal) | Good, but can be harsh on some analytes. | Highly effective; stabilizes many small molecules. | Requires neutralization; can be harsh. |
| Trichloroacetic Acid (TCA) Precipitation | Similar to PCA, causes protein precipitation through acidification. | >92% | Good, but can be harsh on some analytes. | Highly effective. | Requires neutralization. |
| Acetonitrile (ACN) Precipitation | Organic solvent causes proteins to precipitate out of solution. | >96% | Generally good, allows for detection of a wide range of metabolites. | Simple and rapid procedure. | Less efficient for some very polar metabolites. |
| Methanol (MeOH) Precipitation | Similar to ACN, uses an organic solvent to precipitate proteins. | Less efficient than ACN. | Can be less efficient in recovering certain metabolites compared to ACN. | Simple to perform. | Lower protein removal efficiency compared to ACN. |
| Ultrafiltration (e.g., 10 kDa Spin Filter) | Size exclusion chromatography; separates molecules based on size. | Dependent on the molecular weight cut-off of the filter. | Generally provides a "safe" method with good recovery, but can lead to lower signal-to-noise. | Non-chemical; gentle on analytes; can concentrate the sample. | Can be slower; potential for membrane fouling; lower signal-to-noise ratio in some cases. |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Deproteinization
This protocol is suitable for tissue homogenates, cell lysates, and serum/plasma, and is highly recommended for LC-MS analysis.
Materials:
-
Ice-cold 1 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Hydroxide (KOH)
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Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Homogenize tissue or cells in an appropriate ice-cold buffer. For plasma or serum, collect the sample and keep it on ice.
-
Precipitation: Add ice-cold 1 M PCA to the sample to a final concentration of 1 M (e.g., add 1 volume of 2 M PCA to 1 volume of sample). For serum or high protein samples, a ratio of 100 µL of ice-cold PCA to 400 µL of sample can be used.
-
Vortex briefly and incubate on ice for 5-10 minutes.
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Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add ice-cold 2 M KOH, equivalent to 34% of the supernatant volume (e.g., 34 µL of 2 M KOH to 100 µL of supernatant), to neutralize the sample.
-
Vortex briefly and check the pH using pH paper to ensure it is between 6.5 and 8.0. Adjust with 0.1 M KOH or PCA if necessary.
-
Final Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C to precipitate the excess potassium perchlorate.
-
Collection: Collect the supernatant, which is now deproteinized and neutralized, for α-KG analysis.
Protocol 2: Acetonitrile (ACN) Deproteinization
This protocol is a simpler and faster method suitable for a variety of sample types.
Materials:
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma/serum samples and keep them on ice.
-
Precipitation: Add 2-3 volumes of ice-cold ACN to 1 volume of sample (e.g., 200 µL of ACN to 100 µL of sample).
-
Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 1 hour to enhance protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10-15 minutes at 4°C.
-
Collection: Carefully collect the supernatant for α-KG analysis.
Protocol 3: Ultrafiltration using 10 kDa MWCO Spin Filters
This protocol is a gentle, non-chemical method for deproteinization.
Materials:
-
10 kDa Molecular Weight Cut-Off (MWCO) spin filters
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation: Prepare tissue homogenates, cell lysates, or plasma/serum samples.
-
Loading: Add the sample to the upper chamber of the 10 kDa MWCO spin filter.
-
Centrifugation: Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C. The exact speed and time will depend on the manufacturer's instructions.
-
Collection: The deproteinized filtrate containing α-KG will be collected in the bottom of the collection tube. The proteins will be retained on the filter membrane.
-
The collected filtrate is ready for analysis.
Visualizations
Caption: Experimental workflow for sample deproteinization for α-KG analysis.
Caption: Central role of alpha-ketoglutarate in metabolic pathways.
References
Refinement of protocols for the long-term storage of 2-Oxoglutaric Acid samples.
This technical support center provides researchers, scientists, and drug development professionals with refined protocols, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of 2-Oxoglutaric Acid (α-Ketoglutarate, AKG) samples.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1] Some suppliers indicate that under these conditions, the compound is stable for at least four years. For shorter periods, storage at 2-8°C in a dry place is also acceptable.[2]
Q2: How should I store aqueous solutions of this compound?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[3] It is best to prepare fresh solutions for each experiment to ensure accuracy and reproducibility. If short-term storage is necessary, keep the solution on ice.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity water is the recommended solvent for creating standard stock solutions. For some applications, dissolving in a buffer such as PBS (pH 7.2) is appropriate.[4] If using organic solvents like DMSO or ethanol for specific experimental needs, ensure the final concentration of the organic solvent is low enough to not interfere with the assay.
Q4: How many times can I freeze and thaw my biological samples containing this compound?
A4: While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all biological samples to maintain analyte integrity.[5] For many analytes, changes can be observed after just two freeze-thaw cycles. It is highly recommended to aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample.
Q5: What are the main degradation pathways for this compound that I should be aware of?
A5: A significant degradation pathway to be aware of during sample extraction is the reductive amination of this compound to glutamate, especially when using methanol:water extraction buffers. This can lead to an overestimation of glutamate and an underestimation of this compound. Additionally, as a β-ketodicarboxylic acid, it can be susceptible to decarboxylation under certain conditions.
Data Presentation: Storage and Stability Summary
| Compound Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture and light. |
| 2-8°C | Short-term | Ensure the container is well-sealed and the environment is dry. | |
| Aqueous Solution | 4°C (on ice) | ≤ 24 hours | Prepare fresh for each experiment for optimal results. |
| Stock Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (-80°C) | -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. |
| Biological Samples (Plasma, Serum, Tissue Homogenates) | -80°C | Long-term | Aliquot into single-use tubes to minimize freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in this compound quantification assays.
| Possible Cause | Suggested Solution |
| Degradation of this compound in solution. | Prepare fresh standards and solutions for each assay. Avoid storing aqueous solutions for more than a day. |
| Repeated freeze-thaw cycles of samples. | Aliquot samples into single-use volumes before initial freezing. Plan experiments to minimize the number of thaws for any given aliquot. |
| Improper sample handling. | Keep samples on ice during preparation and processing to minimize enzymatic activity. |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents and samples. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques to avoid contamination. |
Issue 2: High background signal in colorimetric or fluorometric assays.
| Possible Cause | Suggested Solution |
| Presence of interfering substances in the sample. | Pyruvate is a known interfering substance in some commercial assays. Run a sample blank without the enzyme that converts this compound to correct for this background. |
| Contaminated reagents or water. | Use high-purity water and fresh reagents to prepare buffers and solutions. |
| Inappropriate plate type for the assay. | Use clear plates for colorimetric assays and black, clear-bottom plates for fluorometric assays to minimize background noise. |
| Assay buffer not at room temperature. | Allow all reagents, especially the assay buffer, to equilibrate to room temperature before use. |
Issue 3: Low or no signal in the this compound assay.
| Possible Cause | Suggested Solution |
| Degradation of this compound during storage or sample preparation. | Review storage conditions and handling procedures. Ensure samples were properly stored and processed. |
| Insufficient amount of this compound in the sample. | Concentrate the sample if possible, or increase the starting amount of material. Consider using a more sensitive detection method (e.g., fluorometric over colorimetric, or LC-MS). |
| Incorrect plate reader settings. | Verify the excitation and emission wavelengths are correctly set for your specific assay's fluorophore or chromophore. |
| Enzyme mix inactivity. | Ensure enzyme mixes have been stored correctly at -20°C and have not exceeded their shelf-life after reconstitution. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Standard Solutions
-
Materials:
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This compound (solid, high purity)
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High-purity water or 1X PBS (pH 7.2)
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Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Dissolve the solid in the appropriate volume of high-purity water or PBS to create a high-concentration stock solution (e.g., 100 mM).
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Vortex thoroughly to ensure complete dissolution.
-
For long-term storage, aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
For daily use, prepare fresh dilutions from the stock solution and keep them on ice. Do not store diluted standards for more than one day.
-
Protocol 2: Deproteinization of Biological Samples for this compound Analysis
This protocol is essential for removing proteins from biological samples, as they can interfere with many quantification assays.
-
Materials:
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Biological sample (e.g., plasma, serum, tissue homogenate)
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Perchloric Acid (PCA), ice-cold
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Potassium Hydroxide (KOH), ice-cold
-
pH indicator strips or a calibrated pH meter
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Microcentrifuge
-
-
Procedure:
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Homogenize tissue samples in an appropriate ice-cold buffer.
-
Add ice-cold PCA to the sample to a final concentration of 1 M. Vortex briefly.
-
Incubate the mixture on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized sample.
-
Neutralize the supernatant by adding ice-cold KOH. It is crucial to bring the pH to a range of 6.5-8.0. Monitor the pH carefully using pH strips or a pH meter.
-
Incubate on ice for 5-10 minutes to allow the potassium perchlorate salt to precipitate.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet the salt.
-
Collect the supernatant, which is now ready for this compound quantification. Analyze immediately or store at -80°C.
-
Visualizations
Caption: Experimental workflow for this compound sample processing and analysis.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. α-Ketoglutarate prevents skeletal muscle protein degradation and muscle atrophy through PHD3/ADRB2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of α-Ketoglutarate in Metabolite Extracts Results in Glutamate Overestimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
How to address the instability of 2-Oxoglutaric Acid during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 2-Oxoglutaric Acid (α-Ketoglutaric Acid) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as alpha-ketoglutarate (α-KG), is a key intermediate metabolite in several fundamental cellular processes.[1][2] It plays a crucial role in the Krebs cycle (TCA cycle) for energy production, acts as a critical link between carbon and nitrogen metabolism, and is involved in amino acid synthesis.[1][2] Its levels can provide valuable insights into cellular metabolic status, making it a significant biomarker in various research fields, including drug development.
Q2: Why is this compound considered unstable during sample preparation?
This compound is a keto acid, which makes it inherently reactive and prone to degradation.[3] Its stability is significantly influenced by factors such as temperature, pH, and the presence of certain enzymes in the biological matrix. Delays in sample processing or improper storage conditions can lead to a rapid decrease in its concentration, resulting in inaccurate measurements.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound in biological samples include enzymatic conversion and spontaneous decarboxylation. Enzymes present in plasma and tissues can rapidly metabolize this compound. Additionally, it can undergo spontaneous degradation, particularly at non-optimal pH and elevated temperatures.
Q4: How can I minimize the degradation of this compound during sample collection and handling?
To minimize degradation, it is crucial to adhere to strict pre-analytical protocols. This includes rapid processing of samples after collection, maintaining low temperatures, and using appropriate anticoagulants and preservatives. Immediate separation of plasma or serum from blood cells is highly recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Sample degradation due to improper handling or storage. | Ensure samples are processed immediately after collection and stored at -80°C. Minimize freeze-thaw cycles. Use of stabilizing agents or derivatization immediately after sample preparation is recommended. |
| Inefficient extraction from the sample matrix. | Optimize the extraction protocol. Ensure complete protein precipitation and efficient recovery of the analyte. | |
| Poor peak shape (tailing, fronting, or splitting) in chromatography | Suboptimal chromatographic conditions. | Adjust the mobile phase composition, pH, and gradient profile. Ensure the analytical column is appropriate for keto-acid analysis and is not degraded. |
| Co-elution with interfering substances from the matrix. | Improve sample cleanup procedures to remove matrix components. Consider using a more selective analytical column or modifying the chromatographic method. | |
| Instability of the derivatized product. | Ensure the derivatization reaction has gone to completion and that the derivative is stable under the analytical conditions. Optimize reaction time and temperature. | |
| High variability between replicate measurements | Inconsistent sample preparation. | Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use an internal standard to correct for variability. |
| Instrument instability. | Perform routine maintenance and calibration of the analytical instrument (e.g., LC-MS, HPLC-ECD). | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting matrix components interfering with the ionization of the target analyte. | Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Sample Collection and Initial Processing
To ensure the stability of this compound, follow these steps for sample collection and initial processing:
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant such as EDTA or heparin. It is crucial to minimize the time between blood draw and processing.
-
Immediate Centrifugation: Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C within 30 minutes of collection to separate plasma or serum.
-
Aliquoting and Storage: Immediately aliquot the plasma or serum into pre-chilled, labeled tubes. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Derivatization of this compound with Phenylhydrazine for HPLC-ECD Analysis
This protocol describes the derivatization of this compound with phenylhydrazine to form a stable derivative that can be detected by an electrochemical detector (ECD).
Materials:
-
Phenylhydrazine hydrochloride
-
Perchloric acid (PCA)
-
Sodium acetate
-
Potassium ferricyanide
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., 2-ketovaleric acid)
Procedure:
-
Sample Deproteinization: To 100 µL of plasma or tissue homogenate, add 100 µL of ice-cold 1M perchloric acid containing the internal standard. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Derivatization Reaction: Transfer 150 µL of the supernatant to a clean microcentrifuge tube. Add 50 µL of a freshly prepared solution of 10 mg/mL phenylhydrazine hydrochloride in water. Vortex and incubate at room temperature for 30 minutes in the dark.
-
Reaction Quenching: After incubation, add 50 µL of a quenching solution (e.g., a solution containing potassium ferricyanide) to stop the reaction.
-
HPLC-ECD Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system equipped with a C18 column and an electrochemical detector.
Protocol 3: Derivatization of this compound with Diacetyl-L-tartaric Anhydride (DATAN) for LC-MS Analysis
This protocol is for the derivatization of this compound with DATAN, which creates diastereomers that can be separated on a standard C18 column for LC-MS analysis.
Materials:
-
Diacetyl-L-tartaric anhydride (DATAN)
-
Acetonitrile (anhydrous, HPLC grade)
-
Pyridine
-
Internal Standard (e.g., 13C5-labeled this compound)
Procedure:
-
Sample Preparation: To 50 µL of plasma or tissue extract, add the internal standard.
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. This step is critical as water will interfere with the derivatization reaction.
-
Derivatization: Reconstitute the dried sample in 50 µL of a freshly prepared derivatization solution containing 10 mg/mL DATAN in a mixture of acetonitrile and pyridine (4:1, v/v).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Sample Dilution and Analysis: After incubation, cool the sample to room temperature. Dilute with an appropriate volume of the initial mobile phase and inject into the LC-MS system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key metabolic pathways involving this compound and a general workflow for its analysis.
Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central role of this compound.
Caption: The intersection of this compound in nitrogen metabolism.
Caption: A general experimental workflow for the analysis of this compound.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. 2-Oxoglutaric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Stability of α-ketoglutaric acid simulating an impact-generated hydrothermal system: implications for prebiotic chemistry studies | International Journal of Astrobiology | Cambridge Core [cambridge.org]
Validation & Comparative
Validating experimental findings on the metabolic effects of 2-Oxoglutaric Acid.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the metabolic effects of 2-Oxoglutaric Acid (2-OG), also known as alpha-ketoglutarate (AKG), and its commonly used alternative, Ornithine alpha-ketoglutarate (OKG). By presenting experimental findings, detailed methodologies, and visual representations of key signaling pathways, this document serves as a vital resource for validating experimental results and guiding future research in metabolic regulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various experimental studies on the metabolic effects of this compound and its alternatives.
Table 1: Effects of this compound (AKG) on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Dosage & Administration | Duration | Key Findings | Reference |
| Body Weight | Mice on High-Fat Diet | 1% sodium AKG in drinking water | - | Monitored regularly, assessment of fat and lean mass at the end of the study. | [1] |
| Glucose Tolerance | Mice | Oral Glucose Tolerance Test (OGTT) | - | AKG administration is followed by an OGTT to assess glucose tolerance and insulin sensitivity. | [1] |
| Lipid Profile | Mice on High-Fat Diet | 1% sodium AKG in drinking water | - | Measurement of plasma triglycerides, cholesterol, and free fatty acids. | [1] |
| Biological Age | Humans | 1g Ca-AKG + Vitamin A (males) or D (females) daily | 4-10 months | Average reduction in biological age of 7.96 years as measured by TruAge DNA methylation test. | [2] |
| Endogenous Nitrogen Loss | Rats on Protein-Free Diet | 3 and 6 g/kg feed | 7 days | Linear reduction in urinary and total endogenous nitrogen loss with increasing AKG dose. | [3] |
| Whole Body Energy Expenditure | Growing Pigs | 1.0 g AKG/kg BW/day (intraduodenal infusion) | 3 hours | Decreased whole-body energy expenditure compared to intravenous or intragastric administration. |
Table 2: Effects of Ornithine Alpha-Ketoglutarate (OKG) on Metabolic and Clinical Parameters
| Parameter | Population | Dosage & Administration | Duration | Key Findings | Reference |
| Nitrogen Balance | Severe Burn Patients | 20 g/day | 21 days | Reached positive values at day 5 and stabilized at higher levels compared to placebo. | |
| Body Weight Loss | Severe Burn Patients | 20 g/day | 21 days | Counteracted body weight loss (-2.6% vs -6.3% in placebo group). | |
| Plasma Amino Acids | Healthy Subjects | 10 g oral load | 5 hours | Increased plasma glutamate, proline, and arginine concentrations. | |
| Plasma Insulin and Glucagon | Healthy Subjects | 10 g oral load | 5 hours | Increased insulinemia and glucagonemia. | |
| Bench Press Strength | Experienced Weight-Trained Men | Not specified | 6 weeks | Greater percentage increase in bench press strength compared to controls (6.6% vs 1.5%). |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
Assessment of Metabolic Parameters in Animal Models
Objective: To evaluate the effect of this compound (AKG) on body weight, glucose homeostasis, and lipid profiles in a diet-induced obesity mouse model.
Animal Model: C57BL/6 mice.
Protocol:
-
Induction of Obesity: Feed a cohort of mice a high-fat diet (HFD) for a specified period to induce obesity and metabolic syndrome-like characteristics. A control group should be maintained on a standard chow diet.
-
AKG Administration: Divide the HFD-fed mice into a control group (receiving the HFD) and a treatment group. The treatment group receives the HFD with 1% sodium AKG solution in their drinking water.
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight.
-
Record a baseline blood glucose level from a tail vein blood sample using a glucometer.
-
Administer a bolus of glucose orally (gavage).
-
Collect blood samples at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose concentration in each sample.
-
Plot the blood glucose concentration over time to generate a glucose tolerance curve and calculate the area under the curve (AUC).
-
-
Lipid Profile Analysis:
-
At the end of the study, collect plasma samples from the mice.
-
Measure the concentrations of triglycerides, total cholesterol, and free fatty acids using commercially available assay kits.
-
Western Blotting for Signaling Pathway Analysis
Objective: To determine the activation state of key proteins in signaling pathways (e.g., mTOR, AMPK) in response to AKG treatment.
Protocol:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the total protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by mixing with Laemmli sample buffer and heating.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated AMPK, total AMPK).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the intensity of the protein bands.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.
-
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: AKG's influence on the mTOR and AMPK signaling pathways.
Caption: A typical experimental workflow for studying metabolic effects.
References
Comparing the accuracy of LC-MS and enzymatic assays for alpha-ketoglutarate quantification.
An Objective Comparison of LC-MS and Enzymatic Assays for Alpha-Ketoglutarate Quantification
Introduction
Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production, nitrogen transport, and amino acid synthesis.[1][2][3] It also acts as a critical cofactor for enzymes involved in epigenetic regulation and signaling pathways.[2] Given its multifaceted roles in cellular physiology and pathology, the accurate and reliable quantification of α-KG in biological samples is crucial for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the two primary analytical methods used for α-KG quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays (both colorimetric and fluorometric). We will delve into their respective methodologies, present comparative performance data, and offer detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Methodologies
The choice between LC-MS and enzymatic assays depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that offers high sensitivity and specificity for metabolite quantification.[1] The method involves physically separating α-KG from other molecules in a sample using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using a mass spectrometer. To ensure accuracy, an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) is often added to the sample. In some cases, a derivatization step is employed to improve the chromatographic properties and sensitivity of α-KG.
Enzymatic Assays (Colorimetric/Fluorometric)
Enzymatic assays are a more common and accessible method for quantifying α-KG. These assays are typically based on a coupled enzymatic reaction. In this process, α-KG is first converted to another product, such as pyruvate, through a transamination reaction. This product then reacts with a specific probe to generate a colorimetric or fluorometric signal that is directly proportional to the amount of α-KG in the sample. These assays are well-suited for high-throughput screening in a 96-well plate format.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics for LC-MS and enzymatic assays based on published data.
Table 1: Performance Characteristics of LC-MS Methods for α-KG Quantification
| Parameter | Performance Range | Sample Type(s) | Reference(s) |
| Linearity Range | 0.4–120 µM | Serum, Plasma | |
| 1–1000 ng/mL | Human Urine | ||
| 100–2500 ng/mL | Human Plasma | ||
| Limit of Quantification (LOQ) | 0.20 µM | Serum, Plasma | |
| 0.8 ng/mL | Human Urine | ||
| 100 ng/mL | Human Plasma | ||
| Limit of Detection (LOD) | 40 ng/mL | Human Plasma | |
| Precision (RSD%) | < 15% | Not Specified | |
| < 5.54% (Intra- & Inter-day) | Human Urine | ||
| < 8% (Intra- & Inter-day) | Human Plasma | ||
| Accuracy (Recovery %) | > 86.64% | Human Urine |
Table 2: Performance Characteristics of Enzymatic Assays for α-KG Quantification
| Parameter | Colorimetric | Fluorometric | Sample Type(s) | Reference(s) |
| Linearity Range | 1.3 to 200 µM | 0.08 to 20 µM | Serum, Tissue, Cells | |
| 0 to 10 nmol/well | 0 to 1 nmol/well | Tissue Supernatant | ||
| Sensitivity (Detection Limit) | Not Specified | ~0.2 µM | Plasma, Serum, Tissues | |
| Potential Interferences | Pyruvate | Pyruvate | General |
Experimental Protocols
Below are detailed, generalized protocols for both LC-MS and enzymatic methods for α-KG quantification.
Protocol 1: LC-MS Quantification of α-KG in Plasma
This protocol is a generalized example and may require optimization for specific instruments and sample types.
-
Sample Preparation (Deproteinization):
-
To 100 µL of plasma, add an isotopically labeled internal standard.
-
Add 200 µL of ice-cold 1 M perchloric acid (PCA) to precipitate proteins.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize by adding 2 M potassium hydroxide (KOH). It is crucial to monitor the pH to ensure it is between 6.5 and 8.0.
-
Centrifuge to pellet the potassium perchlorate precipitate and collect the supernatant for analysis.
-
-
Liquid Chromatography (LC):
-
Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 65:35 v/v).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.
-
Mass Transition: Monitor the specific mass transition for α-KG (e.g., m/z 145 -> 101) and the internal standard.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations.
-
Determine the α-KG concentration in the samples from this curve.
-
Protocol 2: Colorimetric/Fluorometric Enzymatic Assay of α-KG
This protocol is based on commercially available kits. Always refer to the specific kit's manual for detailed instructions.
-
Sample Preparation:
-
For tissue samples, homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended to minimize enzyme interference.
-
-
Standard Curve Preparation:
-
Prepare a series of α-KG standards by diluting the provided stock solution in the assay buffer. A typical range for a colorimetric assay is 0 to 10 nmol/well.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the prepared samples and standards to the wells of the microplate.
-
Prepare a reaction mix according to the kit's instructions, typically containing an enzyme mix, substrate, and a colorimetric or fluorometric probe.
-
Add the reaction mix (e.g., 150 µL) to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Colorimetric: Measure the absorbance at ~570 nm using a microplate reader.
-
Fluorometric: Measure the fluorescence at Ex/Em = 535/587 nm using a microplate reader.
-
-
Calculation:
-
Subtract the blank reading from all standard and sample readings.
-
Plot the standard curve and determine the α-KG concentration in the samples.
-
Mandatory Visualization
Caption: Workflow for LC-MS based α-ketoglutarate quantification.
Caption: Workflow for enzymatic α-ketoglutarate assays.
Caption: α-Ketoglutarate as a key intermediate in the TCA cycle.
Objective Comparison and Conclusion
LC-MS: The Gold Standard for Accuracy
LC-MS stands out for its superior sensitivity, specificity, and accuracy. The ability to use stable isotope-labeled internal standards allows for precise correction of sample loss during preparation and matrix effects during ionization. This makes it the gold standard for research requiring highly accurate and reproducible quantification of α-KG. Furthermore, LC-MS methods can be multiplexed to measure other metabolites simultaneously. However, the high cost of instrumentation, complexity of method development, and lower sample throughput can be significant limitations.
Enzymatic Assays: Ideal for High-Throughput Screening
Enzymatic assays offer a convenient, rapid, and cost-effective alternative to LC-MS. Their simple "mix-incubate-measure" format is readily adaptable for high-throughput screening of large numbers of samples. Fluorometric versions of the assay provide enhanced sensitivity compared to their colorimetric counterparts. The primary drawback is the potential for lower specificity. Other metabolites in the sample, such as pyruvate, can interfere with the assay and generate a background signal, potentially leading to an overestimation of the α-KG concentration. While sample deproteinization can minimize some interference, it may not eliminate all cross-reactivity.
The choice between LC-MS and enzymatic assays for α-ketoglutarate quantification should be guided by the specific requirements of the study.
-
For clinical research, biomarker validation, and detailed metabolic studies where the highest accuracy and specificity are paramount, LC-MS is the recommended method .
-
For high-throughput screening, drug discovery applications, and general research where speed, cost-effectiveness, and relative quantification are acceptable, enzymatic assays are a highly suitable choice .
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to generate reliable and meaningful data in their exploration of the vital roles of alpha-ketoglutarate.
References
The Crossroads of Metabolism and Regulation: A Comparative Guide to 2-Oxoglutaric Acid and Other TCA Intermediates as Signaling Molecules
For Researchers, Scientists, and Drug Development Professionals
The Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism, is increasingly recognized for its role beyond energy production. Intermediates of this fundamental pathway have emerged as critical signaling molecules, or "metabol-regulators," that directly influence a vast array of cellular processes, including gene expression, inflammation, and the response to hypoxia. This guide provides a comprehensive comparison of 2-Oxoglutaric Acid (also known as alpha-ketoglutarate) with other key TCA cycle intermediates—succinate, fumarate, and the related metabolite itaconate—in their capacities as metabolic regulators. We present supporting experimental data, detail relevant methodologies, and provide visual representations of the key signaling pathways to facilitate a deeper understanding of their distinct and overlapping functions.
At a Glance: Comparative Regulatory Functions
| Feature | This compound (α-KG) | Succinate | Fumarate | Itaconate |
| Primary Regulatory Role | Co-substrate for 2-OG-dependent dioxygenases (2-OGDDs), promoting their activity. | Competitive inhibitor of 2-OGDDs. | Competitive inhibitor of 2-OGDDs; Activator of Nrf2. | Anti-inflammatory and immunomodulatory agent. |
| Key Signaling Pathways | - Epigenetic modification (histone and DNA demethylation)- HIF-1α degradation- Collagen synthesis | - HIF-1α stabilization- Pro-inflammatory signaling | - HIF-1α stabilization- Nrf2 antioxidant response | - Nrf2 activation- Inhibition of succinate dehydrogenase (SDH)- Anti-inflammatory cytokine production |
| Primary Molecular Target | 2-Oxoglutarate-dependent dioxygenases (activator). | 2-Oxoglutarate-dependent dioxygenases (inhibitor). | - 2-Oxoglutarate-dependent dioxygenases (inhibitor)- Keap1 (via succination) | - Succinate dehydrogenase (SDH)- Keap1 (via alkylation)- Glycolytic enzymes |
In-Depth Comparison of Regulatory Mechanisms
Regulation of 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) and HIF-1α Signaling
A primary mechanism through which TCA intermediates exert regulatory control is by modulating the activity of the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily. These enzymes, which include prolyl hydroxylases (PHDs) and histone and DNA demethylases, require this compound as a crucial co-substrate to carry out their hydroxylation reactions.[1][2]
This compound: The Essential Co-substrate. As an obligatory co-substrate, the availability of this compound is a direct determinant of 2-OGDD activity.[3] Under normoxic conditions, PHDs utilize this compound and molecular oxygen to hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.
Succinate and Fumarate: The Competitive Inhibitors. In contrast to this compound, both succinate and fumarate act as competitive inhibitors of 2-OGDDs, including PHDs. By competing with this compound for binding to the active site of these enzymes, they inhibit the hydroxylation of HIF-1α, leading to its stabilization even under normoxic conditions (a phenomenon known as "pseudohypoxia"). This stabilization allows HIF-1α to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, glycolysis, and other responses typically associated with low oxygen levels.
Quantitative Comparison of 2-OGDD Inhibition:
Experimental data has quantified the inhibitory potential of succinate and fumarate on HIF prolyl 4-hydroxylases (HIF-P4Hs).
| Inhibitor | Target Enzyme | Ki (μM) |
| Fumarate | HIF-P4H-1, -2, -3 | 50-80 |
| Succinate | HIF-P4H-1, -2, -3 | 350-460 |
Lower Ki values indicate stronger inhibition.
Similarly, the inhibitory effects on Ten-Eleven Translocation (TET) enzymes, another family of 2-OGDDs involved in DNA demethylation, have been characterized.
| Inhibitor | Target Enzyme | IC50 (μM) |
| Fumarate | TET1, TET2 | ~400 |
| Succinate | TET1, TET2 | ~550 |
Lower IC50 values indicate greater potency of inhibition.
Figure 1. Regulation of HIF-1α stability by TCA intermediates.
Activation of the Nrf2 Antioxidant Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.
Fumarate: An Electrophilic Activator of Nrf2. Fumarate, and its derivative dimethyl fumarate (DMF), can activate the Nrf2 pathway through a process called succination. Fumarate's electrophilic nature allows it to react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and initiate the transcription of a battery of antioxidant and cytoprotective genes.
This compound: An Indirect Modulator of Nrf2. While not a direct activator in the same manner as fumarate, this compound has been shown to indirectly influence the Nrf2 pathway. Studies have indicated that α-ketoglutarate can attenuate oxidative stress by activating the Erk-Nrf2 signaling pathway, leading to increased antioxidant capacity. It is proposed that α-ketoglutarate's role in maintaining mitochondrial function and reducing reactive oxygen species (ROS) contributes to this protective effect.
Itaconate: A Potent Nrf2 Activator. Similar to fumarate, itaconate is an electrophilic molecule that can directly modify Keap1 through alkylation of its cysteine residues. This modification leads to the dissociation of Nrf2 and its subsequent activation of antioxidant gene expression. This is a key mechanism behind itaconate's anti-inflammatory and cytoprotective effects.
Figure 2. Activation of the Nrf2 pathway by fumarate and itaconate.
Immunomodulation and Anti-inflammatory Effects
Itaconate: A Dedicated Anti-inflammatory Metabolite. Produced in high amounts by activated macrophages, itaconate is a potent immunomodulatory molecule. Its primary anti-inflammatory mechanism involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the TCA cycle. By inhibiting SDH, itaconate reduces the production of succinate, a pro-inflammatory signal. Furthermore, as mentioned above, itaconate activates the Nrf2 pathway, leading to an antioxidant response that helps to resolve inflammation. Itaconate and its derivatives have also been shown to reduce the secretion of pro-inflammatory cytokines like IL-1β and IL-6.
This compound: Context-Dependent Immunomodulation. The role of this compound in immunity is more nuanced. As a key metabolic hub, its availability influences the function of immune cells. For instance, it is essential for the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. However, its impact on inflammation can be context-dependent.
Succinate: A Pro-inflammatory Signal. Accumulation of succinate, often due to ischemia or inflammatory stimuli, acts as a pro-inflammatory signal. As discussed, it stabilizes HIF-1α, which can drive the expression of pro-inflammatory genes. Extracellular succinate can also signal through its receptor, SUCNR1 (GPR91), on immune cells to further promote inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. Below are summaries of common experimental protocols used to assess the regulatory functions of these TCA intermediates.
Western Blot Analysis for HIF-1α Stabilization
This technique is used to detect and quantify the levels of HIF-1α protein in cell lysates.
-
Cell Culture and Treatment: Cells (e.g., HEK293, cancer cell lines) are cultured under normoxic (21% O₂) or hypoxic (1% O₂) conditions. Cells are treated with cell-permeable esters of the TCA intermediates (e.g., dimethyl succinate, diethyl fumarate) for a specified duration.
-
Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HIF-1α. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay measures the transcriptional activity of HIF-1α by using a reporter gene (luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).
-
Cell Transfection: Cells are transiently transfected with a plasmid containing the HRE-luciferase reporter construct.
-
Treatment: Transfected cells are treated with the TCA intermediates of interest under normoxic or hypoxic conditions.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate.
-
Normalization: Luciferase activity is typically normalized to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
Nrf2 Activation Assay
Activation of Nrf2 is often assessed by measuring the expression of its downstream target genes.
-
Cell Treatment: Cells are treated with potential Nrf2 activators (e.g., dimethyl fumarate, itaconate).
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and the expression levels of Nrf2 target genes (e.g., NQO1, HMOX1) are quantified by quantitative real-time PCR (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blot for Nrf2 and Target Proteins: Protein levels of Nrf2 in nuclear extracts and its downstream targets (e.g., NQO1) in whole-cell lysates can be analyzed by Western blotting as described above.
Cytokine Quantification
The effect of TCA intermediates on inflammatory responses can be determined by measuring the levels of secreted cytokines.
-
Cell Culture and Stimulation: Immune cells (e.g., macrophages) are pre-treated with the TCA intermediate of interest and then stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.
-
ELISA or Multiplex Assay: The concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Conclusion
This compound and its fellow TCA cycle intermediates are not merely passive players in cellular energy metabolism but are dynamic regulators of a multitude of signaling pathways. While this compound is essential for the activity of a large family of dioxygenases, succinate and fumarate act as potent inhibitors, directly linking metabolic status to the hypoxic response and epigenetic landscape. Fumarate and itaconate further distinguish themselves through their ability to activate the Nrf2 antioxidant pathway. Itaconate, in particular, stands out as a specialized immunomodulatory metabolite with significant anti-inflammatory properties. Understanding the distinct and overlapping regulatory roles of these TCA intermediates is paramount for researchers in academia and industry, as it opens up new avenues for therapeutic intervention in a wide range of diseases, including cancer, inflammatory disorders, and ischemic injuries. The continued exploration of these "metabol-regulators" promises to unveil even more intricate layers of cellular control and offer novel strategies for drug development.
References
A Researcher's Guide to Ensuring Reproducible and Reliable 2-Oxoglutaric Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-oxoglutaric acid (α-ketoglutarate) is paramount. As a critical intermediate in the Krebs cycle and a key regulator in various metabolic and signaling pathways, its precise measurement is essential for understanding cellular metabolism, disease pathology, and the efficacy of therapeutic interventions.[1][2] This guide provides an objective comparison of common quantification methods, complete with experimental protocols and performance data to aid in selecting the most appropriate technique for your research needs, thereby ensuring the reproducibility and reliability of your findings.
Comparative Analysis of Quantification Methodologies
The choice of a quantification method for this compound depends on several factors, including the required sensitivity and specificity, sample throughput needs, cost considerations, and the available laboratory instrumentation. The following table summarizes the key performance characteristics of the most prevalent techniques.
| Feature | LC-MS/MS | HPLC-UV/EC | Enzymatic Assay (Colorimetric/Fluorometric) |
| Principle | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.[3] | Separation by HPLC with detection based on UV absorbance or electrochemical properties after derivatization.[4] | Enzymatic conversion of this compound, leading to a colored or fluorescent product.[5] |
| Sensitivity | High (ng/mL to pg/mL levels) | Moderate (ng/mL levels). | Moderate to High (nmol/well). |
| Specificity | High | Moderate to High | Moderate (potential for interference from other keto acids) |
| Throughput | Moderate to High | Moderate | High (suitable for 96-well plate format). |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
| Ease of Use | Complex (requires specialized expertise) | Moderate | Relatively Simple |
| Sample Type | Versatile (cells, tissues, plasma, urine). | Versatile (cells, tissues, plasma). | Versatile (cells, tissues, plasma). |
Signaling Pathways and Experimental Workflows
To visualize the context and practical application of this compound quantification, the following diagrams illustrate its central role in the Krebs cycle and a typical experimental workflow for its measurement.
Detailed Experimental Protocols
Reproducibility in scientific research is contingent on meticulous and well-documented methodologies. The following sections provide detailed protocols for the most common this compound quantification techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, making it a gold standard for the quantification of this compound.
a. Sample Preparation:
-
Cell Lysates: Homogenize approximately 2 x 10^6 cells in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Tissue Homogenates: Homogenize around 20 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Plasma/Serum: Collect blood and process to obtain serum or plasma.
-
Deproteinization: Deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.
b. Derivatization (Optional but can improve chromatographic properties):
A previously published method using diacetyl-l-tartaric anhydride (DATAN) can be adapted for derivatization.
c. LC-MS/MS Analysis:
-
Chromatography: Separation is typically performed on a ZIC-HILIC stationary phase with a guard column.
-
Mobile Phases:
-
Mobile Phase A: 10% 200 mM formic acid in LC-MS grade water.
-
Mobile Phase B: 10% 200 mM formic acid in 90% acetonitrile.
-
-
Gradient: An isocratic elution with an appropriate ratio of Mobile Phase A and B is often used.
-
Mass Spectrometry: Operate the mass spectrometer in selective reaction monitoring (SRM) mode. The specific mass transitions for this compound and an internal standard (e.g., [13C5]-2-oxoglutaric acid) should be monitored.
d. Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of this compound in the samples using a calibration curve prepared with known concentrations of this compound standards.
High-Performance Liquid Chromatography with UV or Electrochemical Detection (HPLC-UV/EC)
This method provides a balance of sensitivity, cost, and ease of use.
a. Sample Preparation and Derivatization:
-
Follow the sample preparation steps as described for LC-MS/MS.
-
Derivatization is often necessary for UV or electrochemical detection. A common method involves derivatization with o-phenylenediamine (OPDA) to form a fluorescent quinoxaline derivative. Another option is derivatization with phenylhydrazine for electrochemical detection.
b. HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) at a specific pH.
-
Detection:
-
UV Detection: Monitor the absorbance at the wavelength appropriate for the derivatized product.
-
Electrochemical Detection (EC): An electrochemical detector is used to measure the current generated by the oxidation or reduction of the derivatized analyte. The response is linear over a range of 62.5 to 1000 ng/ml for phenylhydrazine-derivatized 2-oxoglutarate.
-
c. Data Analysis:
Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of derivatized this compound.
Enzymatic Assays (Colorimetric and Fluorometric)
These assays are well-suited for high-throughput screening in a 96-well plate format due to their simplicity and speed.
a. Principle:
These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the this compound concentration.
b. Sample Preparation:
Prepare samples as described for LC-MS/MS (homogenization and deproteinization).
c. Assay Procedure (96-well plate format):
-
Add 50 µL of deproteinized samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the necessary enzyme and substrates.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) for the colorimetric assay or fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for the fluorometric assay.
d. Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the concentration of this compound in the samples using the standard curve. The linear range for a colorimetric assay is typically 0 to 10 nmol/well, and for a fluorometric assay is 0 to 1 nmol/well.
Conclusion
Ensuring the reproducibility and reliability of this compound quantification is fundamental to advancing research in metabolism and drug development. This guide has provided a comparative overview of the most common analytical methods, along with detailed experimental protocols. By carefully considering the specific requirements of their study, researchers can select the most suitable method to obtain accurate and consistent results. The high sensitivity and specificity of LC-MS/MS make it the preferred method for many applications, while enzymatic assays offer a high-throughput and cost-effective alternative for large-scale screening. HPLC-based methods provide a robust and intermediate option. Adherence to detailed and standardized protocols is the ultimate key to achieving reproducible and reliable quantification of this vital metabolite.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a robust enzymatic assay for inhibitors of 2-oxoglutarate-dependent hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the enzymatic activity of 2-Oxoglutaric Acid and its synthetic analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of 2-Oxoglutaric Acid (2-OG), a critical metabolic intermediate, and its synthetic analogs. This document summarizes quantitative data on their interactions with key 2-Oxoglutarate-dependent enzymes, details experimental protocols for activity assessment, and visualizes relevant biological pathways.
Introduction to this compound
This compound, also known as α-ketoglutarate, is a pivotal molecule at the crossroads of carbon and nitrogen metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle and serves as a primary nitrogen acceptor.[1][2] Furthermore, 2-OG is an essential co-substrate for a large superfamily of non-heme iron(II)-dependent dioxygenases (2-OGDs), which play crucial roles in various cellular processes, including hypoxia sensing, collagen synthesis, and epigenetic regulation.[3][4] The ability of synthetic analogs to mimic or inhibit the function of 2-OG has made them valuable tools for studying these pathways and as potential therapeutic agents.
Data Presentation: Quantitative Comparison of Enzymatic Activity
The following tables summarize the available kinetic and inhibitory data for this compound and its synthetic analogs with various 2-Oxoglutarate-dependent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), with a lower Km generally indicating higher affinity. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) quantifies the potency of an inhibitor.
Table 1: Inhibitory Constants (Ki) of Phosphonate Analogs for 2-Oxo Acid Dehydrogenases
| Analog | Enzyme | Source | Ki (μM) |
| Succinyl phosphonate (SP) | OGDH | Rat Heart | 16 ± 2[3] |
| Succinyl phosphonate (SP) | OGDH | Rat Liver | 7.4 ± 1.4 |
| Succinyl phosphonate (SP) | OADH | Rat Heart | 7.1 ± 1.6 |
| Glutaryl phosphonate (GP) | OGDH | Rat Heart | 33 ± 11 |
| Glutaryl phosphonate (GP) | OGDH | Rat Liver | 6.3 ± 0.5 |
| Glutaryl phosphonate (GP) | OADH | Rat Heart | 2.8 ± 0.8 |
| Adipoyl phosphonate (AP) | OGDH | Rat Heart | 2129 ± 211 |
| Adipoyl phosphonate (AP) | OGDH | Rat Liver | 364 ± 23 |
| Adipoyl phosphonate (AP) | OADH | Rat Heart | 49 ± 5 |
OGDH: 2-Oxoglutarate Dehydrogenase; OADH: 2-Oxoadipate Dehydrogenase.
Table 2: Inhibitory Activity (IC50) of 2-OG Analogs against Prolyl Hydroxylase Domain 2 (PHD2)
| Analog | IC50 (μM) |
| N-Oxalylglycine (NOG) | ~20 |
| 4,4-dimethyl-2OG | ~0.4 (for AspH) |
| Hydroxamic acid analog 8 | 94 |
(Data for PHD2 unless otherwise specified. AspH: Aspartate/asparagine-β-hydroxylase)
Table 3: Apparent Michaelis Constants (Kmapp) of 2-OG and Analogs for Factor Inhibiting HIF (FIH)
| Cosubstrate | Substrate | Kmapp (μM) |
| 2-Oxoglutarate (2-OG) | HIF-1α788–822 | ~2-5 |
| 3-methyl-2OG | HIF-1α788–822 | Higher than 2-OG |
| 4-methyl-2OG | HIF-1α788–822 | Similar to 2-OG |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two common assays used to measure the activity of 2-OG-dependent dioxygenases.
Enzyme-Coupled Spectrophotometric Assay for Succinate Detection
This assay provides a continuous and quantitative method to measure the formation of succinate, a common product of 2-OGD reactions.
Principle: The succinate produced by the 2-OGD is converted to succinyl-CoA by succinyl-CoA synthetase (SCS). This reaction is coupled to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Reagents:
-
HEPES buffer (pH 7.5)
-
2-Oxoglutarate
-
Enzyme substrate (e.g., peptide)
-
Ferrous sulfate or Ammonium iron(II) sulfate
-
Ascorbate
-
ATP
-
Coenzyme A (CoA)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Succinyl-CoA synthetase (SCS)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
2-OGD enzyme of interest
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, CoA, PEP, NADH, PK, and LDH.
-
Add the 2-OGD enzyme, its specific substrate, ferrous iron, and ascorbate.
-
Initiate the reaction by adding 2-Oxoglutarate.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the rate of succinate formation.
Fluorescence-Based Assay for 2-Oxoglutarate Depletion
This method measures the consumption of 2-OG by derivatizing the remaining 2-OG with o-phenylenediamine (OPD) to form a fluorescent product.
Principle: The enzymatic reaction is allowed to proceed for a defined time. The reaction is then stopped, and any unconsumed 2-OG is reacted with o-phenylenediamine under acidic conditions and heat. This reaction forms a stable fluorescent quinoxalinone derivative, which can be quantified. The amount of 2-OG consumed is determined by subtracting the remaining amount from the initial amount.
Reagents:
-
Assay buffer (e.g., Tris-HCl or HEPES)
-
2-Oxoglutarate
-
Enzyme substrate
-
Ferrous iron
-
Ascorbate
-
2-OGD enzyme of interest
-
o-phenylenediamine (OPD) in HCl
-
NaOH
Procedure:
-
Set up the enzymatic reaction in the assay buffer with the enzyme, substrate, 2-OG, ferrous iron, and ascorbate.
-
Incubate the reaction for a specific time at the optimal temperature.
-
Stop the reaction (e.g., by adding acid or heat).
-
Add the OPD solution to the reaction mixture.
-
Heat the mixture to facilitate the derivatization reaction.
-
Add NaOH to neutralize the solution.
-
Measure the fluorescence of the resulting product (excitation ~340 nm, emission ~420 nm).
-
Calculate the amount of 2-OG consumed by comparing the fluorescence to a standard curve of 2-OG.
Mandatory Visualization
Signaling Pathways Involving 2-Oxoglutarate-Dependent Dioxygenases
The following diagrams illustrate two critical signaling pathways regulated by 2-OGD enzymes.
Caption: HIF-1α Degradation Pathway.
Caption: Collagen Synthesis Pathway.
Experimental Workflow for 2-OGD Inhibition Assay
The following diagram outlines a typical workflow for screening and characterizing inhibitors of 2-OG-dependent dioxygenases.
Caption: 2-OGD Inhibitor Screening Workflow.
References
- 1. 2‐Oxoglutarate Analog‐Based Biomolecular Tools for Exploring Structure–Activity Relationships in Nonheme Iron Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxoglutaric Acid: A Potential Biomarker for Metabolic Disorders - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoglutaric acid (2-OG), also known as alpha-ketoglutarate (AKG), is a key intermediate metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1][2] Beyond its role in energy metabolism, 2-OG is a crucial link between carbon and nitrogen metabolism, acting as a nitrogen scavenger and a precursor for the synthesis of several amino acids.[3] Emerging research has highlighted the potential of 2-OG as a biomarker for various metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[2] This guide provides a comparative analysis of this compound against other established biomarkers, supported by experimental data and detailed protocols, to aid researchers in evaluating its utility in their work.
The Role of this compound in Metabolic Signaling
This compound is not merely a passive intermediate in metabolic pathways; it actively participates in cellular signaling and regulation. Its concentration within the cell fluctuates in response to nutrient availability and metabolic state, influencing a variety of cellular processes.
Comparative Analysis of this compound as a Biomarker
The utility of a biomarker is determined by its ability to accurately and reliably reflect a physiological or pathological state. This section compares the performance of this compound with other commonly used biomarkers for metabolic disorders.
Performance in Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Key biomarkers for metabolic syndrome include high-sensitivity C-reactive protein (hs-CRP) and adiponectin.
| Biomarker | Disorder | Sample Type | Key Findings | Diagnostic Performance (AUC) | Reference |
| This compound | Metabolic Syndrome | Plasma/Serum | Levels are often dysregulated. | Data not yet available in direct comparative studies. | N/A |
| hs-CRP | Metabolic Syndrome | Serum | Elevated levels are associated with increased risk. Optimal cut-off: 1.58 mg/L. | Not explicitly stated in direct comparison with 2-OG. | [4] |
| Adiponectin | Metabolic Syndrome | Serum | Lower levels are associated with increased risk. | 0.81 (95% CI: 0.77–0.84) |
Performance in Obesity
Obesity is a major risk factor for numerous metabolic diseases. Leptin is a key hormone involved in appetite regulation and is a widely studied biomarker for obesity.
| Biomarker | Disorder | Sample Type | Key Findings | Diagnostic Performance (AUC) | Reference |
| This compound | Obesity | Plasma/Serum | Levels may be altered in obese individuals. | Data not yet available in direct comparative studies. | N/A |
| Leptin | Obesity | Serum | Higher levels are found in obese individuals. | 0.81 (95% CI: 0.68–0.95) for diagnosing metabolically unhealthy state in overweight/obese children. |
Performance in Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is the most common chronic liver disease worldwide and is strongly associated with metabolic syndrome.
| Biomarker | Disorder | Sample Type | Key Findings | Diagnostic Performance (AUC) | Reference |
| This compound | NAFLD in morbidly obese women | Serum | Can help differentiate patients with and without NAFLD. | 0.76 (alone); 0.89 (with AST and ALT) | N/A |
| Fatty Liver Index (FLI) | MAFLD | Serum | Incorporates BMI, waist circumference, triglycerides, and GGT. | 0.82 | |
| Triglyceride-glucose index with BMI (TyG-BMI) | MAFLD | Serum | Shows good predictive power. | 0.903 (in a Western China cohort) |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. Below are detailed methodologies for its analysis in human plasma.
Quantification of this compound in Human Plasma by LC-MS/MS
This method provides high sensitivity and specificity for the quantification of 2-OG.
1. Sample Preparation and Derivatization:
-
To 100 µL of human plasma, add internal standard.
-
Achieve derivatization of 2-OG using N-methyl imidazole in the presence of trifluoroacetic anhydride.
-
Optimize reaction conditions, such as temperature and time, to maximize the yield of the derivatized product. A reaction temperature of 65°C for 30 minutes has been shown to be effective.
2. Extraction:
-
Extract the imidazole derivative of 2-OG using methyl tertiary butyl ether.
3. LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 HPLC system or equivalent.
-
Column: Zorbax SB C8 (4.6 x 75 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 65:35 v/v).
-
Mass Spectrometer: Bruker MS detector with Electrospray Ionization (ESI) interface or equivalent.
-
Ionization Mode: Positive electron spray ionization.
-
Detection: Monitor the mass-to-charge ratio (m/z) of 197 for the derivatized 2-OG.
4. Method Validation:
-
The method should be fully validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, robustness, and ruggedness.
-
Linearity: Demonstrated over a concentration range of 100-2500 ng/mL with a correlation coefficient (R²) of 0.9991.
-
LOD and LOQ: Found to be 40 ng/mL and 100 ng/mL, respectively.
-
Precision and Accuracy: Intra- and inter-day accuracy and precision should be within acceptable limits (<8%).
Quantification of Organic Acids in Human Serum by GC-MS
This protocol allows for the detection of a panel of organic acids, including this compound.
1. Sample Preparation:
-
Use acetone as the extraction solvent for serum samples.
2. Derivatization:
-
Perform ultrasound-assisted silane derivatization using BSTFA + 1% TMCS.
-
Optimal conditions: 50°C for 10 minutes with 100% ultrasound power.
3. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer.
4. Method Validation:
-
Linearity: Should demonstrate good linearity (r = 0.9958–0.9996).
-
LOD: Low limit of detection (0.04–0.42 μmol/L).
-
Reproducibility: Good reproducibility with a coefficient of variation (CV) of 0.32–13.76%.
-
Accuracy: Acceptable accuracy with a recovery of 82.97–114.96%.
Conclusion and Future Directions
This compound shows promise as a biomarker for metabolic disorders, given its central role in metabolism and cellular signaling. While initial studies have demonstrated its dysregulation in conditions like NAFLD, more rigorous validation is required. Specifically, large-scale, prospective studies that directly compare the diagnostic and prognostic performance of this compound against and in combination with established biomarkers are needed. The development and standardization of robust and high-throughput analytical methods will also be crucial for its successful implementation in clinical and research settings. This guide provides a foundational overview for researchers to build upon as they explore the potential of this compound in the complex landscape of metabolic diseases.
References
- 1. [PDF] A Liquid Chromatography Mass Spectrometry Method for the Determination of Alpha-Ketoglutaric Acid in Human Plasma. | Semantic Scholar [semanticscholar.org]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. 2-oxoglutarate metabolic process Gene Ontology Term (GO:0006103) [informatics.jax.org]
- 4. Comparison of Inflammatory Markers in the Diagnosis of Metabolic Syndrome in Hemodialysis Patients: A Multicenter Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of alpha-ketoglutarate measurement to standardize results.
For Researchers, Scientists, and Drug Development Professionals: A Guide to Achieving Reproducible Alpha-Ketoglutarate Quantification
Accurate and consistent measurement of alpha-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle, is paramount for advancing research in metabolism, oncology, and drug development.[1][2][3] This guide provides a comparative overview of common analytical methods for α-KG quantification, presents detailed experimental protocols, and offers visualizations of key pathways and workflows to promote standardization and improve inter-laboratory data comparability.
Quantitative Performance Comparison
The selection of an appropriate analytical method for alpha-ketoglutarate quantification is critical and depends on factors such as required sensitivity, sample type, and available instrumentation.[1] The following table summarizes the performance characteristics of three prevalent methods: colorimetric/fluorometric assays, and liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on data from various sources to emulate an inter-laboratory comparison.
| Parameter | Colorimetric Assay | Fluorometric Assay | LC-MS/MS |
| Principle | Enzymatic reactions leading to a colored product proportional to the α-KG concentration.[1] | Enzymatic reactions leading to a fluorescent product proportional to the α-KG concentration. | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio. |
| Detection Range | 2–10 nmol/well | 0.2–1 nmol/well | Typically in the low µM to nM range |
| Limit of Detection (LOD) | ~3.9 µM | Not explicitly stated, but higher sensitivity than colorimetric assays. | 0.05 nmol in a given sample |
| Precision (%RSD) | Intra-assay: <10%; Inter-assay: <15% (Typical performance) | Intra-assay: <10%; Inter-assay: <15% (Typical performance) | Intra-assay: 0.46% - 3.2%; Inter-assay: 0.6% - 4.76% |
| Sample Throughput | High (96-well plate format) | High (96-well plate format) | Lower, sample-by-sample analysis |
| Instrumentation | Spectrophotometric microplate reader | Fluorometric microplate reader | LC-MS/MS system |
| Derivatization Required | No | No | Sometimes required for improved sensitivity and chromatographic separation. |
| Key Advantages | Simple, rapid, and suitable for high-throughput screening. | Higher sensitivity than colorimetric assays. | High sensitivity and specificity. |
| Key Disadvantages | Lower sensitivity compared to other methods; potential for interference from other molecules in the sample. | Potential for fluorescent interference. | Requires expensive instrumentation and specialized expertise. |
Signaling Pathway: The Tricarboxylic Acid (TCA) Cycle
Alpha-ketoglutarate is a central hub in cellular metabolism, most notably as a key intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Oxoglutaric Acid
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential, step-by-step procedures for the proper disposal of 2-Oxoglutaric acid, also known as α-Ketoglutaric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). This compound is classified as a substance that causes serious eye damage[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, must be worn at all times[1][4].
Disposal of Uncontaminated this compound
For pure, uncontaminated this compound, the primary principle is to avoid direct disposal into the environment.
Step 1: Containerization
-
Ensure the waste this compound is stored in its original container or a clearly labeled, sealed, and appropriate waste container.
-
Do not mix this compound with other waste chemicals unless explicitly permitted by your institution's waste management protocols.
Step 2: Waste Stream Identification
-
This material and its container must be disposed of as hazardous waste.
-
Consult your institution's environmental health and safety (EHS) office to identify the correct hazardous waste stream for non-halogenated organic acids.
Step 3: Arrange for Professional Disposal
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Options for professional disposal may include incineration in a licensed facility or burial in a designated landfill.
Spill Management and Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: If the spill occurs in a poorly ventilated area, ensure adequate ventilation.
-
Clean-up:
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Place the collected material into a labeled, sealable container for disposal.
-
-
Decontamination: Wash the spill area thoroughly with water. Prevent runoff from entering drains.
For Major Spills:
-
Evacuate: Evacuate the immediate area.
-
Alert Authorities: Notify your institution's EHS or emergency response team immediately.
Disposal of Contaminated Materials
Any materials, such as PPE, paper towels, or containers, that come into contact with this compound should be treated as hazardous waste.
-
Contaminated Containers: Handle contaminated packages in the same way as the substance itself. If possible, rinse the container three times with a suitable solvent, collecting the rinsate for disposal as hazardous waste.
-
Contaminated PPE and Debris: Place all contaminated items in a designated hazardous waste container for disposal according to your institution's protocols.
Aqueous Solutions of this compound
Disposal of aqueous solutions of this compound requires careful consideration of the concentration and local regulations.
-
Neutralization: As this compound is an acid, it typically requires neutralization before disposal. Liquid organic acids or solutions can be diluted and carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide.
-
pH Verification: Before any further action, check the pH of the neutralized solution using pH universal indicator strips to ensure it is within the permissible range for your local wastewater system.
-
Drain Disposal Prohibition: Critically, do not empty this compound solutions into drains without prior neutralization and confirmation of compliance with local wastewater regulations.
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses/goggles, gloves | |
| Primary Disposal Method | Dispose of as hazardous waste in accordance with local, regional, national, and international regulations. | |
| Spill Containment (Dry) | Sweep or vacuum, avoiding dust generation. Place in a sealed container for disposal. | |
| Spill Containment (Liquid) | Absorb with inert material and place in a suitable container. | |
| Aqueous Solution Disposal | Neutralize with a suitable base (e.g., sodium bicarbonate) and verify pH before considering drain disposal, subject to local regulations. | |
| Drain Disposal (Untreated) | Prohibited. | |
| Contaminated Packaging | Treat as the substance itself. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
